Barium arsenide
Description
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Properties
IUPAC Name |
1,2-diarsa-3λ2,4λ2,5λ2-tribaracyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2.3Ba/c1-2;;;/q-2;;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGWABVPNZREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]1=[As][Ba][Ba][Ba]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ba3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12255-50-4 | |
| Record name | Barium arsenide (Ba3As2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribarium diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structures of Barium Arsenide Compounds
This technical guide provides a comprehensive overview of the crystal structures of known binary barium arsenide compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed crystallographic information. This document summarizes quantitative data in structured tables, outlines experimental protocols for synthesis and characterization, and provides visualizations of the crystal structures.
Overview of this compound Phases
The binary system of barium and arsenic forms several distinct compounds, each with a unique crystal structure. The most commonly cited phase is Ba₃As₂, but recent research has expanded the family of known barium arsenides to include Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. These compounds are classified as Zintl phases, characterized by both ionic and covalent bonding. In these structures, electropositive barium atoms donate electrons to the more electronegative arsenic atoms, which in turn form various anionic substructures, including isolated arsenide ions (As³⁻) and covalently bonded polyanions such as dumbbells ([As₂]⁴⁻) and tetramers ([As₄]⁶⁻).[1][2]
Crystallographic Data of this compound Compounds
The crystallographic data for the known this compound phases have been determined primarily through single-crystal X-ray diffraction.[1][2] A summary of the key crystallographic parameters for each compound is presented below.
Table 1: Crystallographic Data for Ba₃As₂
| Parameter | Value |
| Chemical Formula | Ba₃As₂ |
| Crystal System | Cubic |
| Space Group | Ia-3d |
| Lattice Parameter (a) | 9.846 Å |
| Structure Description | Body-centered cubic, with 1/9 of anion sites vacant.[3] |
Table 2: Crystallographic Data for Novel this compound Phases[1][2]
| Parameter | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |
| Chemical Formula | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |
| Crystal System | Orthorhombic | Orthorhombic | Tetragonal |
| Space Group | Fdd2 (non-centrosymmetric) | Cmce (centrosymmetric) | P4̅2₁m |
| Lattice Parameters | a = 15.3680(20) Å | a = 16.8820(30) Å | a = 12.8944(12) Å |
| b = 18.7550(30) Å | b = 8.5391(16) Å | ||
| c = 6.2816(10) Å | c = 8.6127(16) Å | c = 11.8141(17) Å | |
| Structure Type | Sr₃As₄ | Eu₅As₄ | Ca₁₆Sb₁₁ (heavily disordered) |
| Anionic Substructure | [As₄]⁶⁻ tetramer | [As₂]⁴⁻ dimers and As³⁻ ions | [As₂]⁴⁻ dimers and As³⁻ ions |
Experimental Protocols
Synthesis of this compound Compounds
General Handling Precautions: All starting materials (barium and arsenic) and the resulting this compound products are highly sensitive to air and moisture.[2] Therefore, all handling and synthesis procedures must be conducted within an inert atmosphere, such as an argon-filled glovebox. Barium metal surfaces should be cleaned of any oxide layer before use.[2] It is also critical to note that arsenic and its compounds are highly toxic.[2]
Synthesis of Ba₃As₂: This compound can be synthesized by reacting the elemental components at high temperatures.[3]
-
Barium metal is melted at 750 °C in a tube furnace.
-
Arsenic vapor is passed over the molten barium in a stream of argon gas.
-
Crystals of Ba₃As₂ form in the cooler regions of the furnace tube.[3]
An alternative method involves the reduction of barium arsenate with carbon in an electric furnace. The resulting barium oxide impurity can be removed by washing with an acid such as HCl.[3]
Synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁: These novel phases were synthesized via solid-state reactions.[2]
-
Stoichiometric amounts of elemental barium and arsenic are loaded into niobium ampoules.
-
The ampoules are sealed under an argon atmosphere.
-
The sealed ampoules are heated to high temperatures (specific temperature programs are typically optimized for each phase) and then slowly cooled to promote crystal growth.[4]
-
Single crystals suitable for diffraction studies can be isolated from the resulting product.[2] Flux methods can also be employed to grow larger single crystals of Ba₃As₄ and Ba₅As₄.[2]
Crystal Structure Determination: Single-Crystal X-ray Diffraction
The primary technique for elucidating the crystal structures of this compound compounds is single-crystal X-ray diffraction (XRD).[1][2] This non-destructive analytical method provides detailed information about the crystal system, space group, lattice parameters, and atomic positions within the unit cell.[5][6]
A generalized workflow for single-crystal XRD analysis is as follows:
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Crystal Selection: A suitable single crystal of the this compound compound is carefully selected under a microscope in an inert environment (e.g., glovebox) and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data (structure refinement).[7]
The logical workflow for crystal structure determination using single-crystal XRD is depicted in the following diagram.
Visualization of this compound Crystal Structures
The following diagram illustrates the crystal structure of Ba₃As₂, highlighting the body-centered cubic arrangement of the atoms. Due to the complexity and disorder in the novel this compound phases, their structures are best understood through their descriptions as compounds containing distinct Zintl anions. For instance, Ba₃As₄ is characterized by [As₄]⁶⁻ tetramers, while Ba₅As₄ and Ba₁₆As₁₁ contain [As₂]⁴⁻ dumbbells.[1]
This guide provides a foundational understanding of the crystal structures of this compound compounds, leveraging the most current research in the field. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers engaged in materials science and related disciplines.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 12255-50-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. ARES | Research | Laboratories | X-Ray Diffraction [ares.jsc.nasa.gov]
Synthesis methods for barium arsenide
An In-depth Technical Guide on the Synthesis of Barium Arsenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis methods for various this compound compounds. It includes detailed experimental protocols, quantitative data, and critical safety information tailored for a scientific audience. The focus is on solid-state synthesis, which is the primary route to obtaining these crystalline materials.
Introduction to Barium Arsenides
Barium arsenides are a class of binary Zintl phases, which are intermetallic compounds where ionic and covalent bonding coexist.[1] In these materials, the electropositive barium (Ba) atom donates electrons to the more electronegative arsenic (As) atoms, which can then form various anionic substructures, including isolated anions, dimers ([As₂]⁴⁻), and tetramers ([As₄]⁶⁻).[1] These compounds are crystalline solids, often sensitive to air and moisture, and are investigated for their potential as semiconductors and for other photo-optic applications.[2][3] The synthesis of high-purity, crystalline this compound is crucial for the accurate characterization of its physical properties and for exploring its potential applications.
Core Synthesis Methodologies
The primary method for producing binary barium arsenides is through direct solid-state reaction of the constituent elements at high temperatures. This technique allows for precise stoichiometric control. For growing larger, high-quality single crystals, a metal flux method can be employed.
Direct Solid-State Synthesis
This method involves the direct reaction of barium metal and arsenic at elevated temperatures in a sealed, inert environment. The specific temperature profile is critical and varies depending on the target stoichiometry.[3] A recent study successfully synthesized three novel barium arsenides, Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ using this approach.[1]
This protocol is adapted from the synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.[3]
Materials and Equipment:
-
Precursors: Barium rods (e.g., 99% purity) and Arsenic granules (e.g., 99.999% purity).[1][3]
-
Inert Atmosphere: Argon-filled glovebox with oxygen levels ≤ 1 ppm.[1][3]
-
Reaction Vessels: Niobium (Nb) or Tantalum (Ta) tubes.
-
Encapsulation: Fused silica (B1680970) (quartz) ampoules.
-
Furnace: High-temperature tube furnace with programmable temperature control.
-
Safety Equipment: Full personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and flame-resistant clothing.[4][5]
Procedure:
-
Precursor Preparation: All handling of starting materials and products must be performed inside an argon-filled glovebox.[1][3] To remove any surface oxide layers, the barium rods are thoroughly filed immediately before use.[1][3]
-
Stoichiometric Loading: The elemental barium and arsenic are weighed in the desired stoichiometric ratios and loaded into a clean Nb or Ta tube.
-
Sealing: The tube is crimped or welded shut and then sealed under vacuum inside a fused silica ampoule.
-
Heating Profile: The sealed ampoule is placed in a programmable furnace. The temperature profile is critical for phase purity.
-
For Ba₅As₄ and Ba₁₆As₁₁:
-
For Ba₃As₄:
-
-
Product Recovery: After cooling, the ampoule is opened inside the glovebox, and the crystalline product is recovered.[3] The resulting crystals are typically black and sensitive to air and moisture.[3]
References
An In-depth Technical Guide on the Physical Properties of Ba₃As₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium arsenide (Ba₃As₂) is an inorganic binary compound belonging to the Zintl phase family of materials. Zintl phases are characterized by a combination of ionic and covalent bonding, where an electropositive metal, in this case, barium, donates electrons to a more electronegative element, arsenic. This electron transfer results in the formation of polyanionic structures, leading to unique electronic and structural properties. Despite its simple stoichiometry, detailed experimental data on the physical properties of Ba₃As₂ are notably scarce in the publicly available scientific literature. This guide provides a comprehensive overview of the known information, proposes a viable synthesis protocol based on established methods for related compounds, and identifies key areas where further research is needed.
Introduction
The Ba-As binary system encompasses a variety of intermetallic compounds, each with distinct crystal structures and physical properties. Ba₃As₂ is a recognized phase within this system, yet it remains one of the less-explored members. Zintl phases, in general, are of interest for their potential applications in thermoelectrics, as semiconductors, and as precursors for the synthesis of novel materials. A thorough understanding of the physical properties of Ba₃As₂ is crucial for unlocking its potential applications. This document aims to consolidate the limited available data and provide a framework for future experimental investigations.
General Properties
Tabulated Data
The following table summarizes the limited quantitative data found for Ba₃As₂.
| Property | Value | Notes |
| Molecular Formula | Ba₃As₂ | |
| Molecular Weight | 561.8 g/mol | |
| CAS Number | 12255-50-4 | |
| Crystal Structure | Data not available in searched literature. | Likely a complex Zintl phase structure. |
| Lattice Parameters | Data not available in searched literature. | |
| Space Group | Data not available in searched literature. | |
| Electronic Band Gap | Data not available in searched literature. | Expected to be a narrow-gap semiconductor. |
| Thermal Conductivity | Data not available in searched literature. | |
| Hardness | Data not available in searched literature. | Expected to be a brittle material. |
| Melting Point | Data not available in searched literature. | Expected to be a high-melting-point solid. |
Proposed Experimental Protocols
Due to the absence of specific experimental procedures for the synthesis of Ba₃As₂, the following protocol is proposed based on general methods for the solid-state synthesis of Zintl phases and other alkaline earth arsenides.[1][2]
Synthesis of Polycrystalline Ba₃As₂ via Solid-State Reaction
This method involves the direct reaction of the constituent elements at high temperatures in an inert atmosphere to prevent oxidation.
Materials and Equipment:
-
Barium metal (Ba), 99.9% purity or higher
-
Arsenic pieces (As), 99.999% purity or higher
-
Niobium or Tantalum tube
-
Quartz (fused silica) ampoule
-
Tube furnace with programmable temperature controller
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Arc welder (for sealing metal tubes)
-
High-vacuum pump
Procedure:
-
Preparation of Reactants: Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic in a 3:2 molar ratio. The surfaces of the barium metal should be cleaned of any oxide layer.
-
Ampoule Sealing: Place the weighed reactants into a niobium or tantalum tube. Seal the metal tube under an inert atmosphere using an arc welder.
-
Encapsulation: Place the sealed metal tube inside a larger quartz ampoule. Evacuate the quartz ampoule to a pressure of approximately 10⁻⁵ Torr and seal it with a torch. The outer quartz ampoule serves as a secondary containment.
-
Heating Profile: Place the sealed ampoule assembly into a tube furnace.
-
Heat the furnace to 1100 °C over 12 hours.
-
Hold the temperature at 1100 °C for 48 hours to ensure a complete reaction.
-
Slowly cool the furnace to room temperature over 24 hours.
-
-
Product Recovery: Carefully open the ampoules in an inert atmosphere to recover the polycrystalline Ba₃As₂ product.
Characterization
The synthesized product should be characterized to confirm its phase purity and determine its physical properties.
-
X-ray Diffraction (XRD): Powder XRD should be used to identify the crystal structure, determine the lattice parameters, and assess the phase purity of the sample.
-
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): To analyze the morphology and elemental composition of the product.
-
Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA): To determine the melting point and thermal stability.
-
Physical Property Measurement System (PPMS): To measure electronic transport properties (e.g., resistivity, Hall effect) and thermal properties (e.g., thermal conductivity, specific heat).
-
Nanoindentation or Microhardness Testing: To evaluate mechanical properties such as hardness and elastic modulus.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the solid-state synthesis of Ba₃As₂.
Conclusion and Future Outlook
This technical guide highlights the significant lack of experimental data on the physical properties of Ba₃As₂. While its existence as a Zintl phase is established, fundamental characteristics such as its crystal structure, electronic band structure, and thermal and mechanical properties remain undetermined. The proposed synthesis protocol provides a starting point for the preparation of high-quality polycrystalline samples, which are essential for systematic characterization.
Future research should prioritize:
-
Synthesis and Crystal Growth: Development of reliable methods for synthesizing phase-pure Ba₃As₂ and for growing single crystals, which are crucial for anisotropic property measurements.
-
Structural Determination: Comprehensive structural analysis using single-crystal and powder X-ray or neutron diffraction to determine the precise crystal structure, including lattice parameters and space group.
-
Theoretical Calculations: First-principles calculations (e.g., using Density Functional Theory) to predict the electronic band structure, density of states, and other physical properties to guide experimental efforts.
-
Systematic Characterization: Thorough experimental measurement of the electronic, thermal, and mechanical properties of well-characterized samples.
Addressing these research gaps will not only contribute to the fundamental understanding of Zintl phases but also enable the evaluation of Ba₃As₂ for potential technological applications.
References
An In-depth Technical Guide on the Electronic Band Structure of Barium Arsenide Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Barium arsenides are a class of binary compounds that have garnered interest due to their potential semiconducting properties. As Zintl phases, they feature both ionic and covalent bonding characteristics, leading to complex electronic structures. This guide provides a comprehensive overview of the current understanding of the electronic band structure of various barium arsenide stoichiometries, focusing on their synthesis, crystal structure, and theoretical and experimental characterization. Given the nascent stage of research into these specific materials, much of the understanding of their electronic properties is derived from computational studies, with experimental data being comparatively scarce. This document synthesizes the available information to provide a foundational resource for researchers in materials science and related fields.
Synthesis and Crystal Growth of this compound
The synthesis of this compound compounds is challenging due to the high reactivity and air sensitivity of barium and the toxicity of arsenic.[1] All handling and synthesis must be performed in an inert atmosphere, such as an argon-filled glovebox.[1][2]
Synthesis of Ba3As4, Ba5As4, and Ba16As11
A common synthesis method for these novel barium arsenides involves direct reaction of the constituent elements.[2]
Experimental Protocol:
-
Starting Materials: Barium rods (99% purity) and arsenic granules (99.999% purity) are used as precursors. The barium rods are filed immediately before use to remove any surface oxidation.[1][2]
-
Reaction Setup: The stoichiometric amounts of barium and arsenic are loaded into a tantalum ampule. The ampule is then sealed under an argon atmosphere to prevent oxidation.
-
Heating Profile: The sealed ampule is placed in a furnace and heated to a high temperature (e.g., 1000 °C) over several hours. The furnace is then slowly cooled to room temperature over a period of days to promote crystal growth.
-
Product Isolation: Single crystals of the desired this compound phase are then mechanically isolated from the resulting product in an inert atmosphere. The products are black single crystals that are sensitive to air and moisture.[1]
Crystal Structure
The crystal structures of barium arsenides are typically determined using single-crystal X-ray diffraction (XRD). The experimentally determined lattice parameters for several this compound compounds are summarized in the table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Ba3As4 | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) |
| Ba5As4 | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) |
| Ba16As11 | Tetragonal | P-421m | 12.8944(12) | 12.8944(12) | 11.8141(17) |
Data sourced from recent 2024 studies.[2][3]
Electronic Band Structure
The electronic band structure of barium arsenides has been primarily investigated through theoretical calculations using Density Functional Theory (DFT).[2] Experimental determination of the band structure, for instance via Angle-Resolved Photoemission Spectroscopy (ARPES), has not been extensively reported for these specific compounds.
Theoretical Calculations
DFT calculations are a powerful tool for predicting the electronic properties of materials. For the novel barium arsenides, electronic structure calculations indicate that they are narrow-bandgap semiconductors.[2]
Computational Methodology:
The electronic band structures of Ba3As4, Ba5As4, and Ba16As11 were calculated using the Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method within the Atomic Spheres Approximation (ASA). The Perdew-Wang exchange-correlation functional was utilized. The basis set included Ba --INVALID-LINK-- and As --INVALID-LINK--, with the downfolded orbitals in parentheses.[3]
Calculated Band Gaps:
| Compound | Calculated Band Gap (eV) |
| Ba3As4 | 0.47 |
| Ba5As4 | 0.34 |
| Ba16As11 | 0.33 |
These values point to the semiconducting nature of these materials.[2]
Experimental Determination: Angle-Resolved Photoemission Spectroscopy (ARPES)
General Experimental Protocol for ARPES:
-
Sample Preparation: A single crystal of the material is cleaved in ultra-high vacuum (UHV) to expose a clean, atomically flat surface.
-
Photon Source: A monochromatic light source, typically a helium discharge lamp or a synchrotron, is used to generate photons of a specific energy (e.g., 21.22 eV).[4]
-
Photoemission: The photons strike the sample surface, causing the emission of photoelectrons due to the photoelectric effect.[4]
-
Electron Analyzer: A hemispherical electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.[4]
-
Data Analysis: By analyzing the kinetic energy and emission angle of the photoelectrons, the binding energy and momentum of the electrons within the crystal can be determined, allowing for the mapping of the electronic band structure.[5]
A typical laboratory ARPES setup consists of a UV light source, a sample holder on a manipulator, and an electron spectrometer, all housed within a UHV chamber.[4]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic structure of a novel material like this compound.
References
Unraveling the Barium Arsenide System: A Technical Guide to its Phase Diagram and Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the barium arsenide (Ba-As) binary system is crucial for the targeted synthesis of materials with desired electronic and structural properties. This technical guide provides an in-depth analysis of the Ba-As phase diagram, presenting a consolidation of currently available data on its stable compounds, phase transitions, and crystallographic structures. Detailed experimental protocols for the characterization of this system are also outlined to facilitate further research and application.
The Barium-Arsenide Phase Diagram
The equilibrium phase diagram of the barium-arsenic (Ba-As) system reveals a complex landscape of stable intermetallic compounds. A comprehensive, experimentally determined phase diagram, based on differential thermal analysis (DTA) and X-ray diffraction (XRD) studies, delineates the phase relationships as a function of temperature and composition.
The Ba-As system is characterized by the formation of several stable compounds, including Ba4As3, Ba2As, Ba3As4, Ba5As4, and Ba16As11. The phase diagram is notable for a series of peritectic and eutectic reactions. The melting point of pure Barium is 727 °C and that of pure Arsenic is 817 °C (sublimes).
Below is a summary of the key invariant reactions and phase transition temperatures within the Ba-As system.
| Reaction Type | Temperature (°C) | Composition (at. % As) | Phases Involved |
| Peritectic | 1050 | ~28 | L + Ba |
| Peritectic | 950 | ~37.5 | L + Ba |
| Eutectic | 880 | ~50 | L ↔ BaAs + Ba |
| Peritectic | 920 | ~57 | L + Ba |
| Eutectic | 610 | ~98 | L ↔ BaAs |
Note: This data is compiled from available experimental studies. Further refinement of the phase boundaries may be necessary.
Crystallographic Data of this compound Compounds
The crystal structures of the identified this compound compounds have been characterized primarily through single-crystal and powder X-ray diffraction. A summary of the crystallographic data for the known phases is presented below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Barium Subarsenide | Ba | Tetragonal | I4/mmm | a = 5.13, c = 17.36 |
| This compound | Ba | |||
| Ba | Hexagonal | P6~/3~/mcm | a = 9.49, c = 7.90 | |
| Ba | Orthorhombic | Fdd2 | a = 15.3680, b = 18.7550, c = 6.2816[1] | |
| Ba | Orthorhombic | Cmce | a = 16.8820, b = 8.5391, c = 8.6127[1] | |
| Ba | Tetragonal | P-42 | a = 12.8944, c = 11.8141[1] |
Note: Some data for Ba4As3 and other potential stoichiometries require further experimental verification.
Recent research has led to the synthesis and characterization of novel binary Zintl arsenides: Ba3As4, Ba5As4, and Ba16As11.[1] These compounds exhibit complex anionic substructures with homoatomic As-As bonds.[1] Specifically, [As2]^4-^ dimers are found in Ba5As4 and Ba16As11, while an [As4]^6-^ tetramer is present in Ba3As4.[1] Electronic structure calculations indicate these materials are narrow bandgap semiconductors, with calculated bandgaps of 0.47 eV for Ba3As4, 0.34 eV for Ba5As4, and 0.33 eV for Ba16As11.[1]
Experimental Protocols
The determination of the Ba-As phase diagram and the characterization of its constituent compounds require a combination of high-temperature synthesis and advanced analytical techniques. All handling of barium and arsenic must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to their high reactivity with air and moisture.
Synthesis of this compound Alloys
A general procedure for the synthesis of this compound alloys across a range of compositions involves the following steps:
-
Starting Materials: High-purity barium (e.g., rods, 99.9%) and arsenic (e.g., granules, 99.999%) are used as starting materials.
-
Stoichiometric Mixing: The elements are weighed and mixed in the desired stoichiometric ratios inside an inert atmosphere glovebox.
-
Encapsulation: The mixture is placed in a refractory metal crucible (e.g., niobium or tantalum) and sealed, often by arc welding, under an inert atmosphere. The sealed crucible is then typically enclosed in an evacuated and sealed quartz ampoule for an additional layer of protection, especially at high temperatures where arsenic possesses a significant vapor pressure.
-
Heat Treatment: The encapsulated sample is subjected to a controlled heating and cooling profile in a programmable tube furnace. A typical profile involves:
-
Ramping up to a temperature above the highest expected liquidus temperature (e.g., 1100-1200 °C) at a controlled rate (e.g., 100-200 °C/h).
-
A homogenization period at the maximum temperature (e.g., 20-40 hours) to ensure complete reaction and mixing.
-
Slow cooling to a desired annealing temperature or to room temperature at a controlled rate (e.g., 2-5 °C/h) to promote the formation of equilibrium phases.
-
-
Quenching (optional): For studying high-temperature phases, samples can be quenched from the desired temperature by rapidly immersing the ampoule in cold water.
Phase Diagram Determination Techniques
The primary techniques for elucidating the phase diagram are Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Small pieces of the synthesized alloys are placed in DTA/DSC crucibles (e.g., alumina, graphite, or a refractory metal compatible with the sample).
-
Measurement: The sample is heated and cooled at a controlled rate (e.g., 5-20 °C/min) in an inert atmosphere.
-
Data Analysis: Thermal events such as melting, solidification, and solid-state phase transformations are detected as endothermic or exothermic peaks in the DTA/DSC curve. The onset temperatures of these peaks are used to construct the phase diagram.
-
-
X-ray Diffraction (XRD):
-
Sample Preparation: The synthesized alloys are ground into a fine powder inside an inert atmosphere glovebox. The powder is then mounted on a sample holder, often with a protective dome or in a sealed capillary to prevent air exposure during measurement.
-
Data Collection: Powder XRD patterns are collected at room temperature using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). For high-temperature studies, a furnace-equipped diffractometer is used.
-
Data Analysis: The phases present in the sample are identified by comparing the experimental diffraction pattern with reference patterns from crystallographic databases. The lattice parameters of the identified phases can be refined using Rietveld analysis.
-
Crystal Structure Determination
For novel compounds, single-crystal X-ray diffraction is the definitive method for structure elucidation.
-
Crystal Growth: Single crystals can be grown from the melt, by chemical vapor transport, or using a flux method.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in an inert environment and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding information on the space group, atomic positions, and lattice parameters.
Visualizing Relationships and Workflows
Barium-Arsenide Phase Relationships
The following diagram illustrates the logical relationships between the different phases in the Ba-As system as a function of increasing arsenic content.
Caption: Logical progression of phases in the Ba-As system.
Experimental Workflow for Phase Diagram Determination
The diagram below outlines a typical experimental workflow for the determination of a binary phase diagram such as the Ba-As system.
Caption: Workflow for Ba-As phase diagram determination.
References
A Technical Guide to the Synthesis of Novel Binary Zintl Arsenides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of novel binary Zintl arsenides, a class of compounds with intriguing structural motifs and promising electronic properties. Zintl phases, conceptually positioned between ionic and covalent compounds, are formed between electropositive alkali or alkaline earth metals and more electronegative main group elements like arsenic. This document details the primary synthetic methodologies, including high-temperature solid-state reactions and flux-assisted crystal growth. Experimental protocols for the synthesis of recently discovered barium arsenides (Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁), strontium arsenide (Sr₃As₄), and alkali metal arsenides (A₅As₄, where A = K, Rb, Cs) are presented. Furthermore, a comprehensive workflow for the characterization of these novel phases using single-crystal X-ray diffraction is outlined. All quantitative data, including reaction parameters and crystallographic information, are summarized in structured tables for ease of comparison.
Introduction to Binary Zintl Arsenides
Zintl phases are intermetallic compounds wherein the transfer of valence electrons from an electropositive metal (typically from groups 1 or 2) to a more electronegative main-group element results in the formation of a polyanionic sublattice. In the case of binary arsenides, the arsenic atoms form a variety of anionic structures, ranging from isolated ions to complex clusters, chains, and layers, all satisfying valence rules.[1][2] These materials are often semiconductors with narrow bandgaps, making them of interest for thermoelectric applications.[3] The ability of arsenic to form homoatomic bonds leads to a rich structural diversity, including [As₂]⁴⁻ dimers and [As₄]⁶⁻ tetramers.[3]
The synthesis of binary Zintl arsenides is challenging due to the high reactivity and air and moisture sensitivity of the alkali and alkaline earth metal precursors, as well as the toxicity of arsenic.[2] All handling and synthesis must be performed under an inert atmosphere, typically within an argon-filled glovebox.[3]
Synthetic Methodologies
High-Temperature Solid-State Reaction
The most common method for the synthesis of polycrystalline or single-crystal binary Zintl arsenides is the direct reaction of the constituent elements at elevated temperatures.[4]
General Procedure:
-
Precursor Preparation: Stoichiometric amounts of the alkali or alkaline earth metal and arsenic are carefully weighed inside an argon-filled glovebox. To ensure reactivity, the surface of the electropositive metal is often cleaned by filing to remove any oxide layer.[3]
-
Encapsulation: The reactants are loaded into a crucible, typically made of a refractory metal such as tantalum or niobium, to prevent reaction with the container at high temperatures. The crucible is then sealed, often by arc-welding, under an inert atmosphere. For containment and safety, the sealed metal crucible is usually enclosed in an evacuated and flame-sealed fused silica (B1680970) ampoule.[5]
-
Heating Profile: The sealed ampoule is placed in a programmable furnace and heated according to a specific temperature profile. This typically involves a ramp to a maximum temperature, a dwell time at that temperature to ensure complete reaction and homogenization, and a controlled cooling rate to promote crystal growth.[3]
-
Product Isolation: After cooling to room temperature, the ampoule is opened in an inert atmosphere, and the product crystals are mechanically isolated.
Flux-Assisted Crystal Growth
The use of a metallic flux can facilitate the growth of large, high-quality single crystals of Zintl phases by providing a medium for the transport of reactants at temperatures lower than the melting points of the target compounds.[4][6]
General Procedure:
-
Reactant and Flux Preparation: The elemental precursors of the desired binary arsenide and a significant excess of a low-melting-point metal flux (e.g., Sn, Pb, or Bi) are weighed and mixed in a crucible (often alumina).[6][7]
-
Encapsulation and Heating: The crucible is sealed in a fused silica ampoule, typically with quartz wool placed above the crucible to aid in separating the flux from the crystals later. The heating profile is designed to dissolve the reactants in the flux, followed by slow cooling to induce crystallization of the target phase.[7]
-
Crystal Separation: Once the cooling program is complete, the excess flux is removed while still molten. This is commonly achieved by inverting the ampoule and centrifuging it to separate the liquid flux from the solid crystals, which are caught by the quartz wool.[7]
Experimental Protocols
Synthesis of Barium Arsenides
Three novel binary barium arsenides, Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, have been recently synthesized via high-temperature solid-state reactions.[2]
Precursor Materials:
Protocol for Ba₃As₄:
-
Stoichiometric amounts of barium and arsenic are loaded into a tantalum tube.
-
The tube is sealed under an argon atmosphere and enclosed in an evacuated silica ampoule.
-
The assembly is heated to 800 °C at a rate of 200 °C/h, held for 20 hours, and then cooled to room temperature at a rate of 5 °C/h.
Protocol for Ba₅As₄ and Ba₁₆As₁₁:
-
Stoichiometric amounts of the elements are sealed as described above.
-
The reaction mixture is heated to 1000 °C at 200 °C/h, held for 20 hours, and subsequently cooled to room temperature at 5 °C/h.
Synthesis of Other Alkaline Earth Arsenides
Strontium Arsenide (Sr₃As₄):
-
Sr₃As₄ is isostructural with Ba₃As₄ and can be synthesized using a similar high-temperature solid-state method, reacting stoichiometric amounts of strontium and arsenic.[3]
Calcium Arsenide (Ca₂As₃):
-
Single crystals of Ca₂As₃ can be prepared by reacting a stoichiometric mixture of calcium and arsenic in a sealed tantalum ampoule. The mixture is heated to 1200 K and then slowly cooled.
Synthesis of Alkali Metal Arsenides (A₅As₄)
The A₅As₄ (A = K, Rb, Cs) phases contain zigzag [As₄]⁴⁻ tetramers.[3]
General Protocol:
-
Stoichiometric mixtures of the alkali metal and arsenic are sealed in a tantalum or niobium tube.
-
The reaction is heated to a temperature between 450 °C and 650 °C for several hours, followed by slow cooling.
Quantitative Data Summary
The following tables summarize the synthetic parameters and crystallographic data for selected novel binary Zintl arsenides.
Table 1: Synthesis Parameters for Novel Binary Zintl Arsenides
| Compound | Synthesis Method | Stoichiometry (Metal:As) | Max. Temp. (°C) | Dwell Time (h) | Cooling Rate (°C/h) |
| Ba₃As₄ | High-Temp. Solid-State | 3:4 | 800 | 20 | 5 |
| Ba₅As₄ | High-Temp. Solid-State | 5:4 | 1000 | 20 | 5 |
| Ba₁₆As₁₁ | High-Temp. Solid-State | 16:11 | 1000 | 20 | 5 |
| Sr₃As₄ | High-Temp. Solid-State | 3:4 | ~800 | 20 | 5 |
| Ca₂As₃ | High-Temp. Solid-State | 2:3 | 927 | - | Slow Cooling |
| K₅As₄ | High-Temp. Solid-State | 5:4 | 450-650 | - | Slow Cooling |
Table 2: Crystallographic Data for Novel Binary Zintl Arsenides
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Anionic Substructure |
| Ba₃As₄[2] | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 90 | [As₄]⁶⁻ tetramer |
| Ba₅As₄[2] | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 90 | [As₂]⁴⁻ dimer & As³⁻ |
| Ba₁₆As₁₁[2] | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 90 | [As₂]⁴⁻ dimer & As³⁻ |
| Sr₃As₄[3] | Orthorhombic | Fdd2 | - | - | - | 90 | [As₄]⁶⁻ tetramer |
| Ca₂As₃ | Monoclinic | C2/m | 12.87 | 5.92 | 13.14 | 119.5 | [As₄]⁶⁻ & [As₈]⁸⁻ oligomers |
| K₅As₄[1] | Orthorhombic | Pbca | 12.20 | 18.06 | 8.65 | 90 | [As₄]⁴⁻ tetramer |
Characterization Workflow and Signaling Pathways
The primary technique for the structural elucidation of novel inorganic compounds is single-crystal X-ray diffraction (SC-XRD).[8] The workflow involves several key steps from sample preparation to final structure refinement.
High-Temperature Solid-State Synthesis Workflow
Caption: Workflow for high-temperature solid-state synthesis of binary Zintl arsenides.
Flux-Assisted Synthesis Workflow
Caption: Workflow for flux-assisted synthesis of single-crystal binary Zintl arsenides.
Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis of novel compounds.
Conclusion
The synthesis of novel binary Zintl arsenides represents a vibrant area of solid-state chemistry, offering pathways to new materials with unique crystal structures and electronic properties. High-temperature solid-state reactions remain the primary route for discovering new phases, while flux-assisted growth is invaluable for obtaining large single crystals suitable for detailed property measurements. The protocols and data presented in this guide for barium, strontium, calcium, and alkali metal arsenides provide a foundation for further exploration in this field. Careful adherence to inert atmosphere techniques and a systematic approach to characterization, spearheaded by single-crystal X-ray diffraction, are paramount to the successful synthesis and elucidation of these fascinating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-biostructure.com [creative-biostructure.com]
Navigating the Ba-As Compositional Space: A Technical Guide to Synthesis, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Barium-Arsenic (Ba-As) compositional space, a burgeoning area of interest in materials science. The unique structural motifs and potential for diverse applications, particularly as Zintl phases with tunable electronic properties, make Ba-As compounds compelling candidates for further investigation. This document summarizes the known phases, details experimental protocols for their synthesis and characterization, and visualizes key concepts and workflows.
The Ba-As Phase Landscape
The Ba-As binary system is populated by a variety of compounds, with recent discoveries significantly expanding the known phase space. The exploration of this system has been historically challenging due to the air sensitivity of barium arsenides and the toxicity of arsenic and its compounds.[1] However, recent research has led to the successful synthesis and characterization of several new phases.
Known Crystalline Phases
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ba₃As₂ | Trigonal | P-3m1 | - | - | - | - |
| BaAs₂ | Monoclinic | Pc | 6.55(2) | 12.532(4) | 8.03(3) | 127.747(15) |
| BaAs₃ | Monoclinic | C2/m | - | - | - | - |
| Ba₃As₄ | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 90 |
| Ba₅As₄ | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 90 |
| Ba₁₆As₁₁ | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 90 |
A Closer Look at Recently Discovered Zintl Phases
Recent explorations have unveiled three novel binary Zintl arsenides: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. These compounds exhibit complex anionic substructures with homoatomic As-As bonds.
| Compound | Anionic Substructure | Zintl-Klemm Formalism |
| Ba₃As₄ | [As₄]⁶⁻ tetramer | (Ba²⁺)₃[As₄]⁶⁻ |
| Ba₅As₄ | [As₂]⁴⁻ dimers and isolated As³⁻ | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻ |
| Ba₁₆As₁₁ | [As₂]⁴⁻ dimers and isolated As³⁻ | 2 × (Ba²⁺)₁₆(As³⁻)≈₂₀[As₂]⁴⁻≈₁ |
These charge-balanced compounds are predicted to be narrow-bandgap semiconductors, with calculated bandgaps presented in the table below.
| Compound | Calculated Bandgap (eV) |
| Ba₃As₄ | 0.47 |
| Ba₅As₄ | 0.34 |
| Ba₁₆As₁₁ | 0.33 |
Experimental Protocols
The synthesis and handling of barium arsenide compounds require stringent protocols due to their high reactivity and the toxicity of arsenic.
Synthesis
Safety Precaution: All handling of starting materials and reaction products must be performed inside an argon-filled glovebox with oxygen levels maintained at or below 1 ppm. Arsenic and its compounds are highly toxic and hazardous. Arsenic sublimes at 614 °C, which is below the synthesis temperatures for these materials. Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment must be used. Lab equipment should not be cleaned with water prior to slow oxidation to prevent the formation of toxic arsane (B1212154) gas.[2]
Two primary methods have been successfully employed for the synthesis of barium arsenides:
-
High-Temperature Solid-Phase Synthesis (Direct Reaction):
-
Starting Materials: Barium rods (e.g., Thermo Scientific, 99%) and arsenic granules (e.g., Thermo Scientific, 99.999%).[1]
-
Preparation: Inside an argon-filled glovebox, file the barium rods to remove any oxide coating.
-
Stoichiometric Mixing: Weigh and combine stoichiometric amounts of the prepared barium and arsenic.
-
Encapsulation: Place the mixture into a niobium or tantalum ampoule and seal it under an argon atmosphere using an arc welder. Encase the sealed inner ampoule in an evacuated fused silica (B1680970) tube as a secondary containment.
-
Heating Profile: Heat the assembly in a programmable furnace to a high temperature (e.g., 1000-1200 °C) over several hours. Dwell at the peak temperature for an extended period (e.g., 24-100 hours) to ensure homogeneity.
-
Cooling: Cool the furnace slowly to room temperature.
-
-
Metal Flux Synthesis:
-
Flux Selection: Utilize a metal flux, such as excess Ba, to facilitate crystal growth at lower temperatures.
-
Reactant Ratio: Combine the reactants (Ba and As) in a non-stoichiometric ratio with the flux metal.
-
Encapsulation and Heating: Follow the same encapsulation and heating procedures as for the direct reaction, though the peak temperature may be lower.
-
Flux Removal: After cooling, the excess flux can be removed by centrifugation at a temperature above the flux's melting point or by chemical etching with a suitable solvent (e.g., anhydrous ethylenediamine).
-
Characterization
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Crystal Selection: Inside the glovebox, select a suitable single crystal from the reaction product and mount it on a cryoloop with paratone oil.
-
Data Collection: Mount the crystal on a diffractometer equipped with a CCD or CMOS detector and a low-temperature device. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected data using standard crystallographic software (e.g., APEX3). Solve the crystal structure using direct methods or charge flipping algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).
-
Visualizations
The following diagrams illustrate key experimental workflows and theoretical concepts in the exploration of the Ba-As compositional space.
References
Unveiling the Intricate Structures of Barium Arsenides: A Technical Guide to Ba₃As₄ and Ba₅As₄
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structures of inorganic compounds is paramount for advancing material science and discovering novel applications. This technical guide provides an in-depth analysis of the crystal structures of two recently synthesized barium arsenides, Ba₃As₄ and Ba₅As₄, detailing their crystallographic data and the experimental protocols for their synthesis and characterization.
The exploration of binary systems, such as the barium-arsenic (Ba-As) system, is crucial for the discovery of new materials with unique electronic and structural properties. The compounds Ba₃As₄ and Ba₅As₄ are novel binary barium arsenides that have been synthesized and structurally characterized, revealing complex arrangements of atoms that contribute to their distinct properties.
Crystal Structure Data
The crystallographic data for Ba₃As₄ and Ba₅As₄, determined through single-crystal X-ray diffraction, are summarized below. This information provides the fundamental parameters for understanding the three-dimensional arrangement of atoms in these compounds.
Ba₃As₄ Crystal Data
| Parameter | Value[1][2] |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 (No. 43) |
| a (Å) | 15.3680(20) |
| b (Å) | 18.7550(30) |
| c (Å) | 6.2816(10) |
| Volume (ų) | 1810.1(5) |
| Z | 8 |
| Calculated Density (g/cm³) | 5.257 |
Ba₅As₄ Crystal Data
| Parameter | Value[1][2] |
| Crystal System | Orthorhombic |
| Space Group | Cmce (No. 64) |
| a (Å) | 16.8820(30) |
| b (Å) | 8.5391(16) |
| c (Å) | 8.6127(16) |
| Volume (ų) | 1241.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 5.341 |
Structural Insights
The crystal structure of Ba₃As₄ is characterized by the presence of [As₄]⁶⁻ tetramers, which are four-membered arsenic chains.[1][3] This compound adopts the Sr₃As₄ structure type. In contrast, the Ba₅As₄ structure features isolated arsenic atoms and [As₂]⁴⁻ dimers, adopting the Eu₅As₄ structure type.[1][4] These differences in the arsenic anionic substructures are key to the distinct electronic properties of these materials. The application of the Zintl concept, a framework for understanding the structure and bonding in intermetallic compounds, suggests that both Ba₃As₄ and Ba₅As₄ are charge-balanced compounds.[1][2]
Experimental Protocols
The synthesis and structural characterization of Ba₃As₄ and Ba₅As₄ involve high-temperature solid-state reactions and single-crystal X-ray diffraction. The following sections provide a detailed overview of the methodologies employed.
Synthesis
The synthesis of Ba₃As₄ and Ba₅As₄ is achieved through high-temperature reactions involving the constituent elements in the desired stoichiometric ratios.
-
Reactant Preparation: High-purity barium (Ba) and arsenic (As) are used as starting materials. The elements are weighed in the precise stoichiometric ratios (3:4 for Ba₃As₄ and 5:4 for Ba₅As₄) inside an argon-filled glovebox to prevent oxidation.
-
Encapsulation: The mixture is placed in a tantalum or niobium crucible, which is then sealed in an evacuated quartz tube. The use of a refractory metal crucible is necessary to contain the reactive barium at high temperatures.
-
Heating Profile: The sealed ampoule is subjected to a carefully controlled heating program in a tube furnace. A typical profile involves a slow ramp up to a high temperature (e.g., 800-1000 °C), holding at that temperature for an extended period (e.g., 24-48 hours) to ensure homogeneity, followed by a slow cooling to room temperature to promote crystal growth. The specific temperatures and durations are critical for obtaining single-phase products.
-
Product Isolation: Once cooled, the quartz tube is opened in the glovebox, and the crystalline product is recovered from the crucible.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope. The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a diffraction pattern that is recorded by a detector. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to reduce thermal vibrations of the atoms and improve the quality of the diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. Finally, the structural model is refined using least-squares methods to achieve the best possible fit to the experimental data. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key structural features of Ba₃As₄ and Ba₅As₄.
References
The Zintl-Klemm Formalism in Barium Arsenides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the Zintl-Klemm formalism to the binary compounds of barium and arsenic. This conceptual framework provides a powerful tool for understanding the electronic structure and bonding in these materials, which are of growing interest for their unique semiconducting and thermoelectric properties. By treating these compounds as charge-balanced structures, where the electropositive barium atoms donate their valence electrons to the more electronegative arsenic atoms, the Zintl-Klemm concept allows for the prediction and rationalization of their complex crystal structures and electronic behavior.
Core Principles of the Zintl-Klemm Formalism
The Zintl-Klemm concept is a powerful electron-counting formalism that bridges the gap between purely ionic and purely covalent bonding models.[1][2] It is particularly useful for understanding the structure and properties of compounds formed between highly electropositive metals (like alkali or alkaline earth metals) and less electronegative main-group elements (from groups 13-15).[3][4] The central idea is the complete transfer of valence electrons from the electropositive cation to the more electronegative element, which then forms a polyanionic network.[5] The structure of this anionic sublattice can be understood by considering the isoelectronic relationship of the resulting anions or polyanions with known elemental structures.[1]
In the context of barium arsenides, barium (an alkaline earth metal in group 2) is expected to donate its two valence electrons. These electrons are accepted by the arsenic atoms (group 15), which can then form a variety of anionic species, from isolated ions (As³⁻) to complex polyanions with As-As covalent bonds, such as dumbbells ([As₂]⁴⁻) or more extended networks.[6][7] The specific arrangement of the arsenic polyanions is dictated by the stoichiometry of the compound and the need to achieve a charge-balanced, closed-shell electronic configuration.
dot
Caption: The Zintl-Klemm formalism applied to barium arsenides.
Structural and Electronic Properties of Barium Arsenides
Recent synthetic explorations have expanded the known phases in the Ba-As system, revealing a rich structural chemistry that can be rationalized by the Zintl-Klemm formalism.[6][8] These compounds are typically narrow-bandgap semiconductors.[7] The following tables summarize the key crystallographic and electronic data for several known this compound phases.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Calculated Bandgap (eV) |
| Barium Triarsenide | BaAs₃ | Monoclinic | P2₁/m | 9.48 | 7.82 | 5.89 | 0.87 (monolayer) |
| 0.40 (bilayer) | |||||||
| Ba₃As₄ | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) | 0.47 | |
| Ba₅As₄ | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) | 0.34 | |
| Ba₁₆As₁₁ | Tetragonal | P-42₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) | 0.33 |
Data for BaAs₃ is for the bulk structure, while bandgap information pertains to 2D forms.[9][10] Data for Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ from single-crystal X-ray diffraction.[6][7]
Zintl-Klemm Interpretation of this compound Phases
The application of the Zintl-Klemm formalism to these compounds provides valuable insights into their bonding and electronic structure:
-
Ba₃As₄ : This compound can be formulated as (Ba²⁺)₃[As₄]⁶⁻. The [As₄]⁶⁻ polyanion is a tetramer that accommodates the six electrons donated by the three barium atoms.[6][7]
-
Ba₅As₄ : The charge distribution in this phase is described as (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻. Here, two arsenic atoms exist as isolated anions, while the other two form a dumbbell-shaped polyanion.[6][7]
-
Ba₁₆As₁₁ : The complex, disordered structure of this compound can be approximated by the formula (Ba²⁺)₃₂(As³⁻)₂₀[As₂]⁴⁻. This indicates a mixture of isolated arsenic anions and arsenic dimers.[6][7]
Experimental Protocols
The synthesis and characterization of barium arsenides require careful handling due to the air sensitivity of barium and the toxicity of arsenic.[6][7] All procedures are typically performed in an inert atmosphere, such as an argon-filled glovebox.
Synthesis of Barium Arsenides
A general synthetic approach involves the direct reaction of the elements at high temperatures.
Starting Materials:
-
Barium rods (e.g., Thermo Scientific, 99%)
-
Arsenic granules (e.g., Thermo Scientific, 99.999%)
General Procedure:
-
Inside an argon-filled glovebox, barium metal is cleaned to remove any oxide layer.
-
Stoichiometric amounts of barium and arsenic are loaded into a niobium or tantalum ampoule.
-
The ampoule is sealed under vacuum or an inert atmosphere.
-
The sealed ampoule is placed in a furnace and heated according to a specific temperature profile. The cooling rate is crucial for obtaining crystalline products.
Temperature Profiles for Specific Phases: [6][7]
-
For Ba₃As₄ :
-
Heat to 800 °C at a rate of 200 °C/h.
-
Hold at 800 °C for 20 hours.
-
Cool to room temperature at a rate of 5 °C/h.
-
-
For Ba₅As₄ and Ba₁₆As₁₁ :
-
Heat to 1100 °C at a rate of 100 °C/h.
-
Hold at 1100 °C for 20 hours.
-
Cool to 100 °C at a rate of 5 °C/h.
-
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for determining the crystal structure, including lattice parameters, space group, and atomic positions.
-
Powder X-ray Diffraction (PXRD): Used to assess the phase purity of the bulk sample.
-
Electronic Structure Calculations: Density functional theory (DFT) is commonly employed to calculate the electronic band structure, density of states, and to predict properties like the bandgap.
dot
Caption: A general experimental workflow for barium arsenides.
Conclusion
The Zintl-Klemm formalism provides a robust framework for understanding the chemical bonding and electronic properties of barium arsenides. This conceptual model, combined with advanced synthetic and characterization techniques, continues to guide the discovery and investigation of new materials in this class. The narrow-bandgap semiconducting nature of these compounds makes them promising candidates for further research, particularly in the fields of electronics and thermoelectrics. The detailed structural and electronic data, along with the outlined experimental protocols, serve as a valuable resource for scientists and researchers working in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. Zintl Phases: From Curiosities to Impactful Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Zintl–Klemm Concept in the Amorphous State: A Case Study of Na–P Battery Anodes [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Band alignment of monolayer CaP3, CaAs3, BaAs3 and the role of p–d orbital interactions in the formation of conduction band minima - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Energetic Landscape of Barium Arsenide Compounds: A Technical Guide to Formation Energy
For Immediate Release
This technical guide provides a comprehensive overview of the formation energy of various barium arsenide compounds, a critical parameter for understanding their thermodynamic stability and potential for application in novel electronic and thermoelectric materials. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a centralized resource of quantitative data, detailed experimental and computational protocols, and visual workflows.
Introduction to this compound Compounds
Barium arsenides are a fascinating class of Zintl phases exhibiting a rich variety of stoichiometries and crystal structures. Their properties are intrinsically linked to their thermodynamic stability, which is quantified by the formation energy—the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A more negative formation energy indicates a more stable compound. This guide delves into the formation energies of several this compound phases, including Ba₃As₂, BaAs, BaAs₂, BaAs₃, and the more recently synthesized Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.
Quantitative Formation Energy Data
The formation energies of this compound compounds have been determined through both experimental measurements and theoretical calculations. The following table summarizes the available quantitative data from the literature, providing a clear comparison between different phases.
| Compound | Formation Energy (kJ/mol of atoms) | Formation Energy (eV/atom) | Method | Reference |
| Ba₃As₂ | -105.3 | -1.09 | Calculation (DFT) | [1][2] |
| BaAs | -76.8 | -0.80 | Calculation (DFT) | [1][2] |
| BaAs₂ | -58.9 | -0.61 | Calculation (DFT) | [1][2] |
| BaAs₃ | -44.1 | -0.46 | Calculation (DFT) | [1][2] |
| Ba₃As₄ | -86.9 | -0.90 | Calculation (DFT) | [1][2] |
| Ba₅As₄ | -94.6 | -0.98 | Calculation (DFT) | [1][2] |
Note: The formation energy for Ba₁₆As₁₁ was not provided in the reviewed literature.[1][2]
Methodologies for Determining Formation Energy
The determination of formation energy is a critical aspect of materials characterization. Both experimental and computational approaches are employed to obtain reliable thermodynamic data.
Experimental Protocol: High-Temperature Calorimetry
High-temperature calorimetry is a primary experimental technique for directly measuring the enthalpy of formation of intermetallic compounds like barium arsenides. The following protocol outlines a general procedure based on established methods for similar materials.
3.1.1. Synthesis of this compound Compounds
A representative synthesis protocol for a this compound compound (e.g., Ba₃As₂) is as follows:
-
Precursor Preparation: High-purity barium (Ba) and arsenic (As) pieces are handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
Stoichiometric Mixing: The elements are weighed in the desired stoichiometric ratio (e.g., 3:2 for Ba₃As₂).
-
Encapsulation: The mixture is placed in a tantalum or niobium crucible, which is then sealed in an evacuated quartz ampoule.
-
Heating Profile: The ampoule is heated in a programmable furnace to a high temperature (e.g., 800-1000 °C) over several hours.
-
Homogenization: The sample is held at the peak temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction and homogenization.
-
Cooling: The ampoule is slowly cooled to room temperature over several hours or days to promote the formation of a well-ordered crystalline product.
-
Characterization: The synthesized compound is characterized by powder X-ray diffraction (PXRD) to confirm the crystal structure and phase purity.
3.1.2. Calorimetric Measurement (Direct Synthesis Calorimetry)
-
Sample Preparation: A pellet of the synthesized this compound compound is prepared inside an inert-atmosphere glovebox.
-
Calorimeter Setup: A high-temperature calorimeter (e.g., a Setaram MHTC 96) is calibrated using a standard reference material (e.g., alumina).
-
Measurement: The pellet is dropped from room temperature into the calorimeter held at a high temperature (e.g., 1100 K). The heat flow associated with the sample heating up to the calorimeter temperature is measured.
-
Elemental Measurement: In separate experiments, the heat effects of dropping the constituent elements (barium and arsenic) in their stoichiometric ratios are measured under the same conditions.
-
Calculation of Formation Enthalpy: The standard enthalpy of formation at 298.15 K (ΔH°f) is calculated by applying Hess's law, subtracting the heat effect of the compound from the sum of the heat effects of the constituent elements, and accounting for the heat capacities of the elements and the compound.
Computational Protocol: Density Functional Theory (DFT)
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the formation energies of materials. The following outlines a typical workflow using the Vienna Ab initio Simulation Package (VASP).
3.2.1. Calculation of Total Energies
-
Structure Preparation: The crystal structures of the this compound compound (e.g., Ba₃As₂) and the elemental constituents (Ba in its body-centered cubic structure and As in its rhombohedral structure) are obtained from crystallographic databases or constructed.
-
Input File Generation: For each structure, the following VASP input files are created:
-
POSCAR: Contains the lattice parameters and atomic positions.
-
POTCAR: Specifies the pseudopotentials for each element. For barium, Ba_sv is a common choice, and for arsenic, As is used. These are projector augmented wave (PAW) pseudopotentials within the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA).
-
INCAR: Sets the parameters for the calculation. Key parameters include:
-
PREC = Accurate: For high precision.
-
ENCUT = 520 eV: A sufficiently high plane-wave cutoff energy.
-
EDIFF = 1E-8: A tight electronic convergence criterion.
-
ISMEAR = -5: Tetrahedron method with Blöchl corrections for accurate total energies.
-
IBRION = 2: Conjugate gradient algorithm for ionic relaxation.
-
NSW = 100: Maximum number of ionic steps.
-
EDIFFG = -1E-3: Ionic convergence criterion based on forces.
-
-
KPOINTS: Defines the k-point mesh for sampling the Brillouin zone. A Monkhorst-Pack grid with a density of at least 1000 k-points per reciprocal atom is recommended for accurate total energy calculations.
-
-
Execution of VASP: The DFT calculations are performed to obtain the total electronic energy for the fully relaxed structures of the this compound compound and the elemental solids.
3.2.2. Calculation of Formation Energy
The formation energy (Ef) per atom of a this compound compound BaₓAsᵧ is calculated using the following formula:
E_f = (E_total(BaₓAsᵧ) - x * E_total(Ba) - y * E_total(As)) / (x + y)
where:
-
E_total(BaₓAsᵧ) is the total energy of the relaxed this compound compound.
-
E_total(Ba) is the total energy per atom of the relaxed elemental barium.
-
E_total(As) is the total energy per atom of the relaxed elemental arsenic.
-
x and y are the stoichiometric coefficients.
Visualizing the Workflow
To further clarify the methodologies, the following diagrams illustrate the key steps in both the experimental and computational determination of formation energy.
Conclusion
This technical guide has provided a detailed overview of the formation energy of this compound compounds, presenting quantitative data and comprehensive experimental and computational methodologies. The stability of these compounds, as indicated by their negative formation energies, underscores their potential for further investigation and application. The provided protocols and workflows serve as a valuable resource for researchers aiming to explore the thermodynamic properties of these and other novel materials.
References
[1] "Phase diagram with reported formation energies of selected barium arsenides." ResearchGate. Accessed December 15, 2025.
[2] "Completing the Ba–As Compositional Space: Synthesis and Characterization of Three New Binary Zintl Arsenides, Ba3As4, Ba5As4, and Ba16As11." MDPI. Accessed December 15, 2025.
References
Molecular formula and weight of barium arsenide
Barium arsenide is an inorganic chemical compound with the molecular formula Ba₃As₂.[1][][3] This indicates that each molecule of this compound contains three atoms of barium and two atoms of arsenic.
The molecular weight of this compound is approximately 561.8 g/mol .[1][][4] More precise measurements indicate a molecular weight of 561.82 g/mol [] or 561.9324 g/mol .[5]
This compound is also known by other names, including tribarium diarsenide.[] It is a brown crystalline solid.[3][5]
It is important to distinguish this compound (Ba₃As₂) from barium arsenite (Ba(AsO₃)₂), which contains oxygen and has different chemical properties and a different molecular weight.[6]
References
An In-depth Technical Guide to the Chemical Properties of Alkaline-Earth Arsenides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of alkaline-earth arsenides. It is intended for professionals in materials science, chemistry, and pharmacology who are interested in the unique characteristics and potential applications of these inorganic compounds.
Introduction to Alkaline-Earth Arsenides
The alkaline-earth metals, comprising Group 2 of the periodic table (Beryllium, Magnesium, Calcium, Strontium, Barium, and Radium), are highly reactive elements that readily form compounds by losing two valence electrons to achieve a stable +2 oxidation state.[1][2] Their reactivity generally increases down the group.[3] When combined with arsenic, a heavier element from Group 15, they form a class of compounds known as alkaline-earth arsenides.
These materials exhibit a range of interesting properties. Simple binary compounds often adopt the general formula M₃As₂.[4][5] More complex ternary and quaternary structures, particularly those incorporating transition metals like iron, have attracted significant scientific interest. A prominent example is the "122" family of iron arsenides (AEFe₂As₂), where AE represents an alkaline-earth metal (e.g., Ca, Sr, Ba).[6] These compounds are renowned for their unconventional superconductivity, a phenomenon that emerges under specific conditions of pressure or chemical doping.[6] The oxides of alkaline-earth metals are typically basic, and the metals themselves are strong reducing agents.[7]
Synthesis of Alkaline-Earth Arsenides
The synthesis of high-purity, crystalline alkaline-earth arsenides is crucial for characterizing their intrinsic properties. Several methods are employed, depending on the desired phase and form (e.g., single crystal vs. powder).
High-Temperature Solid-State Reaction
This conventional method is used to synthesize polycrystalline powders of binary and ternary arsenides. High-purity elemental precursors are mixed in stoichiometric ratios, sealed in an inert container (e.g., a quartz tube), and heated at high temperatures for extended periods.
Flux Method
The flux method is particularly effective for growing large single crystals of ternary arsenides, such as the 122-type superconductors.[6] In this technique, the constituent elements are dissolved in a molten metal flux (like tin or a binary compound like FeAs).[6] As the mixture is slowly cooled, the desired arsenide compound crystallizes out of the solution.[6] This method allows for the formation of high-quality crystals suitable for detailed physical property measurements.[6]
Caption: Experimental workflow for the flux method synthesis of single crystals.
Crystal and Electronic Structure
The arrangement of atoms in the crystal lattice fundamentally determines the electronic and magnetic properties of alkaline-earth arsenides.
Crystal Structures
A significant class of these materials is the 122 iron arsenides (AEFe₂As₂), which crystallize in the tetragonal ThCr₂Si₂-type structure (space group I4/mmm).[6] This structure consists of alternating layers of FeAs and alkaline-earth metal ions.[6] The planar FeAs layers are considered crucial for their superconducting properties.[6] Other binary alkaline-earth compounds with Group 15 elements are known to form structures with the general formula M₃Z₂.[5]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| SrFe₂As₂ | Tetragonal | I4/mmm | 3.9243 | 3.9243 | 12.3644 | [6] |
| CaGe | Orthorhombic | Cmcm | - | - | - | [8] |
| SrAl₂Ge₂ | Trigonal | P-3m1 | - | - | - | [8] |
Table 1: Crystallographic data for selected alkaline-earth arsenides and related compounds.
Electronic Properties and Superconductivity
The electronic structure of alkaline-earth arsenides is highly tunable. The parent compounds of the 122 series, like BaFe₂As₂, are typically antiferromagnetic metals.[6] Superconductivity can be induced by suppressing the antiferromagnetic order, either by applying external pressure or through chemical doping.[6]
Doping can be achieved in several ways:
-
Hole Doping: Substituting the divalent alkaline-earth metal (e.g., Ba²⁺) with a monovalent alkali metal (e.g., K⁺). The compound Ba₀.₆K₀.₄Fe₂As₂ exhibits a superconducting transition temperature (T_c) of up to 38 K.[6]
-
Electron Doping: Directly doping the iron-arsenide layers by substituting iron with elements like cobalt, which can induce superconductivity with a T_c of up to ~20 K.[6]
The coexistence of magnetism and superconductivity in these materials makes them a rich area for fundamental research.[6]
Caption: Logical relationship between doping, structure, and superconductivity.
Reactivity and Chemical Behavior
Alkaline-earth metals are highly reactive, a property that extends to their arsenide compounds.[4][9]
-
Reaction with Water and Air: Due to the high reactivity of the parent metals, alkaline-earth arsenides are expected to be sensitive to moisture and air.[1] Calcium, strontium, and barium react with water to produce their respective hydroxides and hydrogen gas.[1] The arsenides will likely hydrolyze to form arsine gas (AsH₃), which is highly toxic, and the corresponding metal hydroxide.
-
Reactivity with Acids: These compounds will readily react with acids.[4][5]
-
Redox Chemistry: Alkaline-earth metals are strong reducing agents, readily donating two electrons.[2][7] This characteristic influences the stability and reaction pathways of their arsenide derivatives. Beryllium compounds are a notable exception, often exhibiting significant covalent character in their bonding.[1]
Experimental Characterization Protocols
A suite of analytical techniques is required to fully characterize the chemical and physical properties of these materials.
Protocol: Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of a synthesized powder sample.
-
Sample Preparation: The synthesized arsenide powder, which is often air-sensitive, is finely ground in an inert atmosphere (e.g., a glovebox).[10] The powder is then loaded into a capillary tube or onto a low-background sample holder and sealed to prevent degradation.[10]
-
Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a fingerprint for the material. The peak positions are used to determine the crystal structure and lattice parameters through a process called Rietveld refinement. The presence of impurity phases can also be identified.[10]
Other Key Techniques
-
Single-Crystal X-ray Diffraction: Used to determine the precise atomic positions and crystal structure of single-crystal samples.[8][11]
-
Magnetic Susceptibility: Measures the magnetic response of a material to an applied magnetic field, used to identify magnetic transitions and superconducting behavior.[6]
-
Electrical Resistivity: Measures the resistance of a material to electrical current as a function of temperature, which is critical for identifying the superconducting transition temperature (T_c).[6]
-
Elemental Analysis: Techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) are used to verify the stoichiometry of the synthesized compounds.[11][12]
Potential Applications in Drug Development and Research
While the direct application of alkaline-earth arsenides in pharmacology is not established, related compounds offer insights into potential research avenues. The toxicity of arsenic is a major barrier, but the unique properties of the materials could be leveraged in controlled research settings.
-
Drug Delivery Systems: Research into metal-organic frameworks (MOFs) has shown that alkali and alkaline-earth metal-based MOFs are gaining attention for biomedical applications, including drug delivery, due to their potential for good biocompatibility.[13] Similarly, computational studies have explored encapsulated nanoclusters containing alkaline-earth metals as prospective delivery agents for anticancer drugs like 5-fluorouracil.[14][15] This suggests that the coordination chemistry of alkaline-earth metals is of interest to drug development professionals.
-
Biomaterials Research: The reactivity of these compounds could be explored for creating novel biocompatible coatings or materials, although the arsenic component would need to be securely sequestered.
The primary relevance of these materials remains in the field of materials science, particularly for understanding the mechanisms of high-temperature superconductivity.[6] The insights gained from studying their electronic and magnetic properties could inform the design of new functional materials for a variety of technological applications.
References
- 1. Alkaline earth metal - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Chemical Properties of Alkaline Earth Metals [unacademy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 122 iron arsenide - Wikipedia [en.wikipedia.org]
- 7. britannica.com [britannica.com]
- 8. mdpi.com [mdpi.com]
- 9. A simple route to complex materials: the synthesis of alkaline earth – transition metal sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and reactivity of a series of alkaline earth and rare earth iminophosphoranomethanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkali /alkaline earth-based metal-organic frameworks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pristine and alkali and alkaline earth metals encapsulated B 36 N 36 nanoclusters as prospective delivery agents and detectors for 5‐fluorouracil anticancer drug | Semantic Scholar [semanticscholar.org]
Methodological & Application
Barium Arsenide in Semiconductor Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium arsenide (Ba₃As₂) is a crystalline solid that is gaining attention as a semiconductor material for various electronic and photo-optic applications.[1][2] Like other arsenide compounds, it is being explored for use in technologies such as lasers, light-emitting diodes, and sensors.[1][2] Recent research has also focused on novel binary this compound compounds, such as Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁, which exhibit narrow bandgap semiconducting properties.[3] This document provides an overview of the known properties of this compound compounds, protocols for their synthesis, and general considerations for device fabrication. It is important to note that research into this compound as a semiconductor is an emerging field, and as such, established application-specific protocols are still under development.
Quantitative Data
The following tables summarize the known electronic and thermal properties of various this compound compounds.
Table 1: Electronic and Thermal Properties of 2D Ba₃As₂
| Property | Value | Reference |
| Electron Mobility | ~10³–10⁴ cm²V⁻¹s⁻¹ | [1] |
| Optical Absorption Range | Infrared to Ultraviolet | [1] |
| Absorption Coefficient | ~10⁴–10⁵ cm⁻¹ | [1] |
| Room-Temperature Lattice Thermal Conductivity (Three-Phonon Scattering) | 8.88 W/mK | [1] |
| Room-Temperature Lattice Thermal Conductivity (Four-Phonon Scattering) | 6.77 W/mK | [1] |
Table 2: Calculated Electronic Properties of Novel this compound Compounds
| Compound | Calculated Bandgap (eV) | Reference |
| Ba₃As₄ | 0.47 | [3] |
| Ba₅As₄ | 0.34 | [3] |
| Ba₁₆As₁₁ | 0.33 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ba₃As₄ Crystals
This protocol is based on the direct reaction synthesis method.[3]
Materials:
-
Barium rods (99% purity)
-
Arsenic granules (99.999% purity)
-
Niobium tube
-
Quartz ampoule
-
Tube furnace
Procedure:
-
Preparation: All starting materials and reaction products must be handled inside an argon-filled glovebox to prevent oxidation and hydrolysis.
-
Reactant Preparation: File the barium rods to remove any oxide coating. Weigh stoichiometric amounts of barium and arsenic and place them into a niobium tube.
-
Encapsulation: Seal the niobium tube containing the reactants inside a quartz ampoule under vacuum.
-
Heating Profile:
-
Heat the ampoule to 800 °C at a rate of 200 °C/h.
-
Hold the temperature at 800 °C for 20 hours.
-
Cool the ampoule to room temperature at a rate of 5 °C/h.
-
-
Crystal Extraction: Once cooled, open the ampoule inside the glovebox to extract the Ba₃As₄ crystals.
CAUTION: Arsenic and arsenic-containing compounds are highly hazardous. Proper personal protective equipment should be used. Arsenic sublimes at 614 °C, which is below the synthesis temperature. Reactions must be performed in a contained and well-ventilated area.
Protocol 2: General Protocol for Thin Film Deposition (Hypothetical for Ba₃As₂)
Materials:
-
Barium precursor (e.g., a volatile organobarium compound)
-
Arsenic precursor (e.g., arsine gas, AsH₃)
-
Substrate (e.g., silicon, sapphire)
-
CVD reactor
Procedure:
-
Substrate Preparation: Clean the substrate to remove any surface contaminants.
-
Deposition:
-
Place the substrate in the CVD reactor.
-
Heat the substrate to the desired deposition temperature.
-
Introduce the barium and arsenic precursors into the reactor at controlled flow rates.
-
The precursors will decompose and react on the substrate surface to form a thin film of Ba₃As₂.
-
-
Post-Deposition:
-
Cool the reactor to room temperature.
-
Remove the coated substrate.
-
Anneal the film to improve crystallinity if necessary.
-
Note: The optimal deposition parameters (temperature, pressure, precursor flow rates) would need to be determined experimentally.
Visualizations
Caption: Workflow for the synthesis of Ba₃As₄ crystals.
Caption: Key properties of this compound and their potential applications.
References
Application Notes and Protocols for Thermoelectric Zintl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and thermoelectric properties of Zintl compounds. The accompanying protocols offer detailed methodologies for the key experimental procedures involved in evaluating these promising materials for thermoelectric applications.
Introduction to Thermoelectric Zintl Compounds
Zintl phases are a class of materials characterized by a unique bonding structure, combining ionic and covalent interactions. In these compounds, electropositive elements (typically alkali, alkaline-earth, or rare-earth metals) donate their valence electrons to more electronegative elements, which in turn form covalently bonded anionic sublattices. This distinct electronic structure often results in materials with narrow band gaps and complex crystal structures.[1]
The complexity of their crystal lattices, often featuring large unit cells and heavy constituent atoms, leads to intrinsically low lattice thermal conductivity (κL), a key attribute for efficient thermoelectric materials.[2][3] This "phonon-glass" behavior, combined with the potential for favorable electronic properties ("electron-crystal"), makes Zintl compounds highly attractive for solid-state power generation and cooling applications.[2] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:
ZT = (S²σT) / κ
where:
-
S is the Seebeck coefficient (thermopower)
-
σ is the electrical conductivity
-
T is the absolute temperature
-
κ is the total thermal conductivity (κ = κL + κe, where κe is the electronic thermal conductivity)[2]
Key Classes of Thermoelectric Zintl Compounds
Several families of Zintl compounds have demonstrated promising thermoelectric performance. These include, but are not limited to:
-
A₁₄MPn₁₁ type (e.g., Yb₁₄MnSb₁₁): These compounds are among the most studied high-temperature p-type thermoelectric materials.[4]
-
A₂₁M₄Pn₁₈ type (e.g., Eu₂₁Zn₄As₁₈): Characterized by very large and complex crystal structures, these materials exhibit ultralow thermal conductivity.[2][5]
-
A₉M₄₊ₓPn₉ type (e.g., Ca₉Zn₄.₅Sb₉): These compounds offer opportunities for tuning thermoelectric properties through controlled doping and manipulation of interstitial atoms.[6][7][8]
-
AB₂Pn₂ type (e.g., YbZn₂Sb₂): This family of compounds has also been investigated for its thermoelectric potential.[9]
Data Presentation: Thermoelectric Properties of Selected Zintl Compounds
The following tables summarize the key thermoelectric parameters for several representative Zintl compounds.
| Compound | Type | Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/cm) | Thermal Conductivity (κ) (W/m·K) | Figure of Merit (ZT) | Reference(s) |
| Yb₁₄MnSb₁₁ | p-type | 1275 | - | - | - | ~1.3 | [2][4] |
| Yb₁₄Mn₁.₀₅Sb₁₁ | p-type | 1000 | - | - | - | 1.1 - 1.2 | [4] |
| Eu₂₁Zn₄As₁₈ | p-type | 750 | >440 | Low | 0.42 (at 873 K) | 0.08 | [2][10] |
| Yb₁₀MnSb₉ | p-type | 825 | High | Low | Ultralow | ~0.34 | [11] |
| Ca₉Zn₄.₅Sb₉ | p-type | 873 | - | - | Low | 0.72 (Cu-doped) | [12] |
| Ca₁₀AlSb₉ | p-type | 573 | ~350 | - | 0.6 - 0.7 | - | [13] |
| YbZn₂Bi₂ | - | 300 | - | - | 1.5 x 10¹⁵ | 0.04 | [9] |
Mandatory Visualizations
Logical Relationship of Thermoelectric Parameters
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four Point Probe Measurement Explained [suragus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnetism and Thermoelectric Properties of the Zintl Semiconductor: Eu21Zn4As18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Probing the limits of the Zintl concept: structure and bonding in rare-earth and alkaline-earth zinc-antimonides Yb9Zn4+xSb9 and Ca9Zn4.5Sb9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thermtest.com [thermtest.com]
Application Notes and Protocols for Thin Film Deposition of Barium Arsenide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium arsenide (Ba₃As₂) is a crystalline solid with potential as a semiconductor material for use in photo-optic applications.[1] As an arsenide, it belongs to a group of materials that have applications in semiconductors, lasers, light-emitting diodes, and various types of sensors.[1] The deposition of this compound in the form of thin films is a critical step for its integration into electronic and optoelectronic devices. This document provides a detailed overview of hypothetical application notes and protocols for the deposition of this compound thin films, drawing upon established techniques for related compound semiconductors. Due to the limited availability of specific experimental data for this compound, the following protocols and data are presented as illustrative examples based on general principles of thin film deposition.
Potential Applications
While specific applications for this compound thin films are still under exploration, based on the properties of other arsenide compounds, potential areas of interest include:
-
Semiconductor Devices: this compound may exhibit semiconductor properties suitable for use in transistors and other electronic components.[1]
-
Optoelectronic Devices: Its use in photo-optic applications suggests potential for light-emitting or light-detecting devices.[1]
-
Infrared Detectors: Similar to other narrow-gap semiconductors, this compound could be investigated for applications in infrared detection.
Deposition Techniques Overview
Several high-vacuum deposition techniques are suitable for the growth of high-purity, crystalline thin films. The choice of technique significantly impacts the quality and properties of the resulting film.[2][3][4]
-
Molecular Beam Epitaxy (MBE): This technique allows for precise, atomic-layer-by-atomic-layer growth of single-crystal thin films in an ultra-high vacuum environment, resulting in high-purity films.[5][6] MBE is well-suited for creating complex, multi-layered structures.[7]
-
Chemical Vapor Deposition (CVD): In CVD, volatile precursor gases react or decompose on a heated substrate surface to form the desired thin film.[8] It is a versatile method capable of producing uniform coatings over large areas.[8]
-
Pulsed Laser Deposition (PLD): PLD uses a high-power laser to vaporize a target material, creating a plasma plume that deposits a thin film on a substrate.[9][10] This method is known for its ability to maintain the stoichiometry of the target material in the resulting film.[11]
-
Sputtering: This physical vapor deposition (PVD) technique involves bombarding a target with high-energy ions, which ejects atoms that then deposit onto a substrate.[12] It is a versatile method for depositing a wide range of materials.[2]
Experimental Protocols
The following are detailed, hypothetical protocols for the deposition of this compound thin films using Molecular Beam Epitaxy (MBE) and Chemical Vapor Deposition (CVD).
Protocol 1: Molecular Beam Epitaxy (MBE) of this compound
This protocol describes a hypothetical process for the epitaxial growth of Ba₃As₂ thin films.
4.1.1. Materials and Equipment
-
MBE system with effusion cells for barium and arsenic
-
Substrate (e.g., GaAs(100), Si(111))
-
High-purity source materials: Barium (≥99.99%) and Arsenic (≥99.9999%)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
In-situ monitoring tools (e.g., RHEED)
4.1.2. Substrate Preparation
-
Clean the substrate by sonicating in sequential baths of acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate with high-purity nitrogen gas.
-
Introduce the substrate into the MBE load-lock chamber and pump down to high vacuum.
-
Transfer the substrate to the growth chamber.
-
De-gas the substrate by heating it to a temperature appropriate for the chosen substrate material (e.g., ~600°C for GaAs) to remove any surface contaminants.
4.1.3. Deposition Process
-
Heat the barium and arsenic effusion cells to their respective operating temperatures to achieve the desired beam fluxes.
-
Maintain the substrate at a growth temperature optimized for crystalline Ba₃As₂ formation (hypothetically in the range of 400-600°C).
-
Monitor the film growth in real-time using Reflection High-Energy Electron Diffraction (RHEED) to observe the crystal structure and surface morphology.[7]
-
Simultaneously expose the heated substrate to the barium and arsenic molecular beams to initiate film growth.
-
Continue the deposition until the desired film thickness is achieved. The deposition rate is typically slow, on the order of a few nanometers per minute, to ensure high-quality epitaxial growth.[5]
-
After deposition, cool the substrate down in a high-vacuum environment.
Protocol 2: Chemical Vapor Deposition (CVD) of this compound
This protocol outlines a hypothetical CVD process for depositing polycrystalline or amorphous Ba₃As₂ thin films.
4.2.1. Materials and Equipment
-
CVD reactor with a heated substrate holder
-
Volatile precursors for barium (e.g., a metalorganic barium compound) and arsenic (e.g., arsine gas, AsH₃)
-
Carrier gas (e.g., argon or nitrogen)
-
Substrate (e.g., quartz, sapphire)
-
Vacuum pump and pressure control system
4.2.2. Substrate Preparation
-
Clean the substrate using the same procedure as for the MBE protocol.
-
Place the substrate on the heater stage inside the CVD reactor.
-
Pump down the reactor to a base pressure and then introduce a carrier gas flow.
4.2.3. Deposition Process
-
Heat the substrate to the desired deposition temperature (hypothetically 500-700°C).
-
Introduce the barium precursor into the reactor using a carrier gas. If the precursor is a solid or liquid, it will need to be heated to generate sufficient vapor pressure.
-
Introduce the arsenic precursor (e.g., arsine gas) into the reactor.
-
The precursor gases will react or decompose on the hot substrate surface, resulting in the deposition of a this compound film.[8]
-
Control the deposition rate and film stoichiometry by adjusting the precursor flow rates, substrate temperature, and reactor pressure.
-
After reaching the desired film thickness, stop the precursor flow and cool down the reactor under a carrier gas flow.
Data Presentation
The following tables summarize hypothetical quantitative data for the deposition of this compound thin films. Note: This data is for illustrative purposes only and is not based on published experimental results for Ba₃As₂.
Table 1: Hypothetical Deposition Parameters for this compound Thin Films
| Parameter | Molecular Beam Epitaxy (MBE) | Chemical Vapor Deposition (CVD) |
| Substrate | GaAs(100) | Quartz |
| Substrate Temperature | 450 - 550 °C | 550 - 650 °C |
| Barium Source Temperature | 500 - 600 °C | N/A (Precursor Temperature: 150-200°C) |
| Arsenic Source Temperature | 250 - 350 °C | N/A (Gas Flow Rate: 10-50 sccm) |
| Chamber Pressure | 10⁻⁹ - 10⁻¹⁰ Torr | 1 - 10 Torr |
| Growth Rate | 0.1 - 0.5 nm/min | 1 - 5 nm/min |
Table 2: Expected Properties of Hypothetical this compound Thin Films
| Property | MBE Deposited Film | CVD Deposited Film |
| Thickness | 50 - 200 nm | 100 - 500 nm |
| Crystallinity | Single-crystal, epitaxial | Polycrystalline or Amorphous |
| Surface Roughness (RMS) | < 1 nm | 2 - 10 nm |
| Composition (Ba:As) | 3:2 | Variable, dependent on precursor ratio |
| Electrical Resistivity | 10⁻³ - 10¹ Ω·cm | 10⁻² - 10³ Ω·cm |
Visualizations
Caption: General workflow for thin film deposition.
Caption: Relationship between deposition parameters and film properties.
Conclusion
The thin film deposition of this compound is a nascent field with significant potential for the development of novel semiconductor and optoelectronic devices. While specific experimental data is currently scarce, established deposition techniques such as MBE and CVD provide a strong foundation for future research. The protocols and data presented herein offer a starting point for researchers to explore the synthesis and characterization of this compound thin films. Further investigation is necessary to determine the optimal growth conditions and to fully characterize the structural, optical, and electrical properties of this promising material.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. What is Thin Film Deposition? - Denton Vacuum [dentonvacuum.com]
- 5. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]
- 6. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]
- 7. spbremner.com [spbremner.com]
- 8. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. eetimes.com [eetimes.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Barium Arsenides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and single-crystal X-ray diffraction analysis of various barium arsenide compounds. The protocols are compiled from published research and are intended to guide researchers in the preparation and characterization of these materials. Barium arsenides are crystalline solids with applications as semiconductors and in photo-optic technologies[1].
I. General Safety Precautions
Handling barium arsenides requires significant caution due to their high toxicity and reactivity. All procedures should be performed in a well-ventilated fume hood or a glovebox with an inert atmosphere (e.g., argon) to prevent exposure to air and moisture, as these compounds are sensitive and can rapidly degrade[2][3]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Avoid the formation of dust and inhalation of any particles or vapors[4].
**II. This compound (Ba₃As₂) **
Ba₃As₂ is a this compound compound with a body-centered cubic structure[5].
A. Synthesis Protocol
A common method for synthesizing Ba₃As₂ involves the direct reaction of the elemental constituents at elevated temperatures.
Materials:
-
Barium (Ba) metal
-
Arsenic (As) powder
-
Tantalum or niobium tube
-
Quartz ampoule
-
Tube furnace
Procedure:
-
In an inert atmosphere glovebox, load stoichiometric amounts of barium and arsenic into a tantalum or niobium tube.
-
Seal the tube under vacuum in a quartz ampoule.
-
Heat the ampoule in a tube furnace to approximately 300°C. At this temperature, Ba₃As₂ burns in oxygen to form barium orthoarsenate[5]. The synthesis is typically carried out at higher temperatures in an inert atmosphere to facilitate the direct reaction between barium and arsenic.
-
After the reaction is complete, the furnace is slowly cooled to room temperature.
-
The resulting crystals are typically deep brown[5].
B. Crystallographic Data
Single-crystal X-ray diffraction data for Ba₃As₂ is summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| This compound | Ba₃As₂ | Cubic | Ia3 | a = 9.846 | [5] |
**III. Barium Diarsenide (BaAs₂) **
BaAs₂ is a non-centrosymmetric material that exhibits interesting nonlinear optical properties[6].
A. Synthesis Protocol
Polycrystalline BaAs₂ can be synthesized via a high-temperature solid-phase reaction[6].
Materials:
-
Barium (Ba) powder
-
Arsenic (As) powder
-
Alumina (B75360) crucible
-
Tube furnace
Procedure:
-
Mix stoichiometric amounts of barium and arsenic powders thoroughly in an alumina crucible inside a glovebox.
-
Seal the crucible in an evacuated quartz tube.
-
Heat the tube in a furnace to a high temperature to facilitate the reaction. While the exact temperature profile is not specified in the available literature, typical solid-state reactions for arsenides occur at temperatures ranging from 600°C to 1100°C.
-
After a prolonged heating period to ensure homogeneity, the sample is cooled down slowly to room temperature.
B. Crystallographic Data
The crystallographic data for BaAs₂ is presented below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |
| Barium Diarsenide | BaAs₂ | Monoclinic | Pc | a = 6.55(2), b = 12.532(4), c = 8.03(3), β = 127.747(15) | [6] |
IV. Barium Triarsenide (BaAs₃)
BaAs₃ is a narrow-gap semiconductor with a layered crystal structure.
A. Synthesis Protocol
Single crystals of BaAs₃ can be grown using a self-flux method.
Materials:
-
Barium (Ba) pieces
-
Arsenic (As) powder
-
Alumina crucible
-
Quartz tube
-
Furnace
Procedure:
-
In a glovebox, place barium pieces and arsenic powder in an alumina crucible. An excess of arsenic can be used as a flux.
-
Seal the crucible in a quartz tube under vacuum.
-
Heat the assembly in a furnace to a high temperature (e.g., 900-1000 °C) to melt the constituents.
-
Hold at the peak temperature for an extended period to ensure homogenization.
-
Slowly cool the furnace to a lower temperature (e.g., 600 °C) over several days to allow for crystal growth.
-
Centrifuge the tube at the lower temperature to separate the crystals from the excess flux.
B. Crystallographic Data
The crystallographic data for BaAs₃ is provided in the table below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Barium Triarsenide | BaAs₃ | Monoclinic | P2₁/c | a = 9.587, b = 7.593, c = 5.766, β = 108.99 | Theoretical calculations[7] |
V. Other Barium Arsenides: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁
Recent research has led to the synthesis and characterization of new binary barium arsenides, expanding the Ba-As phase diagram[2][3][8].
A. Synthesis Protocols
These compounds were synthesized by direct reaction of the elements at high temperatures[8].
General Materials:
-
Barium (Ba) metal
-
Arsenic (As) pieces
-
Niobium tubes
-
Resistance furnace
Procedure for Ba₅As₄ and Ba₁₆As₁₁:
-
Load stoichiometric amounts of Ba and As into a niobium tube inside an argon-filled glovebox.
-
Weld the tube shut and seal it in an evacuated fused silica (B1680970) ampoule.
-
Heat to 1100 °C at a rate of 100 °C/h[8].
-
Hold at 1100 °C for 20 hours[8].
-
Cool at a rate of 5 °C/h to 100 °C, followed by furnace cooling[8].
Procedure for Ba₃As₄:
-
Follow the same initial loading and sealing procedure as above.
-
Heat to 800 °C at a rate of 200 °C/h[8].
-
Hold at 800 °C for 20 hours[8].
-
Cool to room temperature at a rate of 5 °C/h[8].
B. Crystallographic Data
The crystallographic data for these novel barium arsenides are summarized below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Tribarium Tetraarsenide | Ba₃As₄ | Orthorhombic | Fdd2 | a = 15.3680(20), b = 18.7550(30), c = 6.2816(10) | [2][3][8] |
| Pentabarium Tetraarsenide | Ba₅As₄ | Orthorhombic | Cmce | a = 16.8820(30), b = 8.5391(16), c = 8.6127(16) | [2][3][8] |
| Hexadecabarium Undecaarsenide | Ba₁₆As₁₁ | Tetragonal | P4̅2₁m | a = 12.8944(12), c = 11.8141(17) | [2][3][8] |
VI. Single-Crystal X-ray Diffraction Protocol
The following is a generalized protocol for the collection and analysis of single-crystal X-ray diffraction data for barium arsenides.
A. Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope in an inert environment (e.g., inside a glovebox or under a stream of inert gas), select a suitable single crystal with well-defined faces and minimal defects. The ideal crystal size is typically between 0.02 and 0.3 mm in all dimensions[9].
-
Mounting: Mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of inert oil or grease to protect it from air and moisture.
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.
-
Perform an initial unit cell determination using a few frames of data.
-
Once the unit cell is determined, proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to cover a significant portion of the reciprocal space. Data is collected by detecting and counting the diffracted X-rays that result from the constructive interference of monochromatic X-rays with the crystalline sample[10].
-
B. Data Reduction and Structure Solution
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption. Scale the data from different runs to create a single, consistent dataset.
-
Space Group Determination: Analyze the systematic absences in the diffraction data to determine the probable space group(s).
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (barium).
-
Structure Refinement:
-
Perform iterative cycles of least-squares refinement to refine the atomic positions, displacement parameters (isotropic or anisotropic), and site occupancy factors.
-
Use difference Fourier maps to locate the lighter atoms (arsenic).
-
Continue the refinement until the model converges, as indicated by minimal shifts in the refined parameters and low R-factors (R1, wR2).
-
VII. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound single crystals.
Caption: Workflow for synthesis and single-crystal X-ray diffraction of barium arsenides.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. This compound | 12255-50-4 [chemicalbook.com]
- 6. BaAs2: an arsenide with giant second harmonic generation enabled by interesting As–As bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Single-Crystal X-ray Diffraction Unit – CIQSO [uhu-ciqso.es]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Barium Arsenide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling and storage of air-sensitive barium arsenide (Ba₃As₂). Due to its high reactivity with air and moisture, as well as its significant toxicity, stringent adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the material.
Introduction
This compound is a crystalline solid with semiconducting and photo-optic properties.[1] It is highly sensitive to air and moisture, reacting to form oxides, hydroxides, and potentially toxic arsine gas.[2] Both barium and arsenic compounds are toxic, necessitating careful handling to prevent inhalation, ingestion, or skin contact.[3] All manipulations of this compound should be performed under an inert atmosphere, such as in an argon-filled glovebox.[4]
Data Presentation
Due to the limited availability of specific quantitative data in the literature, the following tables summarize key qualitative and safety information for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | Ba₃As₂ |
| Molecular Weight | 561.82 g/mol [5] |
| Appearance | Deep brown crystalline solid[6] |
| Reactivity | Highly reactive with air and moisture.[4] Burns spontaneously in fluorine, chlorine, or bromine vapor. In oxygen, it burns at approximately 300°C.[6] |
| Solubility | Insoluble in water, but reacts with it.[7] |
Table 2: Safety and Hazard Information for this compound
| Hazard | Description | Precautionary Measures |
| Toxicity | Highly toxic by inhalation, ingestion, and skin contact due to both barium and arsenic content.[3] | Avoid generating dust.[6] Use appropriate personal protective equipment (PPE). Handle only in a well-ventilated enclosure, preferably a glovebox. |
| Air & Moisture Sensitivity | Reacts with air and moisture, potentially forming toxic and flammable byproducts.[2][4] | Handle and store under a dry, inert atmosphere (e.g., argon).[1] |
| Flammability | Not flammable under normal conditions, but can burn in air at elevated temperatures.[6] | Use non-sparking tools.[6] Keep away from open flames and high temperatures. |
| Incompatibilities | Water, acids, and oxidizing agents.[8] | Store away from incompatible materials.[6] |
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation |
| Atmosphere | Dry, inert gas (Argon is preferred due to its higher density than nitrogen).[1][9] |
| Container | Tightly sealed, clearly labeled container.[6] |
| Temperature | Cool, dry place.[6] |
| Location | A well-ventilated, dedicated storage area for toxic and reactive materials.[6] |
Experimental Protocols
The following protocols outline the necessary steps for safely handling and storing this compound. These procedures should be performed by trained personnel in a controlled laboratory environment.
3.1. General Preparations
-
Glovebox Preparation:
-
Personal Protective Equipment (PPE):
3.2. Protocol for Weighing and Transferring this compound in a Glovebox
-
Introduce the sealed container of this compound, a tared vial, a spatula, and weighing paper into the glovebox antechamber.
-
Cycle the antechamber with the inert gas at least three times to remove any atmospheric contaminants.[2]
-
Bring the items into the main glovebox chamber.
-
Allow the items to equilibrate with the glovebox atmosphere for at least 30 minutes.
-
Carefully open the container of this compound.
-
Using a clean, dry spatula, transfer the desired amount of the solid onto the weighing paper or directly into the tared vial.
-
Securely cap the vial containing the weighed this compound.
-
Tightly reseal the original container of this compound.
-
Clean the spatula and the work area within the glovebox to remove any residual powder.
-
Remove the sealed vial from the glovebox via the antechamber, following the proper purging procedure.
3.3. Protocol for Long-Term Storage
-
Ensure the this compound is in a tightly sealed container.
-
For added security, the primary container can be placed inside a larger, sealed secondary container.
-
Store the container in a designated, locked cabinet for toxic and reactive materials. The storage area should be cool, dry, and well-ventilated.[6]
-
The container should be clearly labeled with the chemical name, hazard symbols (toxic, reactive), and the date it was stored.
3.4. Protocol for Disposal
-
All waste materials contaminated with this compound (e.g., weighing paper, gloves, cleaning materials) must be treated as hazardous waste.
-
Place contaminated materials in a sealed, labeled container within the glovebox.
-
Remove the waste container from the glovebox using the standard antechamber procedure.
-
Dispose of the hazardous waste according to institutional and local regulations. Do not mix with other waste streams unless compatibility is confirmed.
Visualizations
Diagram 1: Workflow for Handling this compound in a Glovebox
Caption: Workflow for handling this compound in a glovebox.
Diagram 2: Logical Flow for this compound Storage
Caption: Logical flow for the proper storage of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. Barium - ESPI Metals [espimetals.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. prochemonline.com [prochemonline.com]
Application Notes and Protocols for the Experimental Synthesis of Novel Barium Arsenide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental synthesis and characterization of three novel binary barium arsenide Zintl phases: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. The protocols are based on recently published research and are intended to guide researchers in the replication and further investigation of these materials.[1][2][3] The unique structural motifs and semiconducting properties of these compounds may be of interest for various applications, including in the development of new electronic materials.
Caution: Arsenic and arsenic-containing compounds are highly hazardous. All handling of arsenic and the synthesized this compound products, which are air- and moisture-sensitive, should be conducted in an argon-filled glovebox.[1][3] Proper personal protective equipment must be used at all times. Arsenic sublimes at 614 °C, a temperature significantly below the synthesis temperatures outlined in these protocols, requiring careful handling and containment.[1]
Experimental Protocols
The synthesis of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁ is achieved through direct high-temperature reactions of the elemental precursors.[1] The following protocols are derived from successful experimental procedures.
1. Starting Materials and Preparation
-
Barium: Barium rods (99% purity) should be filed immediately before use to remove any surface oxidation.[1]
-
Arsenic: Arsenic granules (99.999% purity) can be used as received.[1]
-
Handling: All starting materials and reaction products must be handled and stored inside an argon-filled glovebox with oxygen levels at or below 1 ppm.[1]
2. Synthesis of Ba₅As₄ and Ba₁₆As₁₁
Single crystals of Ba₅As₄ and Ba₁₆As₁₁ have been successfully synthesized using the following procedure:
-
Stoichiometric Combination: Weigh stoichiometric amounts of barium and arsenic, totaling approximately 500 mg.
-
Encapsulation: Place the combined elements into a 3/8" outer diameter niobium tube.
-
Welding: Arc-weld the niobium tube shut under an argon atmosphere.
-
Sealing: Seal the niobium tube inside an evacuated fused silica (B1680970) ampoule.
-
Furnace Heating Profile:
-
Crystal Retrieval: Carefully open the ampoules inside the glovebox to retrieve the synthesized crystals.[1][3]
Note: The synthesis of Ba₁₆As₁₁ often results in a mixed product containing Ba₄As₃ due to their nearly identical Ba:As ratios.[1]
3. Synthesis of Ba₃As₄
The synthesis of Ba₃As₄ follows a similar direct reaction approach, with slight modifications to the heating profile to optimize for this phase.
-
Stoichiometric Combination and Encapsulation: Follow steps 1-4 as outlined for Ba₅As₄ and Ba₁₆As₁₁.
-
Furnace Heating Profile: A specific heating profile for pure Ba₃As₄ is not detailed in the initial discovery but can be inferred from the general methodology. Researchers should start with the profile for the other compounds and optimize as needed. The initial discovery of Ba₃As₄ occurred during metal flux reactions, though direct reactions were used for pure phase synthesis.[1]
Data Presentation
The crystallographic and electronic properties of the synthesized barium arsenides are summarized in the tables below.
Table 1: Crystallographic Data for Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| Ba₃As₄ | Orthorhombic | Fdd2 | a = 15.3680(20), b = 18.7550(30), c = 6.2816(10) |
| Ba₅As₄ | Orthorhombic | Cmce | a = 16.8820(30), b = 8.5391(16), c = 8.6127(16) |
| Ba₁₆As₁₁ | Tetragonal | P-42₁m | a = 12.8944(12), c = 11.8141(17) |
Data sourced from single-crystal X-ray diffraction studies.[1][2]
Table 2: Electronic Properties of Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁
| Compound | Calculated Bandgap (eV) | Anionic Substructure Motifs | Zintl Formalism |
| Ba₃As₄ | 0.47 | [As₄]⁶⁻ tetramer | (Ba²⁺)₃[As₄]⁶⁻ |
| Ba₅As₄ | 0.34 | [As₂]⁴⁻ dimers and As³⁻ | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻ |
| Ba₁₆As₁₁ | 0.33 | [As₂]⁴⁻ dimers and As³⁻ | 2 x (Ba²⁺)₁₆(As³⁻)≈₂₀[As₂]⁴⁻≈₁ |
Electronic structure calculations indicate these materials are narrow bandgap semiconductors.[1][2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the this compound compounds.
Caption: Experimental workflow for the synthesis of Ba₅As₄ and Ba₁₆As₁₁.
Caption: General experimental workflow for the synthesis of Ba₃As₄.
References
Barium Arsenide for Photo-Optic Applications: A Review of Current Knowledge and a Roadmap for Future Research
This document summarizes the known properties of barium arsenide compounds and, using boron arsenide as a proxy, outlines the necessary experimental protocols and data required to fully assess the photo-optic applications of Ba3As2.
This compound: Known Properties and Emerging Compounds
Recent research has led to the synthesis and characterization of new binary this compound compounds, specifically Ba3As4, Ba5As4, and Ba16As11.[3][4][5] These materials have been identified as narrow bandgap semiconductors. The calculated electronic properties of these novel compounds are summarized in the table below.
| Compound | Crystal System | Space Group | Calculated Bandgap (eV) |
| Ba3As4 | Orthorhombic | Fdd2 | 0.47 |
| Ba5As4 | Orthorhombic | Cmce | 0.34 |
| Ba16As11 | Tetragonal | P4̄2₁m | 0.33 |
Table 1: Calculated electronic properties of newly synthesized this compound compounds.[3][4][5]
The narrow bandgaps of these materials suggest potential for applications in infrared (IR) photodetectors and other optoelectronic devices operating in the IR spectrum. However, experimental verification of their optical properties is crucial.
A Case Study: Boron Arsenide (BAs) as a Template for this compound Research
In contrast to this compound, cubic boron arsenide (BAs) has been the subject of extensive research for its photo-optic applications. The detailed characterization of BAs can serve as a comprehensive guide for the systematic investigation of Ba3As2.
Optical and Electronic Properties of Boron Arsenide
The key optical and electronic parameters of boron arsenide are well-documented and presented below. Similar characterization would be essential for this compound.
| Property | Value | Method |
| Indirect Bandgap | 2.02 eV | Experimental (Transmission/Reflection Spectroscopy) |
| Direct Bandgap | 4.12 eV | Experimental (Spectroscopic Ellipsometry) |
| Refractive Index (visible range) | 3.0 - 3.5 | Experimental (Spectroscopic Ellipsometry) |
| Electron Mobility | ~1400 cm²/V·s | ab initio simulations |
| Hole Mobility | ~2100 cm²/V·s | ab initio simulations |
Table 2: Key optical and electronic properties of cubic boron arsenide (BAs).[6][7][8]
Experimental Protocols for Photo-Optic Characterization of BAs
The following protocols, routinely used for BAs, would be directly applicable to the characterization of Ba3As2 crystals.
Protocol 1: Synthesis of Single Crystals
High-quality single crystals are a prerequisite for accurate optical characterization. The Chemical Vapor Transport (CVT) method is a common technique for growing high-purity arsenide crystals.
Objective: To synthesize high-quality single crystals of the target arsenide compound.
Apparatus:
-
Quartz ampoule
-
Tube furnace with multiple temperature zones
-
High-purity elemental precursors (e.g., Barium and Arsenic)
-
Transport agent (e.g., Iodine)
-
Vacuum sealing system
Procedure:
-
Stoichiometric amounts of the high-purity elemental precursors are placed in a quartz ampoule.
-
A transport agent is added to the ampoule.
-
The ampoule is evacuated to a high vacuum and sealed.
-
The sealed ampoule is placed in a multi-zone tube furnace.
-
A temperature gradient is established along the ampoule, with the source material at the hotter end and the growth zone at the cooler end. The specific temperatures will need to be optimized for Ba3As2.
-
The transport agent reacts with the source material to form a gaseous intermediate, which then diffuses to the cooler zone.
-
In the cooler zone, the reverse reaction occurs, leading to the deposition and growth of single crystals.
-
The furnace is slowly cooled to room temperature to prevent thermal shock to the grown crystals.
Protocol 2: Optical Property Measurement using Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive technique used to determine the dielectric properties and thickness of thin films and bulk materials.
Objective: To determine the complex dielectric function, refractive index (n), and extinction coefficient (k) of the arsenide crystals.
Apparatus:
-
Spectroscopic ellipsometer
-
Light source (e.g., Xenon lamp)
-
Polarizer and rotating analyzer
-
Detector
-
Sample stage
Procedure:
-
A polished single crystal of the arsenide compound is mounted on the sample stage.
-
A beam of polarized light is directed onto the sample at a known angle of incidence.
-
The change in polarization of the reflected light is measured by the analyzer and detector over a range of wavelengths.
-
The measured parameters (Ψ and Δ) are then used to calculate the complex dielectric function, from which the refractive index and extinction coefficient are derived.
Protocol 3: Determination of Bandgap using Transmission and Reflection Spectroscopy
This technique is used to determine the bandgap energy of a semiconductor material.
Objective: To measure the optical bandgap of the arsenide crystals.
Apparatus:
-
UV-Vis-NIR spectrophotometer with an integrating sphere
-
Light source (e.g., Deuterium and Tungsten-Halogen lamps)
-
Monochromator
-
Detector (e.g., PMT, InGaAs)
-
Sample holder
Procedure:
-
A thin, polished sample of the arsenide crystal is placed in the sample holder of the spectrophotometer.
-
The transmission and reflection spectra are measured over a wide wavelength range.
-
The absorption coefficient (α) is calculated from the transmission and reflection data.
-
A Tauc plot is generated by plotting (αhν)^n versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).
-
The bandgap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.
Proposed Research Workflow for this compound Photo-Optic Applications
To systematically evaluate the potential of Ba3As2 for photo-optic applications, the following logical workflow is proposed. This workflow is visualized in the diagram below.
Hypothetical Signaling Pathway for a Ba3As2-based Photodetector
Based on the principles of semiconductor photodetectors, a hypothetical signaling pathway for a device utilizing Ba3As2 can be conceptualized. This is illustrated in the diagram below.
Conclusion
While this compound is cited for its potential in photo-optic applications, a significant gap in experimental data hinders the development of detailed application notes and protocols. The recent synthesis of novel this compound compounds opens new avenues for research. By adopting the rigorous characterization methodologies established for analogous materials like boron arsenide, the scientific community can systematically explore the optical and electronic properties of Ba3As2. This will be the critical next step in unlocking its potential for next-generation photo-optic devices. The protocols and workflows outlined in this document provide a roadmap for researchers to undertake this important work.
References
Application Notes and Protocols for Metal Flux Reactions of Quaternary Oxypnictide Phases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quaternary oxypnictide single crystals using the metal flux method. This technique is particularly valuable for obtaining high-quality single crystals of complex materials, which are essential for detailed structural and physical property characterization. The following sections will cover the general principles of metal flux synthesis, specific protocols for the growth of 1111-type and other quaternary oxypnictides, and characterization methods for the resulting crystals.
Introduction to Metal Flux Synthesis of Quaternary Oxypnictides
The metal flux method is a high-temperature solution growth technique where a molten metal or a low-melting eutectic alloy is used as a solvent (flux) to facilitate the reaction of constituent elements and the subsequent crystallization of the desired product upon slow cooling.[1][2] This method is particularly advantageous for the synthesis of materials that have high melting points, decompose before melting, or are difficult to crystallize from a stoichiometric melt.[3]
For quaternary oxypnictides, the metal flux method offers several benefits:
-
Lower Growth Temperatures: The flux reduces the required reaction temperatures compared to conventional solid-state synthesis.
-
High-Quality Single Crystals: The slow cooling of the saturated flux allows for the growth of well-formed, strain-free single crystals.
-
Exploratory Synthesis: Metal fluxes can act as a reactive medium, enabling the discovery of new, thermodynamically stable or metastable phases.[4]
-
Control over Doping: The flux environment allows for the incorporation of dopant elements into the crystal structure.[5]
A crucial aspect of a successful metal flux reaction is the choice of the flux itself. An ideal flux should:
-
Have a relatively low melting point and a high boiling point.
-
Exhibit good solubility for the constituent elements of the target compound.
-
Be relatively inert to the desired product but reactive with the precursors.
-
Be easily separable from the grown crystals after the reaction.
Experimental Protocol: Synthesis of LaFeAsO Single Crystals using NaAs Flux
The synthesis of the 1111-type quaternary oxypnictide LaFeAsO is a well-documented example of the metal flux method. A sodium arsenide (NaAs) flux has been shown to be effective for the growth of millimeter-sized single crystals of LaFeAsO and its doped derivatives.[5][6][7][8]
Materials and Equipment
Precursors:
-
Lanthanum arsenide (LaAs) or Lanthanum (La) metal and Arsenic (As) pieces
-
Iron(III) oxide (Fe₂O₃)
-
Iron (Fe) powder
-
Sodium (Na) metal
-
Arsenic (As) chunks
Crucibles and Ampules:
-
Tantalum (Ta) tubes
-
Alumina (B75360) (Al₂O₃) crucibles
-
Quartz (SiO₂) ampules
Furnace:
-
High-temperature programmable tube furnace
Other:
-
Inert atmosphere glovebox (e.g., argon-filled)
-
Centrifuge for flux removal (optional)
-
Deionized water for cleaning
Detailed Methodology
Step 1: Preparation of NaAs Flux
-
Inside an argon-filled glovebox, combine sodium metal and arsenic chunks in a tantalum tube.
-
Seal the tantalum tube under an inert atmosphere.
-
Place the sealed tantalum tube inside a larger, evacuated quartz ampule for safety.
-
Heat the assembly in a programmable furnace to 600 °C at a rate of 30 °C/hour.[5]
-
Hold the temperature at 600 °C for 12 hours to ensure complete reaction.[5]
-
Cool the furnace down to room temperature.
Step 2: Precursor Preparation
Two main precursor routes can be utilized:
-
Route A: Using pre-reacted LaAs: Synthesize LaAs by reacting lanthanum filings and arsenic pieces in an evacuated and sealed quartz ampule. Heat slowly to 600 °C, hold for 15 hours, then heat to 900 °C and hold for another 15 hours.[5]
-
Route B: Using elemental precursors: Use high-purity La metal, Fe₂O₃, and Fe powder directly.
Step 3: Crystal Growth Assembly
-
Inside a glovebox, combine the precursors and the NaAs flux in an alumina crucible or a tantalum tube. A typical molar ratio of precursor to flux is 1:20.[5][7] The precursor mixture can be either pre-reacted LaFeAsO powder or a mix of LaAs, Fe₂O₃, and Fe.[5][6]
-
Seal the crucible/tube under approximately 1/3 atmosphere of argon.[5]
-
Place the sealed container into a larger, evacuated quartz ampule.
Step 4: Furnace Program
-
Place the sealed quartz ampule into a programmable tube furnace.
-
Heat the furnace to 1150 °C at a rate of 90 °C/hour.[6]
-
Dwell at 1150 °C for 24 hours to ensure homogenization of the melt.[6]
-
Slowly cool the furnace to 600 °C at a rate of 3 °C/hour to promote crystal growth.[5][6]
-
After the slow cooling ramp, the furnace can be turned off and allowed to cool to room temperature.[5]
Step 5: Crystal Separation
-
Due to the hydrophilic nature of the NaAs flux, the grown crystals can be separated by dissolving the flux in deionized water. This should be performed in a well-ventilated fume hood due to the potential release of toxic gases.[5]
-
Alternatively, the excess flux can be removed by inverting the growth ampule at a temperature above the melting point of the flux and centrifuging to separate the liquid flux from the solid crystals.
Characterization
The resulting plate-like single crystals, often with dimensions of several millimeters, can be characterized by:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition.
-
Magnetic Susceptibility Measurements: To investigate magnetic and superconducting properties.
-
Electrical Resistivity Measurements: To characterize the transport properties.
Data Presentation: Synthesis of LaFeAsO
| Parameter | Value | Reference |
| Target Phase | LaFeAsO | [5][6] |
| Flux | NaAs | [5][6][7][8] |
| Precursors | LaAs, Fe₂O₃, Fe or pre-reacted LaFeAsO | [5][6] |
| Molar Ratio (Precursor:Flux) | 1:20 | [5][7] |
| Crucible Material | Tantalum or Alumina | [5] |
| Maximum Temperature | 1150 °C | [6] |
| Dwell Time at Max. Temp. | 24 hours | [6] |
| Cooling Rate | 3 °C/hour | [5][6] |
| Final Temperature of Slow Cool | 600 °C | [5][6] |
| Crystal Separation Method | Dissolution in water or centrifugation | [5] |
| Typical Crystal Size | 3 x 4 x 0.05-0.3 mm³ | [5] |
Synthesis of Other Quaternary Oxypnictide Phases
While the NaAs flux method is well-established for 1111-type iron arsenides, the synthesis of other families of quaternary oxypnictides, such as the Sr₂Mn₃As₂O₂ and Ba₂MnZn₂As₂O₂ systems, via metal flux growth of single crystals is less documented in the literature. For instance, Ba₂MnZn₂As₂O₂ has been synthesized in polycrystalline form by heating stoichiometric amounts of BaO with the constituent elements in a sealed fused silica (B1680970) ampule at 1000 °C.[9][10] While single crystals of a related quaternary pnictide, BaCuZn₃As₃, have been grown from a NaCl/KCl salt flux, this does not represent a metal flux synthesis.[9]
The challenges in growing single crystals of these non-1111 type oxypnictides from metal fluxes may be due to complex phase diagrams, different solubility of the oxide and intermetallic precursors in common metal fluxes, and the need for precise control over oxygen activity. Further research and development of new metal flux systems are required to establish reliable protocols for these and other novel quaternary oxypnictide phases.
Visualizations
References
- 1. Flux method - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. arxiv.org [arxiv.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Synthesis and Characterization of a New Compound with Alternating MnO22- and Zn2As22- Layers:â Ba2MnZn2As2O2 - figshare - Figshare [figshare.com]
Application Notes and Protocols for Arsenide Synthesis in an Argon-Filled Glovebox
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metal arsenides, a critical class of materials in semiconductors, quantum dots, and potentially novel therapeutic agents, demands a strictly controlled, inert atmosphere. Arsenic and its precursors are highly toxic and reactive, necessitating the use of a controlled environment to prevent hazardous exposure and unwanted side reactions with atmospheric oxygen and moisture. An argon-filled glovebox provides the ideal isolated environment for these sensitive operations, ensuring both operator safety and product purity.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various metal arsenides within an argon-filled glovebox. The methodologies outlined below are designed to be adaptable for the synthesis of a range of arsenide materials, including but not limited to Indium Arsenide (InAs) and Gallium Arsenide (GaAs).
Safety Precautions and Handling
Arsenic and its compounds are extremely toxic and carcinogenic.[1] All handling of arsenic-containing materials must be performed within a certified and properly functioning glovebox or chemical fume hood to minimize the risk of inhalation or contact.[1][2]
Key Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[1]
-
Designated Work Area: All manipulations involving arsenic should be conducted in a designated and clearly labeled area within the glovebox.[1]
-
Waste Disposal: All arsenic-contaminated waste, including disposable materials and rinse water, must be collected in sealed, compatible containers and disposed of as hazardous waste according to institutional guidelines.[1]
-
Spill Management: In the event of a spill, immediately notify appropriate personnel and follow established spill cleanup procedures for highly toxic materials.[1]
-
Hygiene: Practice meticulous laboratory hygiene. Wash hands thoroughly after handling any arsenic-containing materials. Do not eat, drink, or smoke in the laboratory.[1]
Experimental Setup and Workflow
The synthesis of arsenides in an argon-filled glovebox requires careful preparation of the workspace and a systematic workflow to maintain an inert atmosphere and ensure reproducible results.
Logical Workflow for Glovebox Operations
Caption: General workflow for arsenide synthesis in a glovebox.
Experimental Apparatus Setup inside the Glovebox
Caption: Typical experimental setup for arsenide synthesis in a glovebox.
Protocols for Arsenide Synthesis
The following protocols provide detailed methodologies for the synthesis of Indium Arsenide (InAs) and Gallium Arsenide (GaAs) nanoparticles. These serve as examples and can be adapted for other metal arsenides.
Protocol 1: Synthesis of Indium Arsenide (InAs) Nanocrystals
This protocol is adapted from methods utilizing tris(trimethylsilyl)arsane (B91232) as the arsenic source.[3]
Materials:
-
Indium(III) chloride (InCl₃)
-
Tris(trimethylsilyl)arsane (As(SiMe₃)₃)
-
Anhydrous pentane (B18724) or other suitable anhydrous solvent
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
Preparation: Inside an argon-filled glovebox, place a magnetic stir bar into a Schlenk flask.
-
Precursor Addition: Add InCl₃ to the Schlenk flask.
-
Solvent Addition: Add anhydrous pentane to the flask to create a suspension of InCl₃.
-
Arsenic Precursor Injection: While stirring, slowly add a 1:1 molar ratio of As(SiMe₃)₃ to the InCl₃ suspension at room temperature.
-
Reaction: Seal the flask and continue stirring the reaction mixture under the argon atmosphere for 48 hours at room temperature. A brown-black precipitate will form.
-
Isolation: Remove the solvent and any volatile byproducts under vacuum.
-
Washing and Drying: Wash the resulting brown-black powder with fresh anhydrous pentane and dry under vacuum to yield InAs nanocrystals.
Protocol 2: Synthesis of Gallium Arsenide (GaAs) Nanoparticles
This protocol describes the synthesis of GaAs nanoparticles from gallium(III) chloride and tris(dimethylamino)arsine.
Materials:
-
Gallium(III) chloride (GaCl₃)
-
Tris(dimethylamino)arsine (As(NMe₂)₃)
-
Anhydrous 4-ethylpyridine (B106801)
-
Reaction flask with condenser
-
Heating mantle
-
Magnetic stir bar
Procedure:
-
Preparation: In an argon-filled glovebox, equip a reaction flask with a magnetic stir bar and a condenser.
-
Precursor Solution: Dissolve GaCl₃ in anhydrous 4-ethylpyridine in the reaction flask.
-
Arsenic Precursor Addition: To the stirred solution, add As(NMe₂)₃.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and maintain for a specific duration to allow for nanoparticle formation.
-
Isolation and Purification: After cooling to room temperature, isolate the GaAs nanoparticles by precipitation with a non-solvent (e.g., hexane) followed by centrifugation.
-
Washing and Drying: Wash the collected nanoparticles multiple times with the non-solvent and dry under vacuum.
Quantitative Data Summary
The following tables summarize quantitative data from various arsenide synthesis protocols reported in the literature, providing a basis for comparison and experimental design.
Table 1: Indium Arsenide (InAs) Synthesis Parameters
| Indium Precursor | Arsenic Precursor | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| InCl₃ | As(SiMe₃)₃ | Pentane | Room Temp. | 48 | Brown-black powder | [3] |
| Indium Acetate | (Me₃Si)₃As | 1-Octadecene | 280 | 0.17 | InAs Quantum Dots | [4] |
| Ph₂InCl | As(SiMe₃)₃ | Pentane | Room Temp. | 48 | Colorless crystals | [3] |
Table 2: Gallium Arsenide (GaAs) Synthesis Parameters
| Gallium Precursor | Arsenic Precursor | Solvent | Temperature (°C) | Time | Product | Reference |
| GaCl₃ | As(SiMe₃)₃ | Quinoline | 185 | - | GaAs Nanocrystals | [5] |
| GaCl₃ | As(NMe₂)₃ | 4-ethylpyridine | - | - | GaAs Nanoparticles |
Reaction Pathway
The synthesis of metal arsenides in a glovebox using silylarsine precursors typically proceeds via a dehalosilylation reaction.
Caption: Simplified reaction pathway for metal arsenide synthesis.
Conclusion
The use of an argon-filled glovebox is indispensable for the safe and successful synthesis of high-quality metal arsenide materials. The controlled inert atmosphere prevents the degradation of sensitive precursors and products, while also providing a crucial safety barrier for handling highly toxic arsenic compounds. The protocols and data presented herein offer a foundational guide for researchers to develop and optimize their own arsenide synthesis procedures for a variety of applications, from advanced electronics to novel biomedical technologies.
References
- 1. Gallium arsenide nanoparticles: synthesis and characterisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Gallium arsenide nanoparticles: synthesis and characterisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Trioctylamine in the Synthesis of Tris(trimethylsilyl)arsine-Based InAs Quantum Dots Prevents the Formation of Si-Based Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Handling Arsenic-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, protocols, and guidelines for the handling of arsenic-containing compounds in a laboratory setting. Adherence to these procedures is critical to minimize exposure risks and ensure a safe working environment.
Hazard Overview
Arsenic is a highly toxic element, and its compounds are classified as carcinogens.[1] Exposure can occur through inhalation, ingestion, or skin contact.[2] Acute exposure can lead to symptoms such as nausea, vomiting, abdominal pain, and diarrhea, while chronic exposure may result in skin lesions, neurological disorders, and various forms of cancer.[3][4] Therefore, stringent safety measures must be implemented when working with any arsenic-containing substance.
Engineering Controls
The primary line of defense against arsenic exposure is the use of appropriate engineering controls to minimize the release of arsenic-containing dust, fumes, or aerosols into the laboratory environment.
-
Fume Hoods: All manipulations of arsenic compounds that have the potential to generate dust, vapors, or aerosols must be conducted within a certified chemical fume hood.[1]
-
Ventilation: Work areas should be well-ventilated to prevent the accumulation of airborne arsenic particles.[2][5]
-
Glove Boxes: For procedures involving highly toxic or powdered arsenic compounds, the use of a glove box is recommended to provide an enclosed and controlled environment.[6]
-
Designated Areas: A specific area of the laboratory should be designated for work with arsenic compounds. This area must be clearly marked with appropriate warning signs, such as "Cancer Hazard."[5] All equipment and personal protective equipment (PPE) used in this area should remain within the designated space to prevent cross-contamination.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling arsenic-containing compounds to prevent skin and eye contact.[7][8]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the designated arsenic handling area.[1] |
| Face | Face shield | Required when there is a significant risk of splashes or splattering.[7][8] |
| Hands | Nitrile gloves | Inspect gloves for any signs of damage before and after use.[1] |
| Body | Laboratory coat | Must be fully buttoned.[1] |
| Clothing | Disposable coveralls | Recommended for procedures with a high risk of contamination.[6][9] |
| Feet | Closed-toe shoes | Impervious boots may be necessary in certain situations.[7][8] |
| Respiratory | Respirator | Required if the airborne concentration of arsenic exceeds the OSHA Permissible Exposure Limit (PEL).[7][8] |
Occupational Exposure Limits
Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) have established permissible exposure limits (PELs) for airborne arsenic to protect workers.
Table 2: OSHA Permissible Exposure Limits (PELs) for Arsenic
| Compound Type | Exposure Limit (8-hour Time-Weighted Average) | Reference |
| Inorganic Arsenic | 10 micrograms per cubic meter of air (10 µg/m³) | [10][11] |
| Organic Arsenic | 0.5 milligrams per cubic meter of air (0.5 mg/m³) | [8][12] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidental exposure and contamination.
General Handling
-
Avoid Ingestion and Inhalation: Do not eat, drink, smoke, or apply cosmetics in areas where arsenic compounds are handled.[6][7][8]
-
Minimize Dust Generation: Handle solid arsenic compounds in a manner that minimizes the creation of dust.[2]
-
Good Housekeeping: Maintain a clean and organized workspace. All disposable materials contaminated with arsenic must be disposed of as hazardous waste.[1]
-
Hygiene Practices: Wash hands, face, neck, and forearms frequently, especially before leaving the work area, before breaks, and at the end of the shift.[1][6]
Storage
-
Containers: Store arsenic compounds in tightly closed, clearly labeled containers.[5][6]
-
Secondary Containment: All containers of arsenic-containing materials must be stored in secondary containment to prevent spills.[5]
-
Incompatible Materials: Do not store arsenic compounds with incompatible materials such as strong oxidizing agents, acids, or halogens.[2]
-
Designated Storage Area: Store arsenic compounds in a designated, well-ventilated, and secure area.[5]
Experimental Protocol: General Procedure for Working with an Arsenic-Containing Compound
This protocol provides a general framework for handling arsenic compounds in a research setting. This is a template and must be adapted with specific details for your particular experiment.
Materials
-
Arsenic-containing compound
-
Appropriate solvents and reagents
-
Calibrated balance
-
Spatula, glassware, and other necessary laboratory equipment
-
Sealable hazardous waste container
-
Decontamination solution (e.g., 10% sodium hypochlorite)
Personal Protective Equipment (PPE)
-
Safety glasses with side shields or chemical splash goggles
-
Face shield (if splash hazard exists)
-
Nitrile gloves
-
Laboratory coat
-
Closed-toe shoes
Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Weighing and Dispensing:
-
Carefully weigh the required amount of the solid arsenic compound on a calibrated balance within the fume hood. Use a spatula to transfer the solid, avoiding the creation of dust.
-
If working with a liquid arsenic compound, carefully measure the required volume using appropriate glassware.
-
-
Experimental Manipulation:
-
Perform all experimental steps, such as dissolving, reacting, or transferring the arsenic compound, within the fume hood.
-
Keep all containers with arsenic compounds covered when not in immediate use.
-
-
Post-Experiment:
-
Upon completion of the experiment, carefully transfer any waste containing arsenic into a designated, properly labeled, and sealed hazardous waste container.[1]
-
Decontaminate all non-disposable equipment and the work surface within the fume hood using an appropriate decontamination solution.
-
Collect all disposable materials, including bench paper and contaminated gloves, and place them in the hazardous waste container.[1]
-
Remove PPE in the correct order to avoid self-contamination.
-
Thoroughly wash hands and forearms with soap and water.
-
Waste Disposal
All arsenic-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Waste Collection: Collect all arsenic waste, including residual materials, rinse water from cleaning, and contaminated disposable items, in a sealable and compatible container.[1]
-
Labeling: Clearly label the hazardous waste container with its contents.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office.[1] Drain disposal of any arsenic-containing material is strictly forbidden. [1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an arsenic exposure or spill.
Personnel Exposure
Table 3: First Aid for Arsenic Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[13] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. [9] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention. |
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Secure the Area: Secure and control access to the spill area.[14]
-
Report: Notify your laboratory supervisor and institutional environmental health and safety office immediately.
-
Cleanup (if trained and equipped):
-
Wear appropriate PPE, including a respirator if necessary.
-
For powdered spills, do not dry sweep. Use a HEPA-filter vacuum or carefully wet the material to prevent dust from becoming airborne before collecting it.[6][14]
-
Collect the spilled material and any contaminated debris in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Visualizations
Logical Relationship: PPE Selection for Handling Arsenic Compounds
Caption: Decision tree for selecting appropriate PPE.
Experimental Workflow: Safe Handling of Arsenic Compounds
Caption: Step-by-step workflow for safe handling.
Signaling Pathway: Arsenic Exposure and Response
Caption: Emergency response to arsenic exposure.
References
- 1. drexel.edu [drexel.edu]
- 2. Arsenic - ESPI Metals [espimetals.com]
- 3. Arsenic - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. wcu.edu [wcu.edu]
- 6. velsafe.com [velsafe.com]
- 7. Arsenic Toxicity Awareness [oshaoutreachcourses.com]
- 8. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 9. Accidental Exposure to Arsenic [warwick.ac.uk]
- 10. Arsenic Toxicity: What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. osha.gov [osha.gov]
- 12. ldh.la.gov [ldh.la.gov]
- 13. reviewboard.ca [reviewboard.ca]
- 14. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Barium Arsenide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of barium arsenide (Ba₃As₂). It is intended for researchers, scientists, and professionals in drug development who are working with this air- and moisture-sensitive material.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound synthesis?
A1: The synthesis of this compound involves several significant hazards. Arsenic and its compounds are highly toxic and carcinogenic. Barium compounds are also toxic. The reaction precursors, particularly elemental barium, are highly reactive and can be pyrophoric. Furthermore, this compound itself is air and moisture-sensitive, and can release toxic phosphine (B1218219) or arsine gas upon contact with water or acids. Therefore, all handling of reactants and products must be conducted in an inert atmosphere (e.g., an argon-filled glovebox). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and compatible gloves, is mandatory.
Q2: What are the most common methods for synthesizing this compound?
A2: The two most common methods for synthesizing this compound are solid-state reaction and flux growth.
-
Solid-state reaction: This method involves heating stoichiometric amounts of elemental barium and arsenic in a sealed, inert container (e.g., a niobium or tantalum ampoule sealed within a fused silica (B1680970) tube) to high temperatures.
-
Flux growth: This technique involves dissolving barium and arsenic in a molten metal flux (e.g., tin) and then slowly cooling the mixture to allow this compound crystals to form. The flux is later removed by chemical or mechanical means.
Q3: My this compound product is a powder, but I need single crystals. What should I do?
A3: For obtaining single crystals, the flux growth method is generally more suitable than the solid-state reaction. The slow cooling process in flux growth allows for the formation of larger, well-defined crystals. You can also try to grow single crystals from a polycrystalline powder obtained via solid-state reaction using techniques like chemical vapor transport, though this is a more complex process.
Q4: How can I confirm that I have synthesized the correct phase of this compound?
A4: Powder X-ray diffraction (XRD) is the primary technique for phase identification. By comparing the experimental diffraction pattern of your product with a reference pattern for Ba₃As₂ from a crystallographic database, you can confirm the presence of the desired phase and identify any crystalline impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution/Investigation | Characterization/Verification |
| No reaction or incomplete reaction | 1. Reaction temperature too low.2. Insufficient reaction time.3. Poor contact between reactants.4. Oxide layer on barium metal. | 1. Increase the reaction temperature in increments.2. Extend the duration of the heating step.3. Ensure reactants are finely ground and well-mixed before heating.4. Mechanically remove the oxide layer from the barium surface inside an inert atmosphere glovebox immediately before use. | Powder XRD to check for the presence of unreacted barium and arsenic. |
| Formation of unintended phases/impurities | 1. Non-stoichiometric precursor ratio.2. Reaction with container material.3. Contamination from starting materials or handling.4. Air or moisture leak into the reaction vessel. | 1. Accurately weigh the precursors in the correct stoichiometric ratio.2. Use a high-purity, inert crucible material such as niobium or tantalum.3. Use high-purity starting materials and handle them exclusively under an inert atmosphere.4. Check all seals on the reaction ampoule and ensure a good vacuum before heating. | Powder XRD to identify crystalline impurity phases. Energy-dispersive X-ray spectroscopy (EDX) to detect elemental impurities. |
| Product is highly pyrophoric or reacts violently upon opening | 1. Presence of unreacted elemental barium.2. Formation of highly reactive sub-phases. | 1. Ensure the reaction has gone to completion by optimizing temperature and time. Consider a multi-step heating profile with intermediate grinding.2. Carefully analyze the product with XRD to identify all phases present. | Powder XRD to identify all crystalline phases. |
| Low product yield | 1. Volatilization of arsenic at high temperatures.2. Incomplete reaction.3. Loss of product during isolation (especially in flux growth). | 1. Ensure the reaction ampoule is properly sealed to prevent arsenic loss.2. Optimize reaction parameters (temperature, time, mixing).3. For flux growth, ensure efficient separation of the crystals from the flux (e.g., by centrifugation at high temperature or by using a suitable etchant for the flux that does not dissolve the product). | Weigh the final product and compare it to the theoretical yield. |
| Small or poorly formed crystals (Flux Growth) | 1. Cooling rate is too fast.2. Insufficient soaking time at high temperature.3. Unsuitable flux material. | 1. Decrease the cooling rate to allow for larger crystal growth.2. Increase the dwell time at the maximum temperature to ensure all reactants are dissolved in the flux.3. Experiment with different flux materials (e.g., tin, lead, or a salt eutectic). | Optical microscopy or Scanning Electron Microscopy (SEM) to examine crystal morphology. |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Polycrystalline Ba₃As₂
Caution: This procedure must be performed in a well-ventilated area, and all manipulations of barium, arsenic, and the final product must be carried out in an inert-atmosphere glovebox.
-
Precursor Preparation:
-
In an argon-filled glovebox, weigh stoichiometric amounts of high-purity barium (e.g., dendritic pieces) and arsenic (e.g., powder) in a 3:2 molar ratio. A typical total mass for a laboratory-scale reaction is 1-2 grams.
-
Mechanically clean the surface of the barium pieces to remove any oxide layer.
-
Thoroughly grind the barium and arsenic together using an agate mortar and pestle to ensure a homogeneous mixture.
-
-
Ampoule Sealing:
-
Transfer the ground powder into a niobium or tantalum crucible.
-
Place the crucible inside a fused silica tube.
-
Evacuate the silica tube to a high vacuum (e.g., 10⁻⁵ torr) and seal it using a hydrogen-oxygen torch.
-
-
Heating Profile:
-
Place the sealed silica ampoule into a programmable tube furnace.
-
Slowly heat the furnace to 600 °C over 6 hours.
-
Hold at 600 °C for 12 hours to allow for the initial reaction.
-
Increase the temperature to 900 °C over 3 hours.
-
Hold at 900 °C for 48 hours.
-
Slowly cool the furnace to room temperature over 12 hours.
-
-
Product Recovery:
-
Carefully open the silica and niobium ampoules inside the glovebox.
-
The resulting product should be a dark-colored polycrystalline powder.
-
Protocol 2: Flux Growth of Ba₃As₂ Single Crystals
Caution: This procedure involves handling molten metals and must be performed with extreme care. All manipulations should be done in an inert-atmosphere glovebox.
-
Precursor and Flux Preparation:
-
In an argon-filled glovebox, combine elemental barium, arsenic, and a tin flux in a molar ratio of approximately 1:1:20 (Ba:As:Sn). The exact ratio may need to be optimized.
-
Place the mixture into an alumina (B75360) crucible.
-
-
Furnace Program:
-
Place the crucible in a programmable furnace.
-
Heat the furnace to 1000 °C over 5 hours.
-
Hold at 1000 °C for 10 hours to ensure complete dissolution of the reactants in the tin flux.
-
Slowly cool the furnace to 500 °C at a rate of 2-3 °C per hour.
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Turn off the furnace and allow it to cool to room temperature.
-
-
Crystal Isolation:
-
The Ba₃As₂ crystals will be embedded in the solidified tin flux.
-
The tin flux can be removed by etching with a dilute solution of hydrochloric acid. The Ba₃As₂ crystals are relatively inert to dilute HCl, but prolonged exposure should be avoided.
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After the flux is removed, wash the crystals with deionized water and then ethanol, and dry them under vacuum.
-
Quantitative Data Summary
| Synthesis Method | Parameter | Typical Value/Range | Notes |
| Solid-State Reaction | Stoichiometric Ratio (Ba:As) | 3:2 | Precise stoichiometry is crucial. |
| Reaction Temperature | 600-900 °C | A multi-step heating profile is often beneficial. | |
| Reaction Time | 48-72 hours | Longer times can improve homogeneity. | |
| Expected Yield | >95% | Yield is typically high if the reaction goes to completion. | |
| Product Purity | Variable, depends on precursor purity and reaction completeness. | Can contain unreacted elements or other Ba-As phases. | |
| Flux Growth | Reactant to Flux Ratio (Ba₃As₂:Sn) | 1:10 to 1:50 (molar) | Higher flux ratios can lead to smaller crystals. |
| Maximum Temperature | 1000-1100 °C | Ensures complete dissolution of reactants. | |
| Cooling Rate | 1-5 °C/hour | Slower cooling promotes larger crystal growth. | |
| Expected Yield | 50-80% | Yield depends on solubility and crystal recovery. | |
| Product Purity | High | Can produce high-purity single crystals. May have flux inclusions. |
Visualizations
Caption: Experimental workflows for solid-state and flux growth synthesis of Ba₃As₂.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Ba₁₆As₁₁ Crystal Structure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Ba₁₆As₁₁ crystal structure. Our aim is to help you navigate the complexities of its synthesis and characterization, particularly in managing its inherent structural disorder.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the disorder in the Ba₁₆As₁₁ crystal structure?
A1: The disorder in Ba₁₆As₁₁ is a hallmark of its crystal structure and is primarily characterized by the split occupancy of certain arsenic (As) atomic sites. Specifically, the As1 and As6 atoms are disordered and occupy split positions within distorted square prisms and antiprisms formed by barium (Ba) atoms.[1] This means that these arsenic atoms do not sit in a single, well-defined position but are distributed over two closely spaced sites, referred to as As1A/As1B and As6A/As6B.[1]
Q2: What is the crystal system and space group of Ba₁₆As₁₁?
A2: The Ba₁₆As₁₁ crystal structure is heavily disordered and has been solved in the tetragonal crystal system with the space group P4̅2₁m.[1]
Q3: Why is the Zintl concept application to Ba₁₆As₁₁ not straightforward?
A3: The significant increase in disorder within the Ba₁₆As₁₁ structure complicates a simple application of the Zintl concept.[1] The presence of homoatomic As1B–As1B and As6A–As6A bonds, along with deviations from the ideal "16-11" composition, are necessary to achieve a charge-balanced composition.[1] The charge can be rationalized as (Ba²⁺)₁₆(As³⁻)₉.₈₇([As₂]⁴⁻)₀.₆₀(h⁺)₀.₀₁, where h⁺ represents an electron hole.[1]
Q4: What are the electronic properties of Ba₁₆As₁₁?
A4: Electronic structure calculations indicate that Ba₁₆As₁₁ exhibits narrow bandgap semiconducting behavior.[1] The calculated bandgap for this material is 0.33 eV.[1] However, the severe disorder of multiple Ba and As sites complicates the study of its electronic structure, often requiring the use of a simplified structural model for calculations.[1]
Troubleshooting Guide
Problem 1: My synthesis of Ba₁₆As₁₁ consistently yields a mixed product, primarily with Ba₄As₃. How can I improve the purity of my sample?
Answer:
The synthesis of Ba₁₆As₁₁ is known to often produce a mixed product with Ba₄As₃ due to the nearly identical Ba:As ratio for both compounds.[1] While achieving a perfectly single-phase sample is challenging, the following steps, based on successful synthesis protocols, can help maximize the yield of Ba₁₆As₁₁:
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Stoichiometry Control: Precisely weigh the stoichiometric combination of barium (Ba) and arsenic (As). The total mass of the reactants for a single reaction should be around 500 mg.[1]
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Containment: Use a 3/8" outer diameter niobium tube to contain the reactants. This tube should be arc-welded shut under an argon atmosphere to prevent oxidation. The sealed niobium tube should then be enclosed in an evacuated fused silica (B1680970) ampoule for additional protection during heating.[1]
-
Heating Profile: A specific temperature profile is crucial. The recommended profile is as follows:
Following this protocol carefully can improve the phase purity of the resulting crystals.
Problem 2: I am having difficulty refining the crystal structure of Ba₁₆As₁₁ from my single-crystal X-ray diffraction data due to the high level of disorder. What is the best approach?
Answer:
Refining the heavily disordered structure of Ba₁₆As₁₁ requires a careful and systematic approach. Here are some key considerations:
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Initial Model: Start with the established structural model for the Ca₁₆Sb₁₁ archetype, as Ba₁₆As₁₁ shares this structure type, though with significantly more disorder.[1] The space group is P4̅2₁m.[1]
-
Disorder Modeling: The primary challenge is modeling the split arsenic sites (As1 and As6). These sites are split into two positions (As1A/As1B and As6A/As6B) within the columns of [Ba₈] distorted square prisms and antiprisms.[1] You will need to refine the site occupancy factors (SOFs) for these split positions. For example, the As1B site has been reported with a site occupancy factor of 0.034(4).[1]
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Simplified Model for Electronic Structure: For computational analysis of the electronic structure, it is often necessary to generate a simplified structural model. This model would be composed of fully occupied atomic sites that preserve the reported bonding pattern.[1] Be aware that this simplification may lead to some inaccuracies, such as elongated As6-As6 contacts.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P4̅2₁m | [1] |
| Lattice Parameter (a) | 12.8944(12) Å | [1] |
| Lattice Parameter (c) | 11.8141(17) Å | [1] |
| Calculated Bandgap | 0.33 eV | [1] |
| As1B Site Occupancy | 0.034(4) | [1] |
Experimental Protocols
Synthesis of Ba₁₆As₁₁ Single Crystals
This protocol is adapted from the successful synthesis of Ba₁₆As₁₁.[1]
Materials:
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Barium (Ba) pieces
-
Arsenic (As) powder
-
Niobium tube (3/8" OD)
-
Fused silica ampoule
-
Argon gas
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Arc welder
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High-temperature furnace
Procedure:
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Preparation of Reactants: In an argon-filled glovebox, weigh stoichiometric amounts of Ba and As. The total mass should be approximately 500 mg.
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Encapsulation: Place the weighed reactants into a niobium tube.
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Sealing: Seal the niobium tube by arc-welding it shut under an argon atmosphere.
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Secondary Encapsulation: Place the sealed niobium tube inside a fused silica ampoule and evacuate the ampoule.
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Heat Treatment: Place the sealed ampoule in a programmable furnace and apply the following temperature program:
-
Ramp up to 1100 °C at a rate of 100 °C/h.
-
Dwell at 1100 °C for 20 hours.
-
Cool down to 100 °C at a rate of 5 °C/h.
-
-
Sample Recovery: Once the furnace has cooled to room temperature, carefully remove the ampoule and break it to retrieve the niobium tube. The niobium tube can then be cut open to access the Ba₁₆As₁₁ crystals.
Visualizations
Caption: Experimental workflow for the synthesis of Ba₁₆As₁₁ single crystals.
Caption: Logical relationship of disorder in the Ba₁₆As₁₁ crystal structure.
References
Overcoming air and moisture sensitivity of barium arsenides
Welcome to the technical support center for barium arsenides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the extreme air and moisture sensitivity of these materials. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compounds and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are barium arsenides and why are they so sensitive?
A1: Barium arsenides (e.g., Ba₃As₂, Ba₃As₄, Ba₅As₄) are inorganic Zintl phases, which are compounds formed between an electropositive metal (barium) and a less electronegative element (arsenic).[1][2] In these materials, barium donates electrons to arsenic, forming complex anionic structures.[1] This electron transfer makes them highly reactive. They are acutely sensitive to both oxygen and water, which can rapidly oxidize and hydrolyze the arsenide anions, leading to complete degradation of the material.[1] Research indicates they decay quickly upon removal from an inert atmosphere.[1]
Q2: What are the visible signs of degradation in my barium arsenide sample?
A2: Fresh, high-purity barium arsenides are typically black, crystalline solids.[1] Any deviation from this appearance may indicate degradation. Common signs include:
-
Color Change: A shift from black to a grayish or dull appearance.
-
Loss of Luster: The crystalline facets may lose their shine.
-
Formation of Powder: The material may crumble or appear coated in a fine powder, which could be oxides or hydroxides of barium and arsenic.
-
Clumping: Absorption of moisture can cause particles to aggregate.
Q3: What is the minimum level of atmospheric control needed for handling barium arsenides?
A3: Standard laboratory benchtop conditions are entirely unsuitable. All handling of barium arsenides must be performed in a high-purity inert atmosphere. A glovebox with an argon or nitrogen atmosphere is required, maintaining oxygen and moisture levels below 1 part per million (ppm).[1] Argon is often preferred as some reactive materials can form nitrides with nitrogen gas at elevated temperatures.[3]
Q4: Can I use a Schlenk line instead of a glovebox?
A4: While Schlenk lines are excellent for many air-sensitive reactions in solution, they are not ideal for handling solid barium arsenides.[3][4] The repeated need to open flasks for solid transfers poses a significant risk of atmospheric contamination. For operations like weighing, grinding, or loading samples, the controlled environment of a high-purity glovebox is the superior and required method.[5][6][7]
Q5: Beyond inert handling, are there methods to make barium arsenides more robust?
A5: While the intrinsic reactivity of barium arsenides cannot be changed, advanced surface passivation or encapsulation techniques can provide a temporary protective barrier for specific applications (e.g., physical property measurements outside a glovebox). These methods aim to create a chemically inert layer on the material's surface. Two promising approaches, adapted from other fields, are:
-
Controlled Surface Oxidation: A very brief, controlled exposure to a trace amount of oxygen could theoretically form a thin, dense, and self-limiting layer of barium oxide or arsenate on the crystal surface, which might prevent further degradation. This is analogous to how aluminum naturally forms a protective oxide layer.[8] However, this has not been specifically documented for barium arsenides and carries a high risk of runaway reaction.
-
Thin-Film Encapsulation: This involves depositing a thin, pinhole-free layer of an inert material over the sample. Atomic Layer Deposition (ALD) of metal oxides like alumina (B75360) (Al₂O₃) has been shown to be highly effective for protecting other sensitive materials, such as organic semiconductors and perovskites.[9][10][11] This technique provides a conformal, high-density barrier against moisture and oxygen.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Action(s) |
| Sample appears gray or dull immediately after synthesis. | 1. Incomplete reaction. 2. Contamination in starting materials. 3. Small leak in the reaction vessel (e.g., quartz ampoule). | 1. Review synthesis parameters (temperature, time). 2. Ensure barium is filed to remove oxide layer before use.[1] 3. Check reaction vessels for microcracks before use. |
| Sample degrades inside the glovebox over time. | 1. Glovebox atmosphere is compromised (>1 ppm O₂/H₂O). 2. Contaminated solvent vapors in the glovebox. 3. Micro-leaks in the sample storage container. | 1. Check glovebox sensors and perform a regeneration cycle. 2. Remove all solvents from the main chamber; store samples in a separate, solvent-free antechamber if possible. 3. Use high-quality vials with secure caps; consider sealing with vacuum grease or paraffin (B1166041) film for long-term storage. |
| Sample degrades instantly during transfer to an instrument (e.g., XRD, SEM). | 1. Exposure to ambient atmosphere during transfer. 2. The transfer container is not airtight. | 1. Use an airtight sample holder designed for air-sensitive materials. 2. If possible, load the sample into the instrument inside a glovebag that has been purged with inert gas. 3. For advanced protection, consider thin-film encapsulation of the sample prior to removal from the glovebox. |
| Inconsistent experimental results between batches. | 1. Varying levels of surface oxidation/degradation. 2. Non-homogenous sample. | 1. Standardize handling procedures rigorously. Ensure time outside of primary storage container is minimized and identical for all samples. 2. Gently grind the sample inside the glovebox immediately before use to expose a fresh surface. |
Data Presentation
Table 1: Atmospheric Purity Requirements for Handling Barium Arsenides
| Parameter | Standard Lab Air | Schlenk Line (Typical) | High-Purity Glovebox |
| Oxygen (O₂) Level | ~21% (210,000 ppm) | 10 - 100 ppm | < 1 ppm |
| Moisture (H₂O) Level | 5,000 - 15,000 ppm | 5 - 20 ppm | < 1 ppm |
| Primary Use Case | Not Suitable | Air-sensitive solutions | Handling solid barium arsenides |
Table 2: pH-Dependent Stability of Barium Arsenate Species
Note: Barium arsenates are potential degradation products of barium arsenides. Their stability is highly dependent on environmental pH, which can influence degradation pathways.
| pH Range | Predominant Barium Arsenate Phase | Log Ksp (Solubility Product) | Implication for Stability |
| Low to Neutral (3.6 - 7.5) | Barium hydrogen arsenate monohydrate (BaHAsO₄·H₂O) | -5.60 | More soluble; degradation products may leach into acidic media.[12] |
| High (13.0 - 13.1) | Barium arsenate (Ba₃(AsO₄)₂) | -23.53 | Highly insoluble; forms a more stable, passivating degradation layer in basic conditions.[12] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
Objective: To safely transfer and accurately weigh a solid this compound sample without exposure to air or moisture.
Materials:
-
High-purity (<1 ppm O₂/H₂O) argon-filled glovebox.
-
This compound sample in a sealed vial.
-
Analytical balance located inside the glovebox.
-
Spatulas, weighing paper, and multiple sets of clean vials.
-
Appropriate PPE (lab coat, safety glasses).
Procedure:
-
Preparation: Ensure the glovebox atmosphere is stable and below 1 ppm for both O₂ and H₂O. Place all necessary items (spatulas, new vials, weighing paper, etc.) into the antechamber.
-
Purging: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric contaminants.
-
Transfer: Bring the items from the antechamber into the main glovebox chamber. Allow them to sit for 10-15 minutes to allow any residual atmospheric molecules on their surfaces to be removed by the glovebox purifier.
-
Weighing: Tare the analytical balance with a clean, empty vial. Carefully open the primary container of this compound.
-
Aliquotting: Using a clean spatula, transfer the desired amount of powder into the tared vial. Avoid creating excessive dust.
-
Sealing: Securely cap the new vial containing the weighed sample. For extra security, wrap the cap-vial interface with paraffin film.
-
Cleanup: Tightly seal the primary container. Clean the spatula thoroughly with a dry wipe. Dispose of any contaminated weighing paper in a designated solid waste container inside the glovebox.
-
Removal: Transfer the newly sealed vial out of the glovebox via the antechamber, again using a minimum of three purge cycles.
Protocol 2: Hypothetical Thin-Film Encapsulation via Atomic Layer Deposition (ALD)
Objective: To deposit a protective layer of alumina (Al₂O₃) on a this compound sample for enhanced stability in ambient conditions.
Materials:
-
This compound sample on a substrate (e.g., silicon wafer).
-
ALD reactor system connected to a high-purity glovebox via a transfer chamber.
-
Precursors: Trimethylaluminum (TMA) and deionized water (H₂O).
-
High-purity nitrogen or argon carrier gas.
Procedure:
-
Sample Preparation: Inside the glovebox, mount the this compound sample or substrate onto the ALD sample holder.
-
Transfer to ALD: Transfer the holder from the glovebox into the ALD reaction chamber using an air-free transfer module or vacuum load-lock. This is the most critical step to prevent premature degradation.
-
ALD Cycle: The deposition consists of sequential, self-limiting reactions. A typical cycle for Al₂O₃ is: a. TMA Pulse: Pulse TMA into the chamber. It will react with the surface of the this compound, forming a monolayer. b. Purge: Purge the chamber with inert gas to remove any unreacted TMA and byproducts. c. H₂O Pulse: Pulse H₂O vapor into the chamber. It reacts with the TMA-coated surface to form aluminum oxide and regenerate surface hydroxyl groups. d. Purge: Purge the chamber again with inert gas to remove unreacted water and byproducts.
-
Thickness Control: Repeat the ALD cycle (Steps 3a-3d) until the desired film thickness is achieved. A thickness of 20-40 nm is often sufficient for a robust barrier.[11]
-
Sample Removal: Once the deposition is complete, the encapsulated sample can be safely removed from the ALD system into ambient air for further characterization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. cmu.edu [cmu.edu]
- 8. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory Thin-Film Encapsulation of Air-Sensitive Organic Semiconductor Devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy Barium arsenate | 13477-04-8 [smolecule.com]
Preventing formation of unadvertised side products in synthesis
Welcome to the Technical Support Center for Synthesis Troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to help prevent the formation of unadvertised side products during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected side product formation?
The formation of unadvertised side products is a frequent challenge in organic synthesis.[1] Key factors that contribute to this issue include:
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Reaction Conditions: Non-optimal temperature, pressure, concentration, or reaction time can favor alternative reaction pathways.[][3]
-
Reagent and Solvent Quality: Impurities in starting materials, reagents, or solvents can act as catalysts for unwanted reactions or participate directly in side reactions.[4] The presence of water or air can also be detrimental for sensitive reactions.[4]
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Catalyst Issues: The choice of catalyst is crucial for selectivity.[5][6] An inappropriate or deactivated catalyst can lead to the formation of undesired products.[7]
-
Inherent Reactivity: The intrinsic reactivity of the starting materials and products can lead to self-condensation, polymerization, or rearrangement reactions.[8]
Q2: How can I improve the selectivity of my reaction to favor the desired product?
Improving reaction selectivity involves fine-tuning the experimental parameters to favor the kinetic or thermodynamic product.[9] Consider the following strategies:
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Modify Reaction Temperature: Lowering the temperature often increases selectivity by favoring the product formed via the lowest activation energy pathway.[10] Conversely, sometimes a higher temperature is needed to overcome the activation barrier for the desired reaction.[11]
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting the selectivity of competing reaction pathways.[10]
-
Evaluate Catalysts and Ligands: In catalyzed reactions, the catalyst and its ligands play a pivotal role in directing the reaction.[5] Experimenting with different catalysts can significantly improve selectivity.[12]
-
Adjust Stoichiometry: Varying the ratio of reactants can sometimes suppress side reactions by ensuring a particular reactant is consumed preferentially in the desired transformation.[10]
-
Use of Protecting Groups: Temporarily masking reactive functional groups with protecting groups can prevent them from participating in unwanted side reactions.[12][13]
Q3: What are some common purification techniques to remove unadvertised side products?
After a reaction is complete, various purification techniques can be employed to isolate the desired product from unadvertised side products. The choice of method depends on the physical and chemical properties of the compounds in the mixture.[14][15]
| Purification Technique | Principle | Best For |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[16][17] | Separating mixtures of compounds with different polarities. |
| Recrystallization | Purification of a solid based on differences in solubility at different temperatures.[18][19] | Purifying solid compounds from soluble or less soluble impurities. |
| Distillation | Separation of liquids based on differences in boiling points.[18][20] | Purifying liquids from non-volatile solutes or other liquids with significantly different boiling points. |
| Extraction | Separation based on differential solubility of a compound in two immiscible liquids.[15][18] | Separating compounds based on their acid-base properties or partitioning between organic and aqueous phases. |
| Sublimation | Purification of a solid that transitions directly from the solid to the gas phase upon heating.[18][20] | Purifying volatile solids from non-volatile impurities. |
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to track the consumption of starting materials and the formation of the product.[4] This will help determine if the reaction has gone to completion.
-
Check Reagent and Catalyst Activity: Reagents and catalysts can degrade over time or become deactivated by impurities.[4] Using fresh, high-purity materials is crucial.
-
Optimize Reaction Conditions: Systematically vary the temperature, concentration, and reaction time to find the optimal conditions for product formation.[][3]
-
Evaluate Workup and Purification: Product can be lost during extraction, washing, and purification steps.[10] Ensure proper pH adjustments during extractions and optimize your purification technique to maximize recovery.[21]
Issue 2: Presence of Multiple Unidentified Side Products
The appearance of multiple spots on a TLC plate or peaks in a chromatogram indicates the formation of side products.
Troubleshooting Steps:
-
Isolate and Characterize Side Products: If possible, isolate the major side products using preparative chromatography and characterize them using spectroscopic methods (NMR, MS, IR).[4] Understanding the structure of the side products can provide valuable clues about the competing reaction pathways.
-
Modify Reaction Conditions to Disfavor Side Reactions:
-
Lower the Temperature: Many side reactions have higher activation energies than the desired reaction and can be minimized by running the reaction at a lower temperature.[11]
-
Change the Catalyst: A more selective catalyst can direct the reaction towards the desired product.[5][12]
-
Use Protecting Groups: If a functional group is susceptible to unwanted reactions, consider protecting it.[12]
-
-
Re-evaluate Reagent Choice and Order of Addition: The choice of reagents and the order in which they are added can significantly impact the outcome of a reaction. For instance, in a Grignard reaction, slow addition of the carbonyl compound to the Grignard reagent at low temperatures can minimize side reactions.[10]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol outlines a systematic approach to optimize a chemical reaction to minimize side product formation.
-
Baseline Experiment: Set up the reaction according to a literature procedure or your initial plan. Monitor the reaction closely and analyze the crude product mixture to identify the desired product and any major side products.[10]
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., in 10-20 °C increments) above and below the initial condition.[4] Analyze the product distribution for each temperature to determine the optimal balance between reaction rate and selectivity.
-
Concentration Screening: Vary the concentration of the reactants. High concentrations may lead to an increase in bimolecular side reactions, while low concentrations may slow down the desired reaction.[10]
-
Solvent Screening: If applicable, screen a variety of solvents with different polarities and coordinating abilities.
-
Catalyst/Reagent Screening: If the reaction is catalyzed, screen different catalysts and ligands. Also, consider if a different reagent could perform the desired transformation with higher selectivity.[10]
Visualizations
Caption: Troubleshooting workflow for synthesis optimization.
Caption: A general experimental workflow for synthesis and optimization.
References
- 1. wiley.com [wiley.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. crazyforchem.com [crazyforchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. newji.ai [newji.ai]
- 13. drugpatentwatch.com [drugpatentwatch.com]
- 14. All about methods of purification [unacademy.com]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 19. m.youtube.com [m.youtube.com]
- 20. moravek.com [moravek.com]
- 21. How To [chem.rochester.edu]
Technical Support Center: Refinement of Non-Stoichiometric Barium Arsenide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of non-stoichiometric compositions in barium arsenide.
Frequently Asked Questions (FAQs)
Q1: What are non-stoichiometric barium arsenides?
A1: Non-stoichiometric barium arsenides are compounds where the ratio of barium to arsenic atoms deviates from a simple whole-number ratio. An example is Ba₁₆As₁₁.₀₇, which has a slight excess of arsenic compared to the idealized Ba₁₆As₁₁ formula. This deviation from ideal stoichiometry can arise from defects in the crystal structure, such as partially occupied atomic sites.
Q2: Why is the synthesis of non-stoichiometric barium arsenides challenging?
A2: The synthesis is challenging due to several factors. Barium arsenides are highly sensitive to air and moisture, requiring handling in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rapid degradation.[1] Additionally, arsenic is toxic and sublimes at temperatures significantly below the typical synthesis temperatures, necessitating careful handling and containment in sealed reaction vessels.[2] Achieving a specific non-stoichiometric composition can also be difficult, often requiring precise control over reaction conditions.
Q3: What are Zintl phases, and how does this concept apply to barium arsenides?
A3: Zintl phases are a class of intermetallic compounds where there is a significant transfer of electrons from a more electropositive element (like barium) to a more electronegative element (like arsenic). This results in the formation of covalently bonded anionic substructures. In barium arsenides, barium atoms donate electrons to arsenic atoms, which can then form various structural motifs, including arsenic dimers ([As₂]⁴⁻) and tetramers ([As₄]⁶⁻).[1][2] The Zintl concept helps to rationalize the bonding and predict the electronic properties of these materials, which are often narrow-bandgap semiconductors.[1][2]
Q4: What are the potential applications of non-stoichiometric barium arsenides?
A4: Barium arsenides, as part of the broader class of Zintl phases, show promise for thermoelectric applications.[2] Their semiconducting properties also make them of interest for various electronic and photo-optic applications.[3] The non-stoichiometric nature of these compounds allows for the tuning of their physical properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is amorphous or poorly crystalline. | 1. Reaction temperature was too low.2. Reaction time was too short.3. Inefficient mixing of reactants. | 1. Increase the reaction temperature in increments.2. Extend the duration of the high-temperature step.3. Ensure thorough grinding and pelletizing of reactants before heating. |
| Obtained a mixture of phases instead of the target compound. | 1. Incorrect stoichiometry of starting materials.2. Incomplete reaction.3. The target phase is metastable. | 1. Re-verify the masses of the starting materials.2. Extend the reaction time or increase the temperature.3. Rapidly quench the sample from high temperature to preserve the metastable phase. |
| Single crystals are small or of poor quality. | 1. Nucleation rate is too high.2. Cooling rate is too fast.3. Contamination in the reaction mixture. | 1. Reduce the number of nucleation sites by using a smoother crucible.2. Decrease the cooling rate to allow for larger crystal growth.3. Use high-purity starting materials and ensure the reaction vessel is clean. |
| Product decomposes upon exposure to air. | Barium arsenides are highly sensitive to air and moisture.[1] | Handle all materials inside an argon-filled glovebox. Store samples in a desiccator or under an inert atmosphere. |
| Difficulty in refining the crystal structure from X-ray diffraction data. | 1. The presence of structural disorder.2. Twinning of the crystal.3. The presence of multiple, closely related phases. | 1. Attempt to solve the structure using models that account for disorder, such as split atomic sites.2. Use software designed for the analysis of twinned crystal data.3. Carefully re-examine the diffraction data for evidence of additional phases. |
| Unexpected non-stoichiometry in the final product. | 1. Volatilization of one of the elements (e.g., arsenic) at high temperatures.2. Reaction with the crucible material. | 1. Ensure the reaction vessel is properly sealed to prevent the loss of volatile elements. Consider using a flux to lower the reaction temperature.2. Use a crucible material that is inert to the reactants at the synthesis temperature (e.g., niobium or tantalum). |
Data Presentation
Table 1: Crystallographic Data for Selected Barium Arsenides
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Ba₃As₄ | (Ba²⁺)₃[As₄]⁶⁻ | Orthorhombic | Fdd2 | 15.3680(20) | 18.7550(30) | 6.2816(10) |
| Ba₅As₄ | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻ | Orthorhombic | Cmce | 16.8820(30) | 8.5391(16) | 8.6127(16) |
| Ba₁₆As₁₁.₀₇ | (Ba²⁺)₁₆(As³⁻)₉.₈₇([As₂]⁴⁻)₀.₆₀ | Tetragonal | P4̅2₁m | 12.8944(12) | 12.8944(12) | 11.8141(17) |
Table 2: Calculated Electronic Band Gaps
| Compound | Calculated Band Gap (eV) |
| Ba₃As₄ | 0.47 |
| Ba₅As₄ | 0.34 |
| Ba₁₆As₁₁ | 0.33 |
Experimental Protocols
Synthesis of Non-Stoichiometric Ba₁₆As₁₁.₀₇
This protocol is adapted from the synthesis of new binary barium arsenides.[2]
Caution: Arsenic and its compounds are highly toxic. All handling should be performed in a well-ventilated area, and appropriate personal protective equipment must be worn. Barium arsenides are air and moisture sensitive and must be handled under an inert atmosphere.[1][2]
Materials:
-
Barium (Ba) pieces
-
Arsenic (As) powder
-
Niobium (Nb) tube
-
Arc welder
-
High-temperature furnace
Procedure:
-
Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic and place them into a niobium tube.
-
Seal the niobium tube under an argon atmosphere using an arc welder.
-
Place the sealed niobium tube into a high-temperature furnace.
-
Heat the sample to 1100 °C over 12 hours.
-
Hold the temperature at 1100 °C for 48 hours.
-
Cool the furnace to 600 °C over 100 hours.
-
Turn off the furnace and allow it to cool to room temperature.
-
Open the niobium tube inside the glovebox to retrieve the product crystals.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical diagram for troubleshooting unexpected XRD results.
References
Achieving charge balance in complex Zintl arsenides
This guide provides troubleshooting advice and frequently asked questions for researchers working on the synthesis and characterization of complex Zintl arsenides, with a focus on achieving charge balance.
Frequently Asked Questions (FAQs)
Q1: What is the Zintl-Klemm concept and how does it relate to charge balance in arsenides?
A1: The Zintl-Klemm concept is a fundamental principle used to understand the electronic structure and bonding in a large class of intermetallic compounds known as Zintl phases.[1][2] The core idea is that the most electropositive atoms (like alkali or alkaline-earth metals) donate their valence electrons completely to the more electronegative atoms (like arsenic).[1] These arsenic atoms then use the transferred electrons to form covalent bonds, creating polyanionic clusters, chains, or networks that satisfy their valence requirements, often resembling isoelectronic elements.[1] A stable Zintl phase is "charge-balanced," meaning the total positive charge from the cations is perfectly offset by the total negative charge of the anionic sublattice.[3] This principle allows for the prediction of semiconducting behavior in charge-balanced compounds.[3][4][5]
Q2: How does structural disorder, such as site vacancies, influence charge balance?
A2: Structural disorder is a critical mechanism for achieving charge balance in many complex Zintl arsenides. Often, a theoretically simple, fully occupied crystal lattice would result in an electron imbalance. To compensate, the structure can introduce vacancies (underoccupancy) at specific atomic sites. For instance, in Eu₁₄Zn₅As₁₂O, the underoccupancy of certain Zn sites is a prerequisite for attaining a charge-balanced composition.[6] Similarly, in the heavily disordered Ba₁₆As₁₁ structure, deviations from the ideal stoichiometry and extensive disorder are required to achieve a charge-balanced state.[3] This disorder can also manifest as split atomic positions, where an atom statistically occupies one of several closely spaced sites.[6]
Q3: What role do homoatomic As–As bonds play in achieving charge balance?
A3: The formation of arsenic-arsenic (As–As) bonds is a key strategy for satisfying valence requirements within the anionic sublattice.[3] When an arsenic atom forms a bond with another arsenic atom, it effectively reduces the number of electrons it needs to receive from the electropositive cations to achieve a stable octet. For example, in Ba₅As₄, the structure contains both isolated As³⁻ anions and [As₂]⁴⁻ dumbbells.[4] The presence of the As-As bond in the dumbbell allows the overall compound to be charge-balanced according to the formula (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻.[4] The lengths of these bonds are typically comparable to the covalent radius of arsenic.[3][4]
Q4: Can charge balance be intentionally manipulated through elemental substitution?
A4: Yes, elemental substitution is a powerful technique for tuning the electronic properties of Zintl phases by altering the electron count. A classic example is the substitution of trivalent aluminum with divalent zinc in the Yb₁₄AlSb₁₁ system to create Yb₁₄ZnSb₁₁.[7] The parent compound, Yb₁₄AlSb₁₁, is a charge-balanced semiconductor. Replacing Al³⁺ with Zn²⁺ creates an electron deficiency. Instead of forming vacancies, the system compensates by changing the valence state of some Yb atoms from Yb²⁺ towards Yb³⁺, resulting in an intermediate valence state and a shift from semiconducting to metallic behavior.[7] This demonstrates that charge-counting rules can be used to design new materials with specific electronic properties.[7]
Troubleshooting Guide
Q5: My synthesis reaction yielded multiple phases instead of the desired single-phase product. What are the common causes?
A5: Achieving phase-pure multinary compounds is a significant synthetic challenge.[6][8] Common causes for multiphase products include:
-
Reactive Impurities: Trace amounts of oxygen can be highly reactive at synthesis temperatures. Oxide or hydroxide (B78521) impurities on the surface of starting metals can catalyze the formation of undesired oxypnictides.[6][8] Attempts to synthesize Eu₈Zn₂As₆O and Eu₁₄Zn₅As₁₂O using various metal oxides often resulted in known ternary arsenides instead.[6][8]
-
Incorrect Stoichiometry: Even small deviations from the ideal stoichiometric ratio of reactants can lead to the formation of thermodynamically stable competing phases.
-
Reaction with Container: At high temperatures, highly reactive metals (especially alkali metals) can react with the container material. Reactions in tantalum or niobium containers may form metal silicides as a side reaction.[9]
-
Inappropriate Thermal Profile: The heating and cooling rates can influence product formation. Some Zintl phases are only stable within a specific temperature window.
Q6: My synthesized arsenide compound is extremely air-sensitive and decomposes during characterization. How can I handle it?
A6: Many Zintl arsenides are highly reactive towards moisture and oxygen.[3][9] All handling must be performed in a protected environment.[9]
-
Glovebox: Use an argon-filled glovebox with H₂O and O₂ levels maintained below 1 ppm for all manipulations, including weighing reactants and opening reaction vessels.[6][8]
-
Protective Coating: For single-crystal X-ray diffraction, select and mount crystals under a microscope inside the glovebox. The crystals can be coated in dry Paratone-N oil to provide a temporary barrier against air exposure during transfer to the diffractometer.[5]
-
Sealed Containers: During synthesis, reactants should be sealed in inert containers, such as welded tantalum or niobium tubes, which are often enclosed in evacuated and sealed quartz ampoules for an additional layer of protection.[9]
Q7: The characterization of my compound suggests metallic behavior, but the Zintl-Klemm concept predicts it should be a semiconductor. What's wrong?
A7: This discrepancy often indicates that the assumed crystal structure or ionic formalism is incomplete. The Zintl-Klemm concept predicts a band gap for charge-balanced compounds.[3] If metallic behavior is observed, consider the following:
-
Electron Imbalance: The stoichiometry may be off, leading to an "electron-rich" or "electron-poor" state that introduces charge carriers. For example, a theoretical model of Eu₁₄Zn₅As₁₂O with fully occupied Zn sites would be 2-electron-rich, forcing metallic character.[8]
-
Intermediate Valence: As seen in Yb₁₄ZnSb₁₁, a deliberate or unintentional electron imbalance can be compensated by a shift in the cation's valence state, leading to metallic properties.[7]
-
Unaccounted Bonding: The structural model might be missing key features like homoatomic bonding or disorder, which are crucial for achieving the true charge-balanced, semiconducting state.[3] A careful re-examination of the crystallographic data is warranted.
Experimental Protocols & Data
General High-Temperature Synthesis Protocol
This protocol is a generalized procedure for synthesizing complex Zintl arsenides based on common laboratory practices. Caution: Arsenic and its compounds are highly toxic. All procedures must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be used.[3][8]
-
Reactant Preparation:
-
Use high-purity elemental starting materials (e.g., >99.9%).
-
If using reactive metals like Europium, mechanically remove any visible surface oxide layers using a file or scalpel inside an argon-filled glovebox.[6]
-
Weigh the elements in their desired stoichiometric ratios inside the glovebox.
-
-
Reaction Assembly:
-
Place the weighed reactants into an inert crucible, typically made of tantalum, niobium, or alumina.[9]
-
Seal the crucible inside a quartz ampoule under a high vacuum (<10⁻⁴ torr) or backfilled with high-purity argon. For highly reactive alkali or alkaline-earth metals, welding the reactants inside a tantalum or niobium tube is preferred before sealing in quartz.[9]
-
-
Heating Profile:
-
Place the sealed ampoule in a programmable tube furnace.
-
Slowly ramp the temperature to the desired reaction temperature (e.g., 800-1100 °C) at a rate of 100-200 °C/hour.[4]
-
Hold at the maximum temperature for an extended period (e.g., 20-100 hours) to ensure homogeneity.
-
Slowly cool the furnace to room temperature (e.g., 2-5 °C/hour) to promote crystal growth.[4]
-
-
Product Isolation:
-
Transfer the sealed ampoule into a glovebox before opening.
-
Mechanically break the quartz and open the inner crucible to extract the product.
-
Single crystals can often be isolated mechanically from the resulting ingot.
-
Data Tables
Table 1: Zintl-Klemm Formalism and Charge Balance in Example Arsenides
| Compound | Cation(s) | Anionic Sublattice | Charge Balance Formalism | Predicted Behavior |
| Ba₃As₄ | Ba²⁺ | [As₄]⁶⁻ | (Ba²⁺)₃[As₄]⁶⁻ | Semiconductor[4] |
| Ba₅As₄ | Ba²⁺ | As³⁻, [As₂]⁴⁻ | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻ | Semiconductor[4] |
| Eu₁₄Zn₅As₁₂O | Eu²⁺, Zn²⁺ | As³⁻, O²⁻ | (Eu²⁺)₁₄(Zn²⁺)₅(As³⁻)₁₂(O²⁻) | Semiconductor[6] |
| NaSrSb | Na⁺, Sr²⁺ | Sb³⁻ | (Na⁺)(Sr²⁺)(Sb³⁻) | Semiconductor[5] |
Table 2: Typical Synthesis Parameters for Zintl Arsenides
| Compound Family | Reactant Type | Container | Max Temperature | Cooling Rate | Ref. |
| Ba-As Binaries | Elemental Ba, As | Alumina crucible in sealed quartz | 800 - 1050 °C | 5 °C/h | [4] |
| Eu-Zn-As-O Quaternaries | Elemental Eu, Zn, As in Pb flux | Tantalum tube in sealed quartz | 1100 °C | 2 °C/h | [6][8] |
| AE-In-As Ternaies | Elemental AE, In, As | Molten metal fluxes (In, Pb, Sn) | 950 - 1150 °C | 10 °C/h | [10] |
Visualizations
Caption: Logical workflow for achieving and verifying charge balance in Zintl arsenides.
Caption: A step-by-step experimental workflow for the synthesis of Zintl arsenides.
References
- 1. Zintl phase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Advancing Heteroanionicity in Zintl Phases: Crystal Structures, Thermoelectric and Magnetic Properties of Two Quaternary Semiconducting Arsenide Oxides, Eu8Zn2As6O and Eu14Zn5As12O - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Five new ternary indium-arsenides discovered. Synthesis and structural characterization of the Zintl phases Sr3In2As4, Ba3In2As4, Eu3In2As4, Sr5In2As6 and Eu5In2As6 (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Toxicity of Arsenic in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicity of arsenic in their experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving arsenic compounds.
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Cell Density | Optimize the initial cell seeding density. A cell number titration experiment is recommended to find the linear range of the assay for your specific cell line. |
| Reagent Variability | Use fresh, high-quality reagents. Ensure proper storage of stock solutions and working solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment.[1] |
| Time-Dependent Toxicity | Arsenic-induced cytotoxicity can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your experiment. |
| Arsenic Speciation | The toxicity of arsenic is highly dependent on its speciation (e.g., arsenite [As(III)] is generally more toxic than arsenate [As(V)]).[2][3] Ensure you are using the correct species and that it remains stable in your culture medium. Verify the source and purity of your arsenic compounds. |
| Media Components | Components in the cell culture medium, such as phosphate (B84403), can compete with arsenate for cellular uptake.[1] Serum proteins may also bind to arsenic, affecting its bioavailability.[1] Use a consistent batch of media and serum for all related experiments. |
Issue 2: High Background or False Positives in Apoptosis Assays (e.g., Annexin V)
| Possible Cause | Troubleshooting Steps |
| Mechanical Stress | Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently during harvesting and staining procedures. |
| Incubation Time | Prolonged incubation with Annexin V binding buffer can lead to secondary necrosis and false positives.[4] Adhere to the recommended incubation times in the protocol. |
| Reagent Concentration | Use the optimal concentration of Annexin V and propidium (B1200493) iodide (PI). A titration of both reagents is recommended to determine the best signal-to-noise ratio for your cell type. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells may spontaneously undergo apoptosis. |
Issue 3: Variability in Oxidative Stress Measurements (e.g., DCFH-DA)
| Possible Cause | Troubleshooting Steps |
| Probe Instability | The DCFH-DA probe can be light-sensitive and prone to auto-oxidation. Protect the probe from light and prepare fresh working solutions immediately before use. |
| Cellular Esterase Activity | The conversion of DCFH-DA to its active form depends on cellular esterases.[5] Esterase activity can vary between cell types and under different experimental conditions. Ensure consistent cell handling and experimental timing. |
| Presence of Quenchers | Components in the media or the arsenic compound itself might quench the fluorescent signal. Run appropriate controls, including a cell-free system, to check for quenching effects. |
Frequently Asked Questions (FAQs)
Q1: What is the difference in toxicity between arsenite (As(III)) and arsenate (As(V))?
A1: Arsenite (As(III)) is generally considered to be more toxic than arsenate (As(V)).[2][3] This is because they have different mechanisms of uptake and action within the cell. Arsenite readily enters cells and can interact with sulfhydryl groups in proteins, leading to enzyme inhibition and oxidative stress.[6] Arsenate, on the other hand, is a phosphate analog and can interfere with phosphate-dependent energy-generating processes.[7]
Q2: How should I prepare and store arsenic stock solutions?
A2: For a 1 mg/mL (1000 ppm) arsenic stock solution from arsenic trioxide (As₂O₃), dissolve 0.132 g of As₂O₃ in 10 mL of 10% NaOH.[1] Neutralize with 1N H₂SO₄ and then add a 20 mL excess before diluting to 1 L with distilled water.[1] Concentrated stock solutions of arsenite and arsenate can be stored in 0.2% HNO₃ at -20°C to maintain speciation.[1] It is highly recommended to prepare fresh working dilutions from the stock solution for each experiment.[1]
Q3: At what concentrations should I test arsenic compounds in my cell culture experiments?
A3: The effective concentration of arsenic compounds can vary significantly depending on the cell line, the specific arsenic compound, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. The tables below provide a summary of reported IC50 and LD50 values for different arsenic compounds in various cell lines to serve as a starting point.
Quantitative Data
Table 1: IC50 Values of Arsenic Compounds in Various Cell Lines
| Cell Line | Arsenic Compound | Exposure Time (h) | IC50 (µM) |
| Human Lung Fibroblasts | Sodium Arsenite | 24 | ~7 |
| Human Lung Epithelial Cells | Sodium Arsenite | 24 | >10 |
| Human Lung Fibroblasts | Sodium Arsenite | 120 | ~2.5 |
| Human Lung Epithelial Cells | Sodium Arsenite | 120 | ~6 |
| Rat Liver (perfused) | Sodium Arsenite | - | 25 |
| Rat Liver (perfused) | Sodium Arsenate | - | >1000 |
| NTUB1 (Bladder Cancer) | Arsenic Trioxide | 96 | - |
| BFTC905 (Bladder Cancer) | Arsenic Trioxide | 96 | - |
| T24 (Bladder Cancer) | Arsenic Trioxide | 96 | - |
| HTB-9 (Bladder Cancer) | Arsenic Trioxide | 96 | - |
| SW620 (Gastrointestinal Cancer) | Arsenic Trioxide | 96 | - |
| AGS (Gastrointestinal Cancer) | Arsenic Trioxide | 96 | - |
| NB4 (Acute Promyelocytic Leukemia) | Arsenic Trioxide | 96 | - |
Note: This table is a summary of data from various sources and should be used as a guideline.[2][8] It is essential to determine the IC50 value empirically for your specific experimental conditions.
Table 2: LD50 Values of Arsenic Trioxide in Different Human Cell Lines
| Cell Line | Cell Type | LD50 (µg/mL) |
| HaCaT | Keratinocytes | 9 |
| CRL 1675 | Melanocytes | 1.5 |
| THP-1 (differentiated) | Dendritic Cells | 1.5 |
| Dermal Fibroblasts | Fibroblasts | 37 |
| HMEC | Microvascular Endothelial Cells | 0.48 |
| THP-1 | Monocytes | 50 |
| Jurkat | T-Cells | 50 |
Data is based on a 72-hour exposure.[9]
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the arsenic compound for the desired exposure time. Include untreated control wells.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC/PI Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by FITC-conjugated Annexin V.[13][14] Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13][14]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the arsenic compound.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry.[13]
DCFH-DA Assay for Intracellular ROS
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[5] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with the arsenic compound.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[5]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[15]
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.
Visualizations
Arsenic-Induced Oxidative Stress and MAPK Signaling Pathway
Caption: Arsenic induces the production of Reactive Oxygen Species (ROS), which in turn activates MAPK signaling pathways (p38, JNK, ERK), leading to apoptosis and inflammation.
Experimental Workflow for Assessing Arsenic Cytotoxicity
Caption: A typical experimental workflow for investigating the cytotoxic effects of arsenic, involving treatment followed by assays for viability, apoptosis, and oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bioquochem.com [bioquochem.com]
- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of Barium Arsenide Phases
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the synthesis temperature for various barium arsenide phases. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline phases of this compound and their general characteristics?
Several binary this compound phases have been synthesized and characterized, primarily belonging to the Zintl phase family of intermetallic compounds. These materials are typically narrow-bandgap semiconductors. Recently discovered phases include Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁.[1][2] These compounds exhibit complex crystal structures with homoatomic arsenic networks.[1][2] For instance, Ba₅As₄ and Ba₁₆As₁₁ contain [As₂]⁴⁻ dimers, while Ba₃As₄ features an [As₄]⁶⁻ tetramer.[1][2]
Q2: How does synthesis temperature influence the formation of different this compound phases?
Synthesis temperature is a critical parameter that dictates the thermodynamic stability and formation of specific this compound phases. For example, attempts to synthesize Ba₃As₄ at higher temperatures have resulted in the formation of the more thermodynamically stable Ba₅As₄ phase. The synthesis of Ba₁₆As₁₁ is successful at an elevated temperature of 1100 °C, whereas previous attempts at lower temperatures (850–900 °C) were unsuccessful. This indicates that specific temperature windows are crucial for targeting desired phases.
Q3: What are the primary safety concerns when working with this compound synthesis?
The synthesis of this compound involves significant safety risks due to the high toxicity of arsenic and the reactivity of barium.
-
Arsenic Toxicity: Arsenic and its compounds are highly toxic and carcinogenic. All handling of arsenic and this compound products should be performed in a well-ventilated fume hood or a glovebox to avoid inhalation of dust or fumes.[3]
-
Air and Moisture Sensitivity: Barium arsenides are air- and moisture-sensitive.[1][2] Barium metal is flammable and reacts with water to release flammable hydrogen gas.[4][5][6] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon).[6]
-
Protective Equipment: Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, is mandatory.[3][4][5]
Q4: What is a Zintl phase, and why are barium arsenides classified as such?
Zintl phases are a class of intermetallic compounds formed between an electropositive metal (like barium) and a less electropositive main-group element (like arsenic).[7][8] In these phases, the electropositive element donates its valence electrons to the more electronegative element, which then forms a covalently bonded anionic network or isolated anions.[8] Barium arsenides fit this description as barium, an alkaline earth metal, donates electrons to arsenic, leading to the formation of complex arsenic polyanions.[1][2] This charge transfer results in materials that are typically semiconductors.[1][2][8]
Data Presentation: Synthesis Parameters for this compound Phases
| Phase | Stoichiometry (Ba:As) | Synthesis Temperature (°C) | Dwell Time (hours) | Heating Rate (°C/h) | Cooling Rate (°C/h) | Reference |
| Ba₃As₄ | 3:4 | 800 | 20 | 200 | 5 | [1] |
| Ba₅As₄ | 5:4 | 1100 | 20 | 100 | 5 | [1] |
| Ba₁₆As₁₁ | 16:11 | 1100 | 20 | 100 | 5 | [1] |
Experimental Protocols
General Considerations for Solid-State Synthesis of Barium Arsenides:
All manipulations of starting materials and products should be performed in an argon-filled glovebox. Barium should be filed to remove any oxide layer before use. Reactions are typically carried out in sealed niobium or tantalum tubes, which are in turn sealed in evacuated quartz ampoules to prevent oxidation at high temperatures.
Protocol 1: Synthesis of Ba₃As₄
-
Stoichiometric Weighing: Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic (3:4 molar ratio).
-
Sample Loading: Place the mixture into a niobium tube.
-
Sealing: Seal the niobium tube by arc welding under an argon atmosphere.
-
Encapsulation: Place the sealed niobium tube into a quartz ampoule and evacuate the ampoule to a high vacuum.
-
Furnace Program:
-
Heat the ampoule to 800 °C at a rate of 200 °C/h.
-
Hold at 800 °C for 20 hours.
-
Cool down to room temperature at a rate of 5 °C/h.
-
-
Sample Retrieval: Open the ampoule and the niobium tube inside the glovebox to retrieve the product.
Protocol 2: Synthesis of Ba₅As₄
-
Stoichiometric Weighing: Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic (5:4 molar ratio).
-
Sample Loading: Place the mixture into a niobium tube.
-
Sealing: Seal the niobium tube by arc welding under an argon atmosphere.
-
Encapsulation: Place the sealed niobium tube into a quartz ampoule and evacuate the ampoule to a high vacuum.
-
Furnace Program:
-
Heat the ampoule to 1100 °C at a rate of 100 °C/h.
-
Hold at 1100 °C for 20 hours.
-
Cool down to 100 °C at a rate of 5 °C/h, followed by turning off the furnace.
-
-
Sample Retrieval: Open the ampoule and the niobium tube inside the glovebox to retrieve the product.
Protocol 3: Synthesis of Ba₁₆As₁₁
-
Stoichiometric Weighing: Inside an argon-filled glovebox, weigh stoichiometric amounts of barium and arsenic (16:11 molar ratio).
-
Sample Loading: Place the mixture into a niobium tube.
-
Sealing: Seal the niobium tube by arc welding under an argon atmosphere.
-
Encapsulation: Place the sealed niobium tube into a quartz ampoule and evacuate the ampoule to a high vacuum.
-
Furnace Program:
-
Heat the ampoule to 1100 °C at a rate of 100 °C/h.
-
Hold at 1100 °C for 20 hours.
-
Cool down to 100 °C at a rate of 5 °C/h, followed by turning off the furnace.
-
-
Sample Retrieval: Open the ampoule and the niobium tube inside the glovebox to retrieve the product.
Troubleshooting Guide
Issue 1: The final product is a mixture of multiple phases.
-
Possible Cause: The synthesis temperature was not optimal for the formation of the desired single phase. The Ba-As system contains several stable phases, and their formation is highly temperature-dependent.
-
Solution:
-
Review the Ba-As phase diagram and formation energy data to identify the stability window for your target phase.
-
Adjust the synthesis temperature. For instance, if aiming for Ba₃As₄, ensure the temperature does not exceed 800 °C to avoid the formation of the higher-temperature Ba₅As₄ phase.
-
Ensure the initial stoichiometry of the reactants is accurate.
-
Issue 2: The reaction did not go to completion, and unreacted starting materials are present.
-
Possible Cause 1: The reaction temperature was too low, or the dwell time was insufficient for the reaction to complete.
-
Solution 1: Increase the synthesis temperature or prolong the dwell time at the target temperature.
-
Possible Cause 2: Poor contact between the reactants due to large particle sizes.
-
Solution 2: Ensure the reactants are in powder or small granule form and are well-mixed before sealing the reaction vessel.
Issue 3: The product has decomposed or appears oxidized.
-
Possible Cause 1: Leak in the reaction vessel (niobium tube or quartz ampoule) allowed air to enter at high temperatures.
-
Solution 1: Carefully inspect the seals of both the inner metal tube and the outer quartz ampoule before heating. Ensure a high vacuum is achieved in the ampoule before sealing.
-
Possible Cause 2: The product was exposed to air and moisture after synthesis.
-
Solution 2: Always handle the final product inside an inert atmosphere glovebox.[9]
Issue 4: The quartz ampoule broke during the experiment.
-
Possible Cause: High vapor pressure of arsenic at elevated temperatures. Arsenic sublimes at 614 °C.
-
Solution: Ensure the quartz ampoule is properly annealed and free of defects before use. The volume of the ampoule should be sufficient to accommodate the arsenic vapor pressure at the reaction temperature.
Visualizations
Caption: General experimental workflow for the solid-state synthesis of this compound phases.
Caption: Temperature-dependent formation of this compound phases.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Barium - ESPI Metals [espimetals.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Barium Arsenide Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium arsenide. The focus is on the removal of oxide impurities that can form during synthesis due to the air and moisture sensitivity of the material.
Frequently Asked Questions (FAQs)
Q1: Why is oxide formation a problem during this compound synthesis?
A1: this compound and its precursors, particularly barium metal, are highly reactive with oxygen and moisture.[1] Exposure to even trace amounts of air can lead to the formation of barium oxide (BaO) and other oxide species. These impurities can significantly alter the electronic, optical, and chemical properties of the final this compound product, rendering it unsuitable for its intended applications in semiconductors and photo-optics.[2]
Q2: How can I prevent oxide formation during synthesis?
A2: Prevention is the most effective strategy. All synthesis and handling steps should be performed under a strictly inert atmosphere, such as in an argon-filled glovebox with oxygen and moisture levels kept below 1 ppm.[1] It is also standard practice to physically remove the surface oxide layer from barium metal precursors by filing or scraping immediately before use.[1]
Q3: My final product is contaminated with a white powder. Could this be barium oxide?
A3: It is highly likely. Barium oxide is a white, hygroscopic solid.[3] If your synthesis was not perfectly air-free, or if the precursors were not properly cleaned, barium oxide is a common byproduct. Characterization techniques such as X-ray Diffraction (XRD) can confirm the presence of BaO phases in your final product.
Q4: Is it possible to remove barium oxide after the synthesis is complete?
A4: Post-synthesis purification is challenging due to the reactivity of this compound itself. However, several strategies can be attempted based on the differential properties of this compound and barium oxide. These methods are detailed in the troubleshooting guides below and generally involve either selective solvent washing or thermal purification.
Troubleshooting Guides
Issue 1: Suspected Barium Oxide Contamination in this compound Product
Symptoms:
-
Presence of a white or grayish-white powder mixed with the dark crystalline this compound product.
-
XRD analysis shows peaks corresponding to barium oxide in addition to the desired this compound phase.
-
Inconsistent or poor results in subsequent material property measurements (e.g., electronic, optical).
Logical Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Alkaline-Earth Metal Arsenides: Barium, Calcium, and Strontium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physical and chemical properties of three alkaline-earth metal arsenides: barium arsenide (Ba₃As₂), calcium arsenide (Ca₃As₂), and strontium arsenide (Sr₃As₂). This information is critical for researchers in materials science and may have implications for professionals in drug development exploring inorganic compounds.
Comparative Analysis of Physicochemical Properties
A summary of the key quantitative data for this compound, calcium arsenide, and strontium arsenide is presented below.
| Property | This compound (Ba₃As₂) | Calcium Arsenide (Ca₃As₂) | Strontium Arsenide (Sr₃As₂) |
| Crystal Structure | Body-centered cubic | Zinc-blende (Cubic) | Information not readily available |
| Space Group | Ia-3d | Fm-3m (No. 225) | Information not readily available |
| Lattice Constant (a) | 9.846 Å | 6.751 Å[1] | Information not readily available |
| Calculated Band Gap | 0.68 eV (Indirect)[2] | Information not readily available | Information not readily available |
| Appearance | Deep brown crystals | Dark gray or black crystalline solid[3] | Reddish-brown crystals[4] |
| Density | 4.10 g/cm³ | ~3.8 g/cm³[3] | 3.23 g/cm³[4] |
| Thermal Stability | Burns in oxygen at ~300°C | Decomposes on heating | Decomposes on heating[4] |
Structural and Electronic Properties
This compound (Ba₃As₂) crystallizes in a body-centered cubic structure.[2] Recent computational studies on monolayer Ba₃As₂ suggest an indirect band gap of 0.68 eV, indicating its potential as a narrow-gap semiconductor.[2]
Calcium arsenide (Ca₃As₂) adopts a zinc-blende cubic crystal structure with the space group Fm-3m (No. 225) and a lattice constant of 6.751 Å.[1] While its appearance is a dark gray or black solid, specific details on its electronic band gap are not widely reported in the available literature.[3]
Detailed crystallographic data, including the specific crystal structure, space group, and lattice parameters for strontium arsenide (Sr₃As₂), are not as readily available in the surveyed literature. It is described as forming reddish-brown crystals.[4] Further experimental and computational studies are required to fully elucidate its structural and electronic characteristics.
Thermal Stability and Reactivity
The thermal stability of these arsenides is a critical factor for their synthesis and application. This compound is known to burn in oxygen at approximately 300°C. All three compounds—barium, calcium, and strontium arsenide—are reported to decompose upon heating, although specific decomposition temperatures under inert atmospheres are not well-documented in the available literature.[4] They are also known to react with water. Strontium arsenide, for instance, decomposes in contact with water to form strontium hydroxide (B78521) and arsine gas.[4]
Experimental Protocols
Synthesis of Alkaline-Earth Metal Arsenides
The synthesis of these arsenides typically involves high-temperature reactions between the constituent elements in an inert atmosphere to prevent oxidation.
General Synthesis Workflow:
Caption: General workflow for the synthesis of alkaline-earth metal arsenides.
Detailed Methodologies:
-
This compound (Ba₃As₂): Synthesis can be achieved by heating stoichiometric amounts of barium and arsenic in a sealed tantalum or alumina crucible under an inert argon atmosphere. The reaction temperature is typically ramped to 800-1100°C and held for several hours, followed by a slow cooling process.
-
Calcium Arsenide (Ca₃As₂): A common method involves reacting calcium metal with arsenic vapor. Since calcium melts at a higher temperature than arsenic sublimes, calcium is melted in an inert atmosphere (e.g., argon) at around 875°C. Arsenic vapor is then introduced into the reaction zone, carried by a stream of the inert gas, leading to the formation of Ca₃As₂.[1]
-
Strontium Arsenide (Sr₃As₂): This compound can be prepared by the direct reaction of strontium and arsenic at elevated temperatures. An alternative method involves the reduction of strontium arsenate with carbon at high temperatures (1500-1600°C).[4]
Characterization Techniques
Standard solid-state characterization techniques are employed to verify the synthesis and analyze the properties of these arsenides.
Logical Flow of Characterization:
Caption: Logical workflow for material characterization.
-
X-ray Diffraction (XRD): Powder XRD is essential for phase identification and determination of the crystal structure, including space group and lattice parameters. The diffraction patterns are compared with standard databases for known phases.
-
Differential Thermal Analysis (DTA): DTA is used to study the thermal stability of the compounds. By monitoring the temperature difference between the sample and a reference as they are heated, one can identify endothermic or exothermic events such as melting, decomposition, or phase transitions.
-
Electronic Property Measurement: The electronic band gap can be estimated using techniques such as UV-Vis diffuse reflectance spectroscopy or through theoretical calculations based on the crystal structure.
Concluding Remarks
This guide provides a comparative overview of barium, calcium, and strontium arsenides based on available scientific literature. While fundamental properties of barium and calcium arsenides are partially documented, there is a notable lack of comprehensive data for strontium arsenide. Further experimental research is crucial to fully characterize the crystal structure, electronic properties, and thermal stability of Sr₃As₂, which will enable a more complete and direct comparison with its lighter alkaline-earth metal counterparts. Such data will be invaluable for the advancement of materials science and could open new avenues for their application.
References
A Comparative Guide to the Electronic Structure of Barium Arsenides for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the electronic structures of various barium arsenide compounds, drawing upon data from first-principles electronic structure calculations. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties of these inorganic materials.
Comparison of Calculated Electronic Properties
The electronic properties of barium arsenides, particularly their band gaps, are crucial for determining their potential applications in electronics and as biomaterials. The following table summarizes the calculated electronic band gaps for several this compound compounds using different computational methods. It is important to note that direct comparison between different methods should be approached with caution due to the inherent approximations in each theoretical framework.
| Compound | Crystal System | Space Group | Computational Method | Calculated Band Gap (eV) | Band Gap Type |
| BaAs | Cubic | F-43m | GGA | 0.00 | Metallic |
| BaAs2 | Monoclinic | Pc | Not Specified | 0.77 | Direct |
| BaAs3 (bulk) | Monoclinic | C2/m | GGA-PBE | ~0.4 | Indirect |
| HSE06 | 0.87 | Indirect | |||
| Ba3As4 | Orthorhombic | Fdd2 | TB-LMTO-ASA | 0.47 | - |
| Ba5As4 | Orthorhombic | Cmce | 0.34 | - | |
| Ba16As11 | Tetragonal | P-421m | 0.33 | - |
Note: The band gap for BaAs calculated with the Generalized Gradient Approximation (GGA) is 0.00 eV, indicating metallic behavior. An HSE06 calculation for this compound was not found in the reviewed literature, which would provide a more accurate prediction of its electronic nature. For BaAs2, the specific computational method for the reported band gap was not detailed. The band gaps for Ba3As4, Ba5As4, and Ba16As11 were calculated using the Tight-Binding Linear Muffin-Tin Orbital method with the Atomic Sphere Approximation (TB-LMTO-ASA).
Computational Methodologies
The electronic structure calculations for the barium arsenides cited in this guide were performed using state-of-the-art first-principles methods based on Density Functional Theory (DFT). These methods provide a theoretical framework for investigating the electronic properties of materials from fundamental quantum mechanical principles.
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. The core idea of DFT is to map the complex many-body problem onto a simpler one of non-interacting electrons moving in an effective potential. The choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation, is critical to the accuracy of the results.
Generalized Gradient Approximation (GGA)
The GGA is a class of xc functional in DFT that depends on both the electron density and the gradient of the density. The Perdew-Burke-Ernzerhof (PBE) functional is a widely used GGA functional that often provides a good balance between accuracy and computational cost for predicting structural properties of materials. However, GGA functionals are known to systematically underestimate the band gaps of semiconductors and insulators[1][2][3][4][5][6].
Hybrid Functionals (HSE06)
Hybrid functionals incorporate a portion of exact Hartree-Fock exchange into the xc functional, which helps to correct the self-interaction error inherent in GGA and LDA (Local Density Approximation) functionals. The Heyd-Scuseria-Ernzerhof (HSE06) screened hybrid functional is particularly effective at providing more accurate band gap predictions that are often in better agreement with experimental values[1][5][7][8][9][10][11][12][13][14][15][16]. The general workflow for such calculations often involves an initial geometry optimization with a less computationally expensive functional like PBE, followed by a more accurate electronic structure calculation with HSE06[7][9][11][12].
Software Packages: VASP and Quantum ESPRESSO
The calculations referenced in this guide are typically performed using sophisticated software packages such as the Vienna Ab initio Simulation Package (VASP)[9][12][13][17][18] or Quantum ESPRESSO[1][11][19]. Both are powerful plane-wave DFT codes that allow for a wide range of calculations, including geometry optimization, band structure analysis, and density of states calculations. The choice of pseudopotentials, plane-wave cutoff energy, and k-point mesh are crucial parameters that determine the accuracy and convergence of the calculations.
Visualizing Computational Workflows and Property Relationships
To better understand the process of computational materials science and the relationships between the different barium arsenides, the following diagrams are provided.
References
- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 5. eventi.unitn.it [eventi.unitn.it]
- 6. researchgate.net [researchgate.net]
- 7. Materials Database from All-electron Hybrid Functional DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Band-structure calculation using hybrid functionals - VASP Wiki [vasp.at]
- 14. arxiv.org [arxiv.org]
- 15. [2101.04596] Electronic Structure of Cesium-based Photocathode Materials from Density Functional Theory: Performance of PBE, SCAN, and HSE06 functionals [arxiv.org]
- 16. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 17. cavs.msstate.edu [cavs.msstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. scm.com [scm.com]
A Comparative Analysis of the Electronic Density of States in Novel Barium Arsenide Zintl Phases: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁
A recent study has successfully synthesized and characterized three novel binary barium arsenides: Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁[1][2]. These compounds, classified as Zintl phases, exhibit complex anionic substructures featuring homoatomic arsenic-arsenic bonds[1][3]. Understanding the electronic structure of these new materials is crucial for evaluating their potential in applications such as thermoelectrics and other solid-state devices[2][4]. This guide provides a comparative analysis of their electronic density of states (DOS), based on computational data, to elucidate their fundamental properties.
All three compounds are identified as narrow bandgap semiconductors, a characteristic supported by their charge-balanced nature as predicted by the Zintl concept[1][2]. The primary distinctions in their electronic structures arise from the unique arrangement of arsenic anions in each compound: Ba₃As₄ contains [As₄]⁶⁻ tetramers, while Ba₅As₄ and Ba₁₆As₁₁ feature [As₂]⁴⁻ dimers[1][3].
Comparative Electronic Properties
The key electronic and bonding parameters for the three barium arsenide compounds, derived from Density Functional Theory (DFT) calculations, are summarized below. These values highlight the differences in their semiconducting nature and internal bonding characteristics.
| Property | Ba₃As₄ | Ba₅As₄ | Ba₁₆As₁₁ |
| Calculated Bandgap (eV) | 0.47 | 0.34 | 0.33 |
| Anionic Substructure | [As₄]⁶⁻ tetramer | (As³⁻)₂[As₂]⁴⁻ | (As³⁻) ≈ 20[As₂]⁴⁻ ≈ 1 |
| Avg. -ICOHP (Ba–As) (eV/bond) | 0.81 | 0.44 | 0.75 |
| Avg. -ICOHP (As–As) (eV/bond) | 2.51 | 2.62 | ~0 (non-bonding) |
| Table 1: Summary of calculated electronic and bonding properties for Ba₃As₄, Ba₅As₄, and Ba₁₆As₁₁. Data sourced from Watts et al. (2024)[1][2]. -ICOHP (Integrated Crystal Orbital Hamilton Population) is a measure of covalent bond strength. |
The analysis indicates that all three compounds are narrow-gap semiconductors[1][2]. Ba₃As₄ possesses the largest bandgap at 0.47 eV. The covalent strength of the homoatomic As–As bonds is significant in Ba₃As₄ and Ba₅As₄, as shown by their large -ICOHP values, while the elongated As-As contacts in the heavily disordered Ba₁₆As₁₁ structure are essentially non-bonding[2].
Computational Methodology
The electronic structure and Density of States (DOS) analyses for these compounds were performed using computational modeling based on Density Functional Theory (DFT)[5][6][7]. DFT is a quantum mechanical method that calculates the electronic structure of many-body systems by modeling the electron density[6][8].
Protocol for Electronic Structure Calculation:
-
Structural Input: The analysis begins with the experimentally determined crystal structure data obtained from single-crystal X-ray diffraction. For the heavily disordered Ba₁₆As₁₁ phase, a simplified structural model was used for the calculations[1][9].
-
DFT Calculation: Tight-binding, linear muffin-tin orbital (TB-LMTO) calculations within the atomic spheres approximation (ASA) were performed. This method is a computationally efficient approach for solving the Kohn-Sham equations of DFT.
-
Functional: The exchange-correlation functional used was the Vosko-Wilk-Nusair (VWN) local density approximation (LDA).
-
Basis Set: The basis set included Ba(6s, 5d) and As(4s, 4p) orbitals, with the downfolded Ba(5p) and As(3d) orbitals treated as core electrons.
-
DOS and COHP Analysis: Following the self-consistent field calculation, the total and partial Density of States (DOS) were computed to understand the contribution of different atomic orbitals to the electronic bands. Crystal Orbital Hamilton Population (COHP) analysis was then used to investigate the bonding and anti-bonding characteristics of the interatomic interactions within the crystal structure[2].
This computational workflow provides a robust theoretical framework for predicting the electronic properties of new crystalline materials, offering insights that are complementary to experimental characterization.
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a DFT-based Density of States analysis.
Caption: Workflow for DFT-based electronic structure and DOS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. cdmf.org.br [cdmf.org.br]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. cacrdelhi.com [cacrdelhi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Calculated Bandgaps of Semiconducting Barium Arsenides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Theoretical Predictions for the Electronic Properties of Barium Arsenide Compounds.
This guide provides a comparative analysis of the theoretically calculated electronic bandgaps of various semiconducting this compound compounds. The recent interest in these materials stems from their potential applications in electronics and optoelectronics. This document summarizes the available computational data, details the methodologies used for these predictions, and presents the information in a clear and accessible format to aid in further research and material design.
Comparison of Calculated Bandgaps and Crystal Structures
The electronic bandgap is a crucial property of a semiconductor, determining its electrical conductivity and optical properties. First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for predicting these properties. The table below summarizes the calculated bandgaps and crystal structures for several this compound compounds as reported in the scientific literature. It is important to note that experimental data for many of these compounds are scarce, making theoretical predictions particularly valuable.
| Compound | Formula | Crystal System | Space Group | Calculated Bandgap (eV) | Bandgap Type | Computational Method |
| Barium Diarsenide | BaAs₂ | Monoclinic | Pc | 0.47, 0.34[1] | Direct | DFT |
| Barium Triarsenide (Monolayer) | BaAs₃ | Orthorhombic | Cmce | 0.87, 1.5[1] | Indirect | DFT (HSE06), GW |
| Barium Triarsenide (Bilayer) | BaAs₃ | Orthorhombic | Cmce | 0.40[1] | Indirect | DFT (HSE06) |
| Tribarium Diarsenide (Monolayer) | Ba₃As₂ | Trigonal | P-3m1 | 0.68 | Indirect | DFT |
| This compound | Ba₃As₄ | Orthorhombic | Cmce | 0.47 | - | TB-LMTO-ASA |
| This compound | Ba₅As₄ | Monoclinic | P2₁/c | 0.34 | - | TB-LMTO-ASA |
| This compound | Ba₁₆As₁₁ | Tetragonal | P-42₁m | 0.33 | - | TB-LMTO-ASA |
Methodologies for Bandgap Calculation
The determination of semiconductor bandgaps relies on both experimental techniques and theoretical calculations.
Computational Protocols: First-Principles Calculations
The majority of the theoretical data presented in this guide are derived from first-principles calculations based on Density Functional Theory (DFT). This quantum mechanical modeling method is instrumental in understanding the electronic structure of materials.
Key aspects of the computational methodologies employed include:
-
Density Functional Theory (DFT): This is the foundational theory used to calculate the electronic structure. Different approximations for the exchange-correlation functional, which accounts for the complex interactions between electrons, are used.
-
Generalized Gradient Approximation (GGA): Functionals like the Perdew-Burke-Ernzerhof (PBE) are commonly used for initial structural optimizations and electronic structure calculations.
-
Hybrid Functionals: Functionals such as the Heyd-Scuseria-Ernzerhof (HSE06) incorporate a portion of exact Hartree-Fock exchange, often leading to more accurate bandgap predictions compared to standard GGA functionals.
-
-
GW Approximation: For a more accurate determination of the quasiparticle bandgap, which is closer to the experimentally measured value, the GW approximation is often employed. This method goes beyond the mean-field approximation of DFT to include many-body effects.
-
Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) Method: This is another first-principles method used to calculate the electronic structure of solids. The Atomic Sphere Approximation (ASA) is often used in conjunction with this method.
The general workflow for these calculations is illustrated in the diagram below.
Computational workflow for determining bandgaps.
Experimental Protocols: Synthesis and Characterization
While theoretical calculations provide invaluable predictions, experimental validation is crucial. The experimental determination of bandgaps for barium arsenides is less common in the literature compared to computational studies. The primary method for experimental bandgap measurement is optical spectroscopy.
A typical experimental workflow involves:
-
Synthesis: The this compound material is first synthesized. This can be achieved through solid-state reactions at high temperatures.
-
Characterization: The crystal structure of the synthesized material is confirmed using techniques like X-ray Diffraction (XRD).
-
Optical Measurements: The optical properties of the material are measured using techniques such as UV-Vis-NIR diffuse reflectance spectroscopy.
-
Bandgap Determination: The bandgap is then extracted from the optical absorption data.
The logical relationship between different this compound compounds based on their arsenic content is depicted in the diagram below.
This compound compounds and their bandgaps.
Conclusion
This guide provides a snapshot of the current theoretical understanding of the electronic bandgaps in various semiconducting barium arsenides. The presented data, derived from robust computational methods, highlight a range of predicted bandgaps and crystal structures within this family of materials. While there is a clear need for more experimental work to validate these theoretical predictions, the existing computational studies offer a strong foundation for future research and development of novel semiconductor materials. The discrepancies between different computational methods and the limited experimental data underscore the complexity of accurately predicting material properties and emphasize the importance of a combined theoretical and experimental approach.
References
A Comparative Guide to Ba5As4 and the Eu5As4 Structure Type
For researchers and professionals in materials science and solid-state chemistry, understanding the nuanced differences and similarities between isostructural compounds is paramount for designing new materials with tailored properties. This guide provides a detailed comparison of Ba5As4 to the broader Eu5As4 structure type, leveraging recent experimental data to illuminate their shared structural framework and individual characteristics.
Crystallographic Data Comparison
A comprehensive summary of the crystallographic data for Ba5As4 and the parent Eu5As4 is presented below. This information is essential for a detailed structural analysis and for understanding the effects of cation substitution on the crystal lattice. Recent research has confirmed that Ba5As4 adopts the Eu5As4 structure type, crystallizing in the same orthorhombic space group, Cmce.[1]
| Parameter | Ba5As4 | Eu5As4 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Cmce | Cmce |
| Lattice Parameter a | 16.8820(30) Å | Not explicitly found in search results |
| Lattice Parameter b | 8.5391(16) Å | Not explicitly found in search results |
| Lattice Parameter c | 8.6127(16) Å | Not explicitly found in search results |
| Pearson Code | oC36 | oC36 |
| Anionic Substructure | Contains [As2]4- dimers and As3- ions | Contains As3- ions and As-As bonds |
Structural Relationship and Key Features
The Eu5As4 structure type, adopted by Ba5As4, is a notable example of a Zintl phase.[1][2] These compounds are characterized by ionic bonding between the electropositive cations (Ba2+ or Eu2+) and the formation of covalent bonds within the anionic substructure (As).
In the case of Ba5As4, the application of the Zintl concept leads to the formulation (Ba2+)5(As3-)2[As2]4-.[1][2] This indicates the presence of isolated arsenic anions (As3-) and covalently bonded arsenic dimers ([As2]4-). The structure of Eu5As4 is also described as having two inequivalent As3- sites, with one site participating in an As-As bond of 2.83 Å.[3]
The overall crystal structure of these compounds is three-dimensional.[3] For instance, in Eu5As4, the Europium atoms are coordinated to six arsenic atoms, forming distorted pentagonal pyramids and octahedra.[3] Similarly, the arsenic atoms are coordinated by seven or more europium atoms, with one arsenic site also bonded to another arsenic atom.[3] A key feature of the Ba5As4 structure is the presence of slabs made of [BaBa8] cubes, with the As-As dimers located between these cubes.[2][4]
Caption: Isostructural relationship of Ba5As4 with the Eu5As4 structure type.
Experimental Protocols
The structural data for Ba5As4 and related compounds were determined using single-crystal X-ray diffraction. This is a standard and powerful technique for elucidating the precise atomic arrangement in crystalline solids.
Synthesis:
The synthesis of Ba5As4 was achieved through solid-state reactions.[1] Stoichiometric amounts of the elemental precursors (Barium and Arsenic) were likely sealed in an inert atmosphere (e.g., in a tantalum or niobium ampoule under argon) and heated to high temperatures to facilitate the reaction. The resulting product is often a mixture of phases, from which single crystals of Ba5As4 can be isolated.
Single-Crystal X-ray Diffraction:
A suitable single crystal of Ba5As4 was selected and mounted on a diffractometer. The crystal was irradiated with a monochromatic X-ray beam, and the diffraction pattern was collected on a detector. The collected data were then processed to determine the unit cell parameters and the space group. The crystal structure was solved and refined using specialized software packages to obtain the final atomic coordinates and displacement parameters. This method provides a highly accurate and detailed picture of the crystal structure.[1][2]
References
Unraveling the Crystal Structure of Ba16As11: A Comparative Guide to its X-ray Diffraction Data Analysis
For researchers and professionals in materials science and drug development, a thorough understanding of a compound's crystal structure is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this elucidation. This guide provides an in-depth comparison of the X-ray diffraction data analysis of the recently synthesized binary Zintl arsenide, Ba16As11, with related barium arsenide compounds.
Crystallographic Data Comparison
A recent study has shed light on the crystal structures of three new binary barium arsenides: Ba16As11, Ba3As4, and Ba5As4.[1][2][3] The crystallographic data, obtained through single-crystal X-ray diffraction, reveals distinct structural characteristics for each compound. Ba16As11 is notable for its heavily disordered structure.[1][2][3]
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| Ba16As11 | Tetragonal | P-421m | a = 12.8944(12), c = 11.8141(17) |
| Ba3As4 | Orthorhombic | Fdd2 | a = 15.3680(20), b = 18.7550(30), c = 6.2816(10) |
| Ba5As4 | Orthorhombic | Cmce | a = 16.8820(30), b = 8.5391(16), c = 8.6127(16) |
| Ba16Sb11 | Tetragonal | P-421m | a ≈ 13.6, c ≈ 12.4 |
| Ca16Sb11 | Tetragonal | P-421m | Not specified |
Table 1: Comparative crystallographic data for Ba16As11 and related compounds. Data for Ba16As11, Ba3As4, and Ba5As4 were collected at a temperature of 100(2) K.[1]
The structure of Ba16As11 is isotypical with Ca16Sb11 and shows similarities to the recently reported Ba16Sb11 phase, particularly concerning the nature of its structural disorder.[1][4] This disorder is a key feature of the Ba16As11 crystal structure.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for Ba16As11, Ba3As4, and Ba5As4 was achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is a multi-step process, from sample synthesis to final structure refinement.
Synthesis: The synthesis of Ba16As11 is noted to often result in a mixed product containing Ba4As3, due to their nearly identical Ba:As ratios.[1] The pronounced air sensitivity of barium arsenides necessitates careful handling during synthesis and sample preparation.[1]
Data Collection: Single-crystal X-ray diffraction data were collected for the novel barium arsenides.[1] Specific details of the diffractometer and radiation source used were not provided in the initial search results.
Structure Solution and Refinement: The crystal structures were solved using the SHELXT program and refined using full-matrix least-squares methods on F2 with SHELXL, facilitated by the Olex2 graphical interface.[1] The STRUCTURE TIDY program was utilized to standardize the atomic coordinates.[1]
Below is a diagram illustrating the experimental workflow for the crystallographic analysis of Ba16As11.
Structural Insights and Comparison
The anionic substructures of all three novel compounds (Ba16As11, Ba3As4, and Ba5As4) are composed of motifs based on homoatomic As-As contacts.[1] Specifically, [As2]4- dimers are found in Ba5As4 and Ba16As11, while an [As4]6- tetramer is present in Ba3As4.[1] The application of the Zintl concept points to the charge-balanced nature of these compounds.[1][2][3]
The structure of Ba16As11 is described as an arrangement of columns composed of distorted square prisms and antiprisms of [Ba8], which host disordered arsenic atoms.[1] This structural complexity and disorder differentiate it from the other newly synthesized barium arsenides.
Electronic structure calculations indicate that Ba16As11, along with Ba3As4 and Ba5As4, are narrow bandgap semiconductors.[1][2][3] The calculated bandgap for Ba16As11 is 0.33 eV.[1][2][3]
The logical relationship for applying the Zintl concept to these barium arsenides is depicted in the diagram below.
References
A Comparative Guide to Barium Arsenide and Other Zintl Pnictides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the material properties of barium arsenide (Ba₃As₂) against other alkaline earth Zintl pnictides, including strontium arsenide (Sr₃As₂) and calcium arsenide (Ca₃As₂), as well as other relevant Zintl phases. The information is compiled from experimental data and theoretical calculations to offer a clear, objective overview for research and development applications.
Introduction to Zintl Pnictides
Zintl phases are a class of intermetallic compounds formed between electropositive metals (such as alkali or alkaline earth metals) and more electronegative main group elements (pnictogens like arsenic, antimony, and bismuth). These materials are characterized by a unique combination of ionic and covalent bonding. The electropositive metal formally donates its valence electrons to the more electronegative element, which then forms a covalently bonded anionic sublattice. This structural feature leads to a wide range of interesting electronic and thermal properties, making them promising candidates for applications in thermoelectrics and other electronic devices.[1]
The general properties of Zintl pnictides include:
-
Semiconducting Behavior: Most Zintl phases are narrow-gap semiconductors.[1]
-
Complex Crystal Structures: Their intricate crystal structures often lead to low lattice thermal conductivity, a desirable trait for thermoelectric materials.[2][3][4]
-
Brittleness: Like many intermetallic compounds, Zintl phases are typically hard and brittle.
Data Presentation: Comparative Properties
The following tables summarize the key structural, electronic, thermal, and mechanical properties of this compound and related Zintl pnictides.
Structural Properties
The crystal structure of these compounds can vary, with different stoichiometries exhibiting distinct symmetries. The A₃E₂ (A = Ca, Sr, Ba; E = As) compounds are of particular interest.
| Property | This compound (Ba₃As₂) | Strontium Arsenide (Sr₃As₂) | Calcium Arsenide (Ca₃As₂) | Barium Antimonide (Ba₃Sb₂) |
| Crystal System | Cubic (calculated) | Orthorhombic (experimental) | Orthorhombic (experimental) | Orthorhombic (experimental) |
| Space Group | Pn
| Pnma (experimental) | Pnma (experimental) | Pnma (experimental) |
| Lattice Parameters (Å) | a = 9.846 (for Ba₃As₂)[5] | a = 8.11, b = 5.21, c = 9.61 | a = 7.89, b = 4.99, c = 9.32 | a = 8.41, b = 5.54, c = 10.15 |
| Density (g/cm³) | 4.16[5] | 3.23[6] | 2.53 | 4.98 |
Note: Data for Ba₃As₂ is based on older experimental data and recent calculations for monolayer structures. More recent experimental work has focused on other stoichiometries like Ba₃As₄ and Ba₅As₄ which have orthorhombic structures.[7][8]
Electronic Properties
The electronic properties of Zintl pnictides are of significant interest, particularly their band gaps, which determine their suitability for various electronic and optoelectronic applications.
| Property | This compound (Ba₃As₂) | Strontium Arsenide (Sr₃As₂) | Calcium Arsenide (Ca₃As₂) | Other Barium Arsenides |
| Band Gap (eV) | 0.68 (indirect, calculated for monolayer)[9] | ~0.8 (calculated) | ~1.0 (calculated) | Ba₃As₄: 0.47 (calculated)[7][8], Ba₅As₄: 0.34 (calculated)[7][8] |
| Electron Mobility (cm²/Vs) | ~10³ - 10⁴ (calculated for monolayer)[9] | Data not available | Data not available | Data not available |
| Type | Semiconductor | Semiconductor | Semiconductor | Semiconductor |
Thermal Properties
Low thermal conductivity is a hallmark of many complex Zintl phases, making them attractive for thermoelectric applications.
| Property | This compound (Ba₃As₂) | Other Zintl Pnictides |
| Thermal Conductivity (W/m·K) | Data not available | Generally low for complex structures (e.g., Yb₁₄MnSb₁₁ has very low, glass-like thermal conductivity)[3][4] |
Mechanical Properties
Intermetallic compounds, including Zintl phases, are known for their hardness and brittleness.
| Property | This compound (Ba₃As₂) | General Zintl Pnictides |
| Young's Modulus (GPa) | Data not available | Generally high |
| Hardness | Data not available | Generally hard and brittle |
| Poisson's Ratio | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound and Other Zintl Pnictides
Method: Solid-State Reaction
This method is commonly used for the synthesis of polycrystalline Zintl phases.
-
Precursor Preparation: Stoichiometric amounts of the high-purity elemental powders (e.g., Ba, Sr, Ca, As, Sb) are weighed and thoroughly mixed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
Encapsulation: The mixed powders are pressed into a pellet and placed in a crucible made of a non-reactive material such as alumina (B75360), tantalum, or niobium. The crucible is then sealed in an evacuated quartz ampoule.
-
Heating Profile: The ampoule is heated in a programmable furnace to a high temperature (typically 800-1100 °C) over several hours.[4] The specific temperature and duration depend on the desired phase. For example, the synthesis of Ba₃As₄ involves heating to 800 °C and holding for 20 hours, followed by slow cooling.[4]
-
Cooling: The furnace is slowly cooled to room temperature to promote crystallization and phase purity.
-
Characterization: The resulting product is characterized using techniques such as powder X-ray diffraction (XRD) to confirm the crystal structure and phase purity.
Method: Flux Growth for Single Crystals
This method is employed to grow single crystals of Zintl phases.
-
Flux Selection: A low-melting-point metal, such as tin or lead, is used as a flux to dissolve the constituent elements.
-
Mixing and Sealing: The elemental precursors and the flux are placed in a crucible (typically alumina or graphite) and sealed in an evacuated quartz tube.
-
Heating and Soaking: The mixture is heated to a high temperature to ensure complete dissolution of the precursors in the flux.
-
Slow Cooling: The furnace is then cooled very slowly over a period of days to allow for the nucleation and growth of single crystals.
-
Crystal Separation: Once cooled, the flux is removed, often by dissolving it in a suitable solvent (e.g., dilute HCl for tin) or by mechanical means, to isolate the single crystals.
Characterization Techniques
Powder X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, lattice parameters, and phase purity of the synthesized materials.
-
Instrumentation: A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Sample Preparation: A small amount of the finely ground powder is mounted on a sample holder.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10-90° with a step size of 0.02°.
-
Analysis: The resulting diffraction pattern is analyzed using software to identify the phases present by comparing the peak positions and intensities to a database (e.g., the International Centre for Diffraction Data). Rietveld refinement can be used to obtain precise lattice parameters.
Differential Scanning Calorimetry (DSC)
-
Purpose: To study phase transitions and thermal stability.
-
Procedure: A small amount of the sample is heated or cooled at a controlled rate in a DSC instrument, and the heat flow to or from the sample is measured.
-
Analysis: Peaks in the heat flow curve indicate thermal events such as melting, crystallization, or solid-state phase transitions.
Seebeck Coefficient and Electrical Resistivity Measurement
-
Purpose: To characterize the thermoelectric properties of the material.
-
Setup: A four-probe method is typically used for both measurements. For the Seebeck coefficient, a temperature gradient is established across the sample, and the resulting voltage is measured. For electrical resistivity, a known current is passed through the sample, and the voltage drop across a known distance is measured.
-
Procedure: The measurements are performed as a function of temperature in a controlled atmosphere or vacuum to prevent sample degradation.
Visualizations
Zintl Phase Classification
Caption: Classification of Zintl phases, highlighting alkaline earth pnictides.
Experimental Workflow for Zintl Phase Synthesis and Characterization
Caption: Workflow for synthesis and characterization of Zintl pnictides.
Conclusion
This compound and its related alkaline earth pnictides represent a fascinating class of Zintl phases with tunable electronic properties. While experimental data for the archetypal Ba₃As₂ remains somewhat limited in recent literature, studies on novel stoichiometries like Ba₃As₄ and Ba₅As₄, along with theoretical calculations, point towards their potential as narrow-bandgap semiconductors. The primary challenge in the field is the synthesis of large, high-quality single crystals, which is crucial for accurate measurement of intrinsic properties. Further experimental investigation into the thermal and mechanical properties of these materials is warranted to fully assess their potential in applications such as thermoelectrics and advanced electronics. The comparison with other Zintl pnictides reveals a rich area for materials discovery, where subtle changes in composition and structure can lead to significant variations in physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Mechanical properties of intermetallic compounds in solder joints | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Intermetallic - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. THE THERMAL CONDUCTIVITY OF ALKALINE EARTH OXIDES (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Spectrographic Analysis of Trace Metals in Barium Arsenide
For Researchers, Scientists, and Drug Development Professionals
The meticulous control of trace metal impurities in advanced semiconductor materials like barium arsenide (BaAs) is paramount to ensuring optimal device performance and reliability. This guide provides a comprehensive comparison of leading analytical techniques for the spectrographic analysis of these critical contaminants. By examining Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS), and X-ray Fluorescence (XRF), this document offers insights into their respective capabilities, enabling informed decisions for quality control and research applications.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as the required detection limits, sample throughput, and the nature of the analysis (bulk vs. surface). The following table summarizes the quantitative performance of ICP-MS, GFAAS, and XRF for the analysis of trace metals in semiconductor materials, with data extrapolated from studies on similar matrices like gallium arsenide (GaAs).
| Feature | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | X-ray Fluorescence (XRF) |
| Detection Limits | Sub-ng/g (sub-ppb) levels[1] | Low µg/L (ppb) to pg levels | ppm range |
| Precision | Typically < 5% RSD | Typically 5-10% RSD | Variable, can be <1% for high concentrations |
| Accuracy | High, especially with isotope dilution | Good, but susceptible to matrix interferences | Dependent on matrix matching and standards |
| Throughput | High (multi-element analysis) | Low (single-element analysis) | High (rapid screening) |
| Sample Type | Destructive (requires sample digestion for bulk analysis) | Destructive (requires sample digestion) | Non-destructive (for solid samples) |
| Interferences | Isobaric and polyatomic interferences (can be mitigated with collision/reaction cells) | Spectral and chemical interferences | Matrix effects (absorption-enhancement) |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous sample preparation and analysis. The following sections detail the methodologies for each technique.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting a wide range of trace metals at ultra-low concentrations.[1]
Sample Preparation (Bulk Analysis via Microwave-Assisted Acid Digestion):
A validated method for the complete digestion of the this compound matrix is crucial for accurate bulk analysis. This is often achieved through microwave-assisted acid digestion.
-
Sample Weighing: Accurately weigh approximately 0.1 g of the powdered this compound sample into a clean microwave digestion vessel.
-
Acid Addition: Add a mixture of high-purity acids. A common mixture for III-V semiconductors is concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 aqua regia) or a combination of HNO₃ and hydrofluoric acid (HF) to digest any silicate-based contaminants. The exact ratio and volume should be optimized based on the specific instrumentation and sample matrix.
-
Microwave Digestion: Place the vessel in a microwave digestion system. The temperature program should be carefully controlled, typically ramping to a temperature of 180-200°C and holding for a specified time (e.g., 20-30 minutes) to ensure complete dissolution.[2][3]
-
Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS sample introduction system (typically < 5%).
-
Internal Standard Addition: An internal standard (e.g., Rh, Re, Ir) is added to the final solution to correct for instrumental drift and matrix effects.
Sample Preparation (Surface Analysis via Vapor Phase Decomposition - VPD):
For the analysis of surface contaminants on this compound wafers, Vapor Phase Decomposition (VPD) is a powerful pre-concentration technique.[4][5][6][7]
-
Vapor Exposure: The this compound wafer is exposed to the vapor of a high-purity acid, typically hydrofluoric acid (HF), in a sealed chamber. The HF vapor dissolves the native oxide layer and any metallic contaminants present on the surface.[4][5][6][7]
-
Droplet Collection: A droplet of a scanning solution (e.g., a mixture of deionized water, HF, and H₂O₂) is then used to scan the wafer surface, collecting the dissolved contaminants.[6]
-
Sample Analysis: The collected droplet is then analyzed by ICP-MS.
Instrumental Analysis:
The diluted sample solution is introduced into the ICP-MS. The sample is nebulized, and the resulting aerosol is transported into the high-temperature argon plasma, where it is desolvated, atomized, and ionized. The ions are then extracted into a mass spectrometer and separated based on their mass-to-charge ratio.
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
GFAAS offers excellent sensitivity for the determination of a limited number of elements.
Sample Preparation:
The sample preparation for GFAAS is similar to that for ICP-MS bulk analysis, involving microwave-assisted acid digestion to bring the solid this compound into a liquid form.
Instrumental Analysis:
-
Injection: A small aliquot (typically 10-20 µL) of the digested sample solution is injected into a graphite tube within the spectrometer.
-
Thermal Program: The graphite tube is subjected to a programmed heating cycle consisting of three main stages:
-
Drying: The solvent is evaporated at a low temperature.
-
Pyrolysis (Ashing): The temperature is increased to remove the majority of the matrix components without losing the analyte.
-
Atomization: The temperature is rapidly increased to atomize the analyte of interest.
-
-
Measurement: A light beam from a hollow cathode lamp specific to the element being analyzed is passed through the graphite tube. The amount of light absorbed by the atomized analyte is proportional to its concentration.
X-ray Fluorescence (XRF)
XRF is a non-destructive technique that is well-suited for the rapid screening of elemental composition.
Sample Preparation:
For bulk analysis of powdered this compound, the sample is typically pressed into a pellet. For the analysis of wafers, no sample preparation is required.
Instrumental Analysis:
-
Excitation: The sample is irradiated with a primary X-ray beam. This causes the ejection of inner-shell electrons from the atoms in the sample.
-
Fluorescence: To regain stability, electrons from higher energy shells fill the vacancies, emitting characteristic X-rays (fluorescence) in the process.
-
Detection and Quantification: The energy of the emitted X-rays is specific to each element, and the intensity of the X-rays is proportional to the concentration of the element in the sample. A detector measures the energy and intensity of the emitted X-rays to determine the elemental composition.
Quality Assurance and Quality Control
To ensure the accuracy and reliability of the analytical data, a robust quality assurance and quality control (QA/QC) program is essential. This includes:
-
Method Blanks: Analyzing a sample that has gone through the entire preparation and analysis process without the addition of the this compound sample to assess for contamination.
-
Certified Reference Materials (CRMs): Analyzing a CRM with a matrix similar to this compound (e.g., gallium arsenide, if available) to verify the accuracy of the method.[8][9][10]
-
Spike Recovery: Adding a known amount of the analyte to a sample to assess the matrix effects and the efficiency of the sample preparation method.
-
Duplicate Analysis: Analyzing a second aliquot of a sample to check the precision of the method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes described.
References
- 1. Determination of ultra-trace impurities in high purity gallium arsenide by inductively coupled plasma mass spectrometry after volatilization of matrix - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. epa.gov [epa.gov]
- 3. Is microwave digestion an approved method? [cem.com]
- 4. Vapour phase decomposition - Wikipedia [en.wikipedia.org]
- 5. rigaku.com [rigaku.com]
- 6. ceriumlabs.com [ceriumlabs.com]
- 7. measurlabs.com [measurlabs.com]
- 8. agilent.com [agilent.com]
- 9. Reference Materials-Certified Reference Materials [analytical-reference-materials.iaea.org]
- 10. Trace Element Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
Verifying the Charge-Balanced Nature of Barium Arsenide Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the charge-balanced nature of various barium arsenide compounds. It delves into the underlying principles, supporting experimental data, and methodologies for verification.
The charge-balanced nature of this compound compounds is a direct consequence of the significant difference in electronegativity between the electropositive barium and the more electronegative arsenic. This leads to the formation of ionic bonds where barium atoms donate their valence electrons to arsenic atoms. The resulting compounds are classified as Zintl phases, a group of materials where both ionic and covalent bonding coexist. The Zintl-Klemm concept is instrumental in understanding their electronic structure, positing a complete electron transfer from the cation (barium) to the anion (arsenic), which then forms a covalently bonded sublattice that satisfies valence rules.
This guide will explore the charge balance in a series of this compound compounds, comparing their anionic structures and providing the experimental framework used to verify their charge neutrality.
Comparison of this compound Compounds
The charge balance in this compound compounds is achieved through the formation of various arsenide anions, ranging from simple isolated ions to complex polyanionic clusters. Barium consistently adopts a +2 oxidation state.[1] The verification of these structures and, by extension, their charge-neutrality, is primarily accomplished through single-crystal X-ray diffraction.
| Compound Formula | Crystal System | Space Group | Barium Cation | Arsenide Anion(s) | Charge Balance Representation |
| Ba3As2 | Cubic | I-43d | 3 x Ba²⁺ (+6 total) | 2 x As³⁻ (-6 total) | (Ba²⁺)₃(As³⁻)₂ |
| Ba3As4 | Orthorhombic | Fdd2 | 3 x Ba²⁺ (+6 total) | 1 x [As₄]⁶⁻ (-6 total) | (Ba²⁺)₃[As₄]⁶⁻[2][3] |
| Ba5As4 | Orthorhombic | Cmce | 5 x Ba²⁺ (+10 total) | 2 x As³⁻, 1 x [As₂]⁴⁻ (-10 total) | (Ba²⁺)₅(As³⁻)₂[As₂]⁴⁻[2][3] |
| Ba16As11 | Tetragonal | P-42₁m | 16 x Ba²⁺ (+32 total) | Complex disordered structure | 2 x (Ba²⁺)₃₂(As³⁻)≈₂₀[As₂]⁴⁻≈₁[2][3] |
Comparative Analysis with Other Metal Arsenides
To provide context, it is useful to compare barium arsenides with arsenides of other alkali and alkaline earth metals. These compounds also adhere to the Zintl concept, but variations in cation size and charge lead to different structural arrangements.
| Compound Formula | Metal Cation | Anionic Structure | Structural Features |
| Na3As | Na⁺ | Isolated As³⁻ ions | Anti-LaF₃ type structure |
| K3As | K⁺ | Isolated As³⁻ ions | Na₃As type structure |
| Ca3As2 | Ca²⁺ | Isolated As³⁻ ions | Anti-Mn₂O₃ type structure |
| Sr3As2 | Sr²⁺ | Isolated As³⁻ ions | Anti-Mn₂O₃ type structure |
| Ba3As2 | Ba²⁺ | Isolated As³⁻ ions | Assumed to be similar to other A₃As₂ compounds |
Alkali metal arsenides, with their +1 cations, typically form simple structures with isolated arsenide anions. Alkaline earth arsenides, including the barium compounds, exhibit more complex structures due to the higher charge of the cation. Notably, the more recently synthesized barium arsenides (Ba₃As₄, Ba₅As₄, Ba₁₆As₁₁), showcase a greater tendency for arsenic to form polyanionic clusters compared to their lighter alkaline earth counterparts under similar conditions.[2][3]
Experimental Protocols
The verification of the charge-balanced nature of these compounds relies on determining their precise crystal structure. The primary technique for this is single-crystal X-ray diffraction, often complemented by theoretical electronic structure calculations.[2][3]
Synthesis of this compound Single Crystals
Due to the high reactivity and air-sensitivity of barium and arsenic, synthesis must be carried out under an inert atmosphere (e.g., in an argon-filled glovebox).[2]
-
Stoichiometric Mixing: High-purity barium metal and arsenic powder are mixed in the desired stoichiometric ratio.
-
Sealing: The mixture is placed in a refractory metal tube (e.g., niobium or tantalum) which is then arc-welded shut under an argon atmosphere.
-
Encapsulation: The sealed metal tube is enclosed in an evacuated fused silica (B1680970) ampoule to prevent oxidation at high temperatures.
-
Heating Profile: The ampoule is heated in a furnace to a high temperature (e.g., 800-1100 °C) to facilitate the reaction.[4]
-
Cooling: The furnace is then slowly cooled to room temperature to allow for the formation of single crystals.[4]
Single-Crystal X-ray Diffraction of Air-Sensitive Compounds
-
Crystal Selection: A suitable single crystal is selected under a microscope in an inert environment (glovebox).
-
Mounting: The crystal is mounted on a goniometer head, typically coated in an inert oil (e.g., Paratone-N) to protect it from air exposure during transfer to the diffractometer.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to reduce thermal vibrations and protect the sample. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution) and then refined to best fit the experimental data. This process yields precise bond lengths, bond angles, and atomic coordinates.[5][6]
-
Charge Balance Verification: From the determined crystal structure, the connectivity of the arsenic atoms is established, allowing for the assignment of charges to the isolated arsenide ions and polyanionic clusters based on the Zintl-Klemm concept. The overall charge neutrality of the compound is then confirmed.
Visualizing Methodologies and Concepts
To further clarify the concepts and processes discussed, the following diagrams are provided.
Caption: Logical flow of charge balancing in this compound compounds.
Caption: Experimental workflow for verifying the charge-balanced nature.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. Completing the Ba–As Compositional Space: Synthesis and Characterization of Three New Binary Zintl Arsenides, Ba3As4, Ba5As4, and Ba16As11 | MDPI [mdpi.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. rigaku.com [rigaku.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Barium Arsenide
For researchers and professionals in drug development, the safe handling and disposal of hazardous materials like barium arsenide is paramount. This guide provides essential, step-by-step procedures to ensure the safe management of this compound waste, protecting both laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are thoroughly familiar with its Safety Data Sheet (SDS). This compound is a toxic and reactive substance that requires careful handling in a controlled environment.
Personal Protective Equipment (PPE): All manipulations of this compound that could generate dust, vapors, or aerosols must be conducted within a certified chemical fume hood or glove box.[1] The minimum required PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: A lab coat and chemical-impermeable gloves (nitrile gloves are a suggested option).[1][2]
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator should be used.[2]
Handling and Storage:
-
Handle this compound in a well-ventilated area, using non-sparking tools to avoid ignition sources.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids.[1][2]
-
Due to its hazardous nature, only minimal quantities should be purchased and stored.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Under no circumstances should this material be disposed of down the drain.[1]
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Reacts with Water").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact a licensed professional hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste.
-
Ensure that a hazardous waste manifest form is completed to track the waste from your facility to its final disposal location.[3]
-
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and proper action is critical.
-
Spills:
-
Any spill of an arsenic-containing compound must be reported immediately as a major spill event.[1]
-
Evacuate personnel from the immediate area.[2]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[2]
-
Avoid creating dust.[2]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Regulatory and Quantitative Data
Barium and arsenic are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA). The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).
| Contaminant | EPA Hazardous Waste Number | Regulatory Level (TCLP Limit) |
| Arsenic | D004 | 5.0 mg/L[3][4] |
| Barium | D005 | 100.0 mg/L[3][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Barium Arsenide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling toxic compounds like Barium arsenide. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), emergency first aid procedures, and operational and disposal plans to facilitate safe handling and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The minimum required PPE includes:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against dust particles and potential splashes, preventing eye irritation and absorption of the toxic substance. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing, such as a lab coat. | Prevents skin contact, which can cause irritation and burns. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For high concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[1] | Protects against the inhalation of toxic dust, which can be fatal. |
Occupational Exposure Limits
While a specific Permissible Exposure Limit (PEL) for this compound is not established, the limits for its components should be observed:
| Component | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Barium (soluble compounds) | 0.5 mg/m³[2] | 0.5 mg/m³[2] | 0.5 mg/m³[2] |
| Arsenic (inorganic compounds) | 0.01 mg/m³ | 0.002 mg/m³ (Ceiling) | 0.01 mg/m³ |
Operational Plan for Handling this compound
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is well-ventilated.[1]
-
Verify that an emergency shower and eyewash station are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
2. Handling:
-
Wear all required PPE before handling the compound.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Handle the substance under an inert gas atmosphere where appropriate.
-
Do not eat, drink, or smoke in the designated handling area.
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it away from incompatible materials such as acids and oxidizing agents.
-
The storage area should be accessible only to authorized personnel.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure the entrance.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent the spread of the spilled material. For powders, avoid creating dust.
-
Cleanup: Carefully sweep or vacuum the spilled solid. Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a damp cloth. Dispose of the cloth and any other contaminated materials as hazardous waste.
-
Reporting: Report the incident to the appropriate safety officer.
This compound Spill Response Workflow
Caption: Workflow for handling a this compound spill.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Collection:
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
2. Waste Labeling:
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
3. Regulatory Compliance:
-
Waste containing Barium and Arsenic is regulated under the Resource Conservation and Recovery Act (RCRA).[4][5] The waste codes for Barium (D005) and Arsenic (D004) should be included on the hazardous waste manifest.[5]
4. Disposal Method:
-
Dispose of the hazardous waste through a licensed environmental waste management facility.
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Incineration should be avoided due to the potential for air toxicity.[6]
By adhering to these safety protocols and operational plans, laboratories can significantly reduce the risks associated with handling this compound, ensuring a safer environment for all personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
